Glycyl-dl-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXBVLAVMBEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919063 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |
| Record name | Glycylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Glycyl-dl-alanine
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and subsequent purification of the dipeptide Glycyl-dl-alanine. Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of peptide synthesis, offering a detailed, step-by-step protocol for a solution-phase approach. The guide emphasizes the rationale behind experimental choices, from the selection of protecting groups and coupling reagents to the optimization of purification strategies. Furthermore, it presents quantitative data in a clear, tabular format and utilizes diagrams to illustrate key chemical transformations and workflows, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of this compound
This compound (Gly-DL-Ala) is a dipeptide composed of glycine and the racemic mixture of alanine. While not as complex as larger polypeptides or proteins, the synthesis of such a fundamental dipeptide serves as an excellent model for understanding the core principles of peptide chemistry. The formation of a peptide bond between two amino acids is a cornerstone of biochemistry and pharmaceutical development, and mastering this process is essential for creating more complex peptide-based therapeutics and research tools.
This guide will focus on a classical solution-phase synthesis approach, which, despite the prevalence of solid-phase peptide synthesis (SPPS) for larger peptides, remains highly relevant for the industrial-scale production of small peptides.[1] We will explore the critical role of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of the amide linkage.[2][3] Finally, we will address the crucial aspect of purification, as achieving high purity is paramount for any chemical compound intended for research or therapeutic use.
Foundational Principles of Peptide Synthesis
The chemical synthesis of peptides involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[1] However, the presence of reactive functional groups on the amino acids necessitates a carefully controlled strategy to ensure the desired peptide is formed exclusively. This is achieved through the use of protecting groups.[2][4][5]
The Imperative of Protecting Groups
To prevent self-polymerization and other side reactions, the amino group of the N-terminal amino acid and the carboxyl group of the C-terminal amino acid must be temporarily blocked or "protected". An ideal protecting group should be:
-
Easy to introduce: The reaction to add the protecting group should be high-yielding and straightforward.
-
Stable: The protecting group must remain intact throughout the coupling reaction.
-
Readily removable: The deprotection step should be efficient and occur under conditions that do not damage the newly formed peptide bond.[5]
Commonly used protecting group strategies include the Boc/Bzl and Fmoc/tBu approaches, which offer orthogonal protection schemes, meaning one type of protecting group can be removed without affecting the other.[1][5]
The Role of Coupling Reagents
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process. Coupling reagents are therefore employed to activate the carboxyl group of the N-protected amino acid, making it more susceptible to nucleophilic attack by the amino group of the C-protected amino acid.[3] A wide variety of coupling reagents are available, each with its own mechanism of action and level of reactivity.[6] These reagents convert the carboxylic acid into a more reactive intermediate, which then readily reacts with the amine to form the peptide bond.[3]
Synthesis of this compound: A Practical Approach
This section details a robust solution-phase synthesis of this compound, employing the widely used tert-butyloxycarbonyl (Boc) protecting group for the N-terminus (glycine) and a methyl ester for the C-terminus (dl-alanine). Dicyclohexylcarbodiimide (DCC) will be utilized as the coupling reagent.[3]
Reaction Scheme
The overall synthetic strategy involves three main stages:
-
Protection: Protection of the amino group of glycine with a Boc group and the carboxyl group of dl-alanine as a methyl ester.
-
Coupling: Formation of the peptide bond between Boc-glycine and dl-alanine methyl ester using DCC.
-
Deprotection: Removal of the Boc and methyl ester protecting groups to yield the final dipeptide.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Protection of Glycine (Boc-Gly-OH)
-
Dissolution: Dissolve glycine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (2 equivalents) to the solution and cool to 0°C in an ice bath.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dissolved in dioxane to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Remove the dioxane under reduced pressure. Wash the aqueous layer with ethyl acetate to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extraction: Extract the product into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Gly-OH as a white solid.
Step 2: Protection of dl-Alanine (H-DL-Ala-OMe·HCl)
-
Suspension: Suspend dl-alanine (1 equivalent) in methanol.
-
Thionyl Chloride Addition: Cool the suspension to -10°C and slowly add thionyl chloride (1.2 equivalents) while maintaining the temperature below 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Isolation: Evaporate the solvent to dryness to obtain H-DL-Ala-OMe·HCl as a white solid.
Step 3: Coupling of Boc-Gly-OH and H-DL-Ala-OMe
-
Dissolution: Dissolve Boc-Gly-OH (1 equivalent) and H-DL-Ala-OMe·HCl (1 equivalent) in dichloromethane (DCM).
-
Neutralization: Add triethylamine (TEA) (1 equivalent) to neutralize the hydrochloride salt.
-
Coupling Reagent Addition: Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with cold DCM.
-
Work-up: Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Gly-DL-Ala-OMe.
Step 4: Deprotection to Yield this compound
-
Acidic Deprotection (Boc removal): Dissolve the Boc-Gly-DL-Ala-OMe from the previous step in a solution of 4M HCl in dioxane. Stir at room temperature for 1 hour. Evaporate the solvent to yield H-Gly-DL-Ala-OMe·HCl.
-
Saponification (Methyl ester removal): Dissolve the H-Gly-DL-Ala-OMe·HCl in a minimal amount of water and add 1M NaOH solution until the pH reaches 12. Stir at room temperature for 2 hours.
-
Neutralization and Isolation: Neutralize the solution to pH 7 with 1M HCl. The crude this compound can be isolated by evaporation of the water, though purification by recrystallization is highly recommended.
Visualization of the Synthetic Workflow
Caption: Solution-phase synthesis workflow for this compound.
Purification of this compound
The final step in any chemical synthesis is the purification of the desired product. For dipeptides like this compound, recrystallization is an effective and commonly used method.[7][8]
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on the polar nature of the dipeptide, a mixture of water and a water-miscible organic solvent like methanol or ethanol is a good starting point.[9] Initial solubility tests should be performed on a small scale to determine the optimal solvent ratio.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
| Analytical Technique | Purpose | Expected Outcome for Pure this compound |
| Melting Point | Assess purity | A sharp melting point range. |
| ¹H NMR Spectroscopy | Confirm chemical structure | Peaks corresponding to the protons of glycine and alanine moieties with correct integration and splitting patterns. |
| Mass Spectrometry | Determine molecular weight | A molecular ion peak corresponding to the calculated molecular weight of this compound (146.14 g/mol ). |
| HPLC | Quantify purity | A single major peak indicating high purity. |
Visualization of the Purification Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Conclusion
The synthesis and purification of this compound, while seemingly straightforward, encapsulate the fundamental challenges and strategies inherent in peptide chemistry. A thorough understanding of protecting group chemistry, coupling reagent mechanisms, and purification principles is essential for the successful production of this and more complex peptides. The protocols and methodologies outlined in this guide provide a solid foundation for researchers and professionals, emphasizing the importance of a systematic and well-reasoned approach to chemical synthesis. The principles discussed herein are broadly applicable and can be adapted for the synthesis of a wide array of di- and tripeptides.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Prepared for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Glycyl-dl-alanine (CAS 926-77-2)
Abstract
This compound (CAS 926-77-2) is a dipeptide composed of glycine and the racemic mixture of alanine. While a simple molecule, it serves as a fundamental tool in various scientific disciplines. Its significance lies not in direct therapeutic applications but in its utility as a model for studying the physicochemical and biological properties of the peptide bond, understanding protein structure, and exploring the mechanisms of nutrient and drug transport. This guide provides a comprehensive overview of this compound, covering its chemical properties, analytical characterization, synthesis and purification methodologies, biological transport and metabolism, and its applications in research and pharmaceutical development.
Core Physicochemical and Structural Properties
This compound is a white crystalline powder. Its structure consists of a glycine residue linked to a dl-alanine residue via a peptide bond. The presence of the racemic alanine component means it is a mixture of two diastereomers: Glycyl-d-alanine and Glycyl-l-alanine.
| Property | Value | Source(s) |
| CAS Number | 926-77-2 | [1][2] |
| Molecular Formula | C₅H₁₀N₂O₃ | [1][3] |
| Molecular Weight | 146.14 g/mol | [1][3] |
| IUPAC Name | 2-[(2-aminoacetyl)amino]propanoic acid | [3][4] |
| Synonyms | N-Glycyl-DL-alanine, Gly-DL-Ala, H-Gly-DL-Ala-OH | [1][3][5] |
| SMILES | CC(C(=O)O)NC(=O)CN | [3][4] |
| InChIKey | VPZXBVLAVMBEQI-UHFFFAOYSA-N | [1][3] |
| Melting Point | ~235 °C (decomposes) | [6] |
| Water Solubility | Soluble | [7] |
| logP (Octanol/Water) | -3.7 (Computed) | [3][8] |
Analytical Characterization: Spectroscopic Profile
Precise characterization is crucial for verifying the identity and purity of this compound. Standard spectroscopic techniques are employed for this purpose.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern, confirming the compound's structure. The NIST Chemistry WebBook and PubChem provide reference mass spectra for this compound.[1][3][9]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify characteristic functional groups. Key absorptions include N-H stretching (amines and amides), C=O stretching (carboxylic acid and amide I band), and N-H bending (amide II band). Reference IR spectra are available from sources like SpectraBase and PubChem.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. Although a racemic mixture complicates the spectra slightly compared to a pure stereoisomer, distinct peaks corresponding to the glycine and alanine protons and carbons can be resolved and assigned.[11][12]
Synthesis and Purification
General Synthesis Strategy
The synthesis of this compound follows standard peptide chemistry principles. It involves the formation of a peptide bond between the carboxyl group of a protected glycine and the amino group of dl-alanine. A common laboratory-scale approach is solution-phase synthesis.
Causality in Experimental Choices:
-
Protecting Groups: The amino group of glycine (e.g., with Boc or Z groups) must be protected to prevent self-polymerization and ensure the correct peptide bond is formed with alanine. The carboxyl group of alanine may also be protected (e.g., as a methyl or ethyl ester) to improve solubility and prevent side reactions.
-
Coupling Agents: A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is required to activate the carboxyl group of the protected glycine, facilitating nucleophilic attack by the amino group of the alanine ester.
-
Deprotection: Following the coupling reaction, the protecting groups are removed under specific conditions (e.g., acidolysis for Boc, hydrogenolysis for Z and benzyl esters) to yield the final dipeptide.
A well-established method for synthesizing the precursor amino acids themselves is the Strecker synthesis, which involves reacting an aldehyde with ammonium chloride and potassium cyanide.[13][14]
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the final product, leveraging the differential solubility of the dipeptide and any remaining impurities in a selected solvent system at varying temperatures.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound product in a minimum volume of hot deionized water. The high solubility in water makes it a suitable primary solvent.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and swirl for several minutes while hot.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization of the product on the filter apparatus.[7]
-
Induce Precipitation: To the hot filtrate, slowly add a water-miscible organic solvent in which the dipeptide is less soluble, such as methanol or ethanol, typically at a volume 3-5 times that of the water used. The solution should become turbid, indicating the onset of precipitation.[7][15]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximal yield, subsequently place the flask in a refrigerator (0–4 °C) and leave it undisturbed for several hours or overnight. Slow cooling is critical for forming larger, purer crystals.[7]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove residual soluble impurities. Dry the crystals in a desiccator under vacuum.[7]
Caption: Step-by-step workflow for the purification of this compound.
Biological Significance: Transport and Metabolism
The primary relevance of this compound in drug development and physiology stems from its interaction with peptide transport systems.
Intestinal and Renal Dipeptide Transport
In mammals, small peptides like di- and tripeptides are absorbed from the gut and reabsorbed in the kidneys by specific proton-coupled oligopeptide transporters, primarily PEPT1 (intestinal) and PEPT2 (renal).[16][17] Research has demonstrated that the absorption of amino acids can be significantly more efficient when they are presented to the intestinal mucosa as dipeptides rather than as a mixture of free amino acids.[18]
Key Characteristics of Dipeptide Transport:
-
Efficiency: The high capacity of these transporters makes them a primary pathway for nitrogen absorption.
-
Broad Specificity: PEPT1 and PEPT2 can transport thousands of different di- and tripeptides, a feature that is exploited in drug delivery.[16]
-
Influencing Factors: Transport is influenced by the charge, size, hydrophobicity, and steric hindrance of the amino acid side chains.[16]
Intracellular Metabolism
Once transported into a cell (e.g., an enterocyte), this compound does not typically accumulate. It is rapidly hydrolyzed by ubiquitous intracellular peptidases into its constituent amino acids: glycine and alanine.[18][19] These free amino acids then join the cell's amino acid pool and can be used for protein synthesis or other metabolic processes.[4][20] The alanine component, being a key substrate for gluconeogenesis, can be transported to the liver to be converted into glucose.[21][22]
Caption: Dipeptide transport into the cell followed by intracellular hydrolysis.
Applications in Research and Drug Development
-
Model for Peptide Studies: this compound is an excellent model system for fundamental research. Its simplicity allows for detailed investigation of peptide bond formation dynamics, stability under various pH and temperature conditions, and interactions with solvents.[4][23]
-
Pharmaceutical Intermediate: The constituent amino acids, glycine and alanine, are crucial building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs), including peptide-based drugs, antibiotics, and antiviral agents.[22][24][25]
-
Prodrug Development: The efficiency of the PEPT1 transporter is a key area of interest in drug development. Low-permeability drugs can be chemically modified by attaching a dipeptide moiety, like Glycyl-alanine, to create a "peptidomimetic prodrug." This prodrug is then recognized and transported by PEPT1, enhancing the oral bioavailability of the parent drug. Once inside the cell, the dipeptide is cleaved off, releasing the active therapeutic agent.[16][17]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
Recommended Precautions (P-statements):
-
P264: Wash hands and skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used at all times. For research use only. Not intended for diagnostic or therapeutic use.[2]
Conclusion
This compound (CAS 926-77-2) is a dipeptide of significant value to the scientific community. While not an active pharmaceutical ingredient itself, its well-defined physicochemical properties make it an indispensable tool for analytical chemistry, a model for biophysical studies of peptides, and a foundational concept in the design of prodrugs that target oligopeptide transporters. A thorough understanding of its synthesis, purification, and biological transport provides researchers and drug development professionals with critical insights applicable to the broader fields of peptide chemistry, pharmacology, and drug delivery.
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Glycylalanine | 926-77-2 [smolecule.com]
- 5. labsolu.ca [labsolu.ca]
- 6. H-Gly-DL-Ala-OH | CAS#:926-77-2 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. GLYCYL-L-ALANINE(3695-73-6) 13C NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. brainly.in [brainly.in]
- 14. m.youtube.com [m.youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI - Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption [jci.org]
- 19. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 22. nbinno.com [nbinno.com]
- 23. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
- 25. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
- 26. echemi.com [echemi.com]
An In-depth Technical Guide to the Aqueous Solubility of Glycyl-DL-alanine
Abstract
This technical guide provides a comprehensive overview of the aqueous solubility of Glycyl-DL-alanine, a dipeptide of significant interest in pharmaceutical and biotechnological applications. We delve into the fundamental physicochemical properties that govern its solubility, including its zwitterionic nature and pH-dependent charge states. The guide explores the thermodynamic principles of dissolution and systematically examines the critical factors influencing solubility, such as temperature and the presence of electrolytes. Detailed, field-proven experimental protocols for accurate solubility determination are presented, alongside a discussion of their underlying principles. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a rational approach to formulation, experimentation, and process development involving this compound.
Introduction
This compound (Gly-DL-Ala) is a dipeptide composed of glycine and the racemic mixture of alanine.[1] As a fundamental building block in various biological and chemical processes, its applications are widespread, ranging from a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) to a component in cell culture media and nutritional supplements.[2][3][4] The efficacy and utility of Gly-DL-Ala in these contexts are critically dependent on its behavior in aqueous systems, with solubility being the paramount parameter.
Incomplete or misunderstood solubility can lead to failed experiments, inconsistent results, and significant challenges in drug formulation and manufacturing.[5][6] For instance, in pharmaceutical development, achieving the desired concentration in a formulation is essential for bioavailability and therapeutic effect.[5] Therefore, a thorough understanding of the factors that control the aqueous solubility of Gly-DL-Ala is not merely academic but a practical necessity for scientific and commercial success.
This guide aims to provide a deep, actionable understanding of Gly-DL-Ala solubility. We will move beyond simple data reporting to explain the causal mechanisms behind its solubility profile, empowering the scientist to predict, control, and troubleshoot solubility-related challenges.
Physicochemical Properties Governing Solubility
The solubility of any peptide is intrinsically linked to its molecular structure and the resulting physicochemical properties.[7] For Gly-DL-Ala, its simple dipeptide structure belies a complex interplay of charged groups that dictates its interaction with water.
This compound possesses a free amino group (N-terminus), a free carboxyl group (C-terminus), and a peptide bond. In aqueous solution, these groups can ionize, leading to a zwitterionic state where the molecule carries both a positive and a negative charge, although it is neutral overall.[8] The specific ionization state is dependent on the pH of the solution and is governed by the pKa values of the ionizable groups.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O₃ | [9] |
| Molecular Weight | 146.14 g/mol | [9][10] |
| pKa (α-COOH) | ~2.35 (Alanine) | [7] |
| pKa (α-NH₃⁺) | ~9.60 (Glycine) | [7][8] |
| Isoelectric Point (pI) | ~5.97 (Calculated)¹ | [8] |
¹The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. It is calculated by averaging the pKa values of the carboxyl and amino groups. At the pI, intermolecular electrostatic repulsion is minimal, which typically results in the lowest solubility.[8]
The pH of the aqueous medium is a critical determinant of Gly-DL-Ala's net charge and, consequently, its solubility.
-
At pH < pI: The carboxyl group is largely protonated (-COOH), while the amino group is fully protonated (-NH₃⁺), resulting in a net positive charge.
-
At pH ≈ pI: The molecule exists predominantly as a zwitterion (-COO⁻ and -NH₃⁺), with a net charge of zero.
-
At pH > pI: The amino group begins to deprotonate (-NH₂), while the carboxyl group remains deprotonated (-COO⁻), resulting in a net negative charge.
This pH-dependent charge behavior is fundamental to understanding solubility. As the net charge of the peptide increases (at pH values moving away from the pI), its ability to interact with polar water molecules through electrostatic interactions increases, leading to higher solubility.[6][11]
Figure 1. Relationship between pH, charge state, and solubility of Gly-DL-Ala.
Thermodynamic Principles of Dissolution
The dissolution of a solid peptide like Gly-DL-Ala in water is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This value is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes, as described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
-
Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute bonds in the crystal lattice and solvent-solvent (water-water) bonds, and forming new solute-solvent (peptide-water) bonds. The dissolution of many amino acids and dipeptides is often an endothermic process (ΔH_sol > 0), meaning it requires energy input, typically from heat.[12]
-
Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder. Typically, dissolution increases entropy (ΔS_sol > 0) as the ordered crystal lattice breaks down and the solute molecules disperse throughout the solvent.
For Gly-DL-Ala, the strong intermolecular forces (hydrogen bonds, electrostatic interactions) in its solid crystalline form must be overcome for it to dissolve. The difference in melting enthalpy between isomers like glycyl-L-alanine and L-alanyl-glycine has been shown to be a major cause for their different water solubility profiles, highlighting the importance of the solid-state properties.[13][14]
Key Factors Influencing Aqueous Solubility
4.1 Effect of Temperature
4.2 Effect of Co-solvents and Salts (Ionic Strength)
The presence of salts in an aqueous solution can have a profound and complex effect on peptide solubility, generally described by the terms "salting-in" and "salting-out".[17][18]
-
Salting-in: At low salt concentrations, the solubility of a peptide often increases. This is explained by the Debye-Hückel theory, where the salt ions surround the peptide, screening the electrostatic interactions between peptide molecules. This reduces the peptide's activity coefficient, effectively increasing its solubility.[18] This phenomenon is particularly relevant for zwitterionic peptides in electrolyte solutions.[19][20]
-
Salting-out: At high salt concentrations, the opposite effect, "salting-out," typically occurs.[18] A large number of salt ions compete with the peptide for water molecules for hydration. This reduces the amount of "free" water available to solvate the peptide, decreasing its solubility and potentially causing it to precipitate.[17]
The specific ion's identity is also crucial, as described by the Hofmeister series.[17] Different ions have varying abilities to structure or destructure water, which in turn affects their interaction with the peptide and influences solubility. For example, the solubility of amino acids like DL-alanine has been shown to be affected differently by various salts such as NaI, KI, and NaNO₃.[16][21] The chemical nature and valency of the salt's cation can also play a crucial role in peptide aggregation and solubility.[22]
Experimental Determination of Solubility
Accurate determination of solubility is a cornerstone of biopharmaceutical characterization. The isothermal shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.
5.1 Detailed Protocol: Isothermal Shake-Flask Method
Principle: This method measures the equilibrium solubility of a compound by allowing an excess amount of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then quantified.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, Tris buffer)
-
Analytical balance
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or another suitable quantitative assay.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of vials containing the chosen aqueous buffer at the desired pH.
-
Addition of Solute: Add an excess amount of solid Gly-DL-Ala to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium saturation has been reached. A visual excess is typically sufficient.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, immediately filter the aliquot using a syringe filter.[11] This step is critical to avoid overestimation of solubility.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or buffer. Quantify the concentration of Gly-DL-Ala using a validated analytical method, such as reverse-phase HPLC. A standard calibration curve prepared with known concentrations of Gly-DL-Ala is required for accurate quantification.
-
Data Reporting: The resulting concentration is reported as the equilibrium solubility of Gly-DL-Ala under the specified conditions (e.g., in mg/mL or mol/L at a given pH and temperature).
5.2 Workflow and Validation
A self-validating protocol involves checks to ensure reliability. This includes confirming that equilibrium has been reached and that the solid form of the peptide has not changed during the experiment (e.g., by analyzing the remaining solid with techniques like X-ray diffraction).[13][14] Sonication can be used to break up particles and facilitate dissolution, but care must be taken to ensure the solution does not become a suspension, which would lead to inaccurate results.[11][23]
Figure 2. Experimental workflow for the isothermal shake-flask method.
Applications and Implications in Research and Development
A robust understanding of Gly-DL-Ala solubility is indispensable for its practical application.
-
Drug Formulation: For parenteral (injectable) drug formulations, the API must be completely dissolved at the required concentration. Knowledge of the solubility profile across different pH values and ionic strengths allows formulators to select appropriate buffer systems and excipients to ensure drug stability and efficacy.[3]
-
Bioprocessing: In cell culture media development, components must remain soluble to be bioavailable to cells. Precipitation of essential nutrients like Gly-DL-Ala can lead to suboptimal cell growth and protein production.
-
Green Chemistry: DL-Alanine and its derivatives are increasingly used in green synthesis routes to reduce hazardous waste.[2][4] Controlling the solubility of intermediates like Gly-DL-Ala in aqueous media is key to optimizing these environmentally friendly processes.
Conclusion
The aqueous solubility of this compound is a multi-faceted property governed by an interplay of its intrinsic physicochemical characteristics and extrinsic environmental factors. Its zwitterionic nature makes solubility highly dependent on pH, with a minimum near its isoelectric point. Temperature and the presence of electrolytes also play critical, predictable roles. By applying the thermodynamic principles and robust experimental methodologies outlined in this guide, researchers and developers can effectively characterize, control, and optimize the solubility of Gly-DL-Ala, thereby accelerating research and ensuring the development of safe and effective products.
References
- 1. labshake.com [labshake.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. jpt.com [jpt.com]
- 7. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound [webbook.nist.gov]
- 10. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Salt Effects on Surface Tethered Peptides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salting in - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
- 23. biobasic.com [biobasic.com]
Stability of Glycyl-dl-alanine under different pH conditions
An In-Depth Technical Guide to the Stability of Glycyl-dl-alanine Under Different pH Conditions
Authored by: A Senior Application Scientist
Introduction
This compound, a dipeptide composed of glycine and alanine, serves as a fundamental model for understanding the chemical stability of the peptide bond, the cornerstone of protein structure and function. For researchers, scientists, and drug development professionals, a deep comprehension of how environmental factors, particularly pH, govern the integrity of this bond is not merely academic—it is critical for the successful formulation of peptide-based therapeutics, the design of biochemical assays, and the exploration of prebiotic chemistry. The stability of a peptide directly influences its shelf-life, bioavailability, and efficacy. This guide provides a comprehensive technical overview of the stability of this compound across a range of pH conditions, delving into the core mechanisms of degradation, kinetic profiles, and robust methodologies for experimental assessment.
The Peptide Bond: A Kinetically Stable, Thermodynamically Labile Linkage
The amide linkage between the carboxyl group of glycine and the amino group of alanine is characterized by resonance stabilization, which imparts significant kinetic stability. Under physiological conditions, the spontaneous hydrolysis of a peptide bond is an exceedingly slow process. However, this kinetic resilience belies its thermodynamic instability. Given the aqueous environment of most biological and pharmaceutical systems, the hydrolysis of the peptide bond to its constituent amino acids is a thermodynamically favorable process. The role of a catalyst, be it an enzyme, an acid, or a base, is to lower the activation energy barrier and accelerate this otherwise sluggish reaction. The pH of the solution is a master variable that dictates the primary catalytic pathway and, consequently, the rate of degradation.
pH-Dependent Mechanisms of Peptide Bond Cleavage
The degradation of this compound in an aqueous solution is not a monolithic process. It proceeds through distinct chemical mechanisms that are dominant under different pH regimes. The overall degradation rate profile as a function of pH typically follows a U-shaped curve, with the highest stability observed in the neutral to slightly acidic range and accelerated cleavage under strongly acidic or basic conditions.[1]
Acid-Catalyzed Hydrolysis (pH < 3)
Under strongly acidic conditions, the peptide bond is rendered more susceptible to cleavage through specific-acid catalysis. The mechanism involves the protonation of the carbonyl oxygen of the amide bond.[2][3] This protonation enhances the electrophilic character of the carbonyl carbon, making it a more favorable target for nucleophilic attack by a water molecule.[2][3] This leads to the formation of a tetrahedral intermediate, which subsequently collapses to cleave the C-N bond, yielding the free amino acids glycine and alanine.
The general mechanism for acid-catalyzed hydrolysis is depicted below:
Caption: Mechanism of acid-catalyzed peptide hydrolysis.
Base-Catalyzed Hydrolysis (pH > 9)
In alkaline solutions, the degradation pathway shifts to specific-base catalysis. Here, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the peptide bond.[2] This attack also results in the formation of a tetrahedral intermediate. This unstable intermediate then breaks down, leading to the cleavage of the peptide bond. This pathway, often referred to as direct hydrolysis or "scission," typically dominates at high pH values.[2][4]
The general mechanism for base-catalyzed hydrolysis is as follows:
Caption: Mechanism of base-catalyzed peptide hydrolysis.
Hydrolysis and Cyclization at Neutral pH (pH 5-8)
In the near-neutral pH range, both acid and base catalysis are minimal, resulting in the slowest rates of hydrolysis.[2] However, another degradation pathway can become significant for dipeptides: intramolecular aminolysis, also known as "backbiting".[1][4] In this mechanism, the N-terminal amino group of the dipeptide itself acts as a nucleophile, attacking its own peptide carbonyl carbon. This intramolecular reaction leads to the formation of a cyclic dipeptide, a 2,5-diketopiperazine (DKP), and the release of water.
For this compound, this would result in the formation of cyclo(Gly-Ala). This cyclization pathway competes with direct hydrolysis (scission). Studies on similar peptides have shown that backbiting is a dominant degradation mechanism at neutral pH, while direct hydrolysis (scission) becomes more prominent under strongly basic conditions.[4][5] At acidic pH, both pathways can be significant.[2][4]
References
A Technical Guide to the Spectroscopic Characterization of Glycyl-dl-alanine
This guide provides an in-depth analysis of the spectroscopic data for the dipeptide Glycyl-dl-alanine, a fundamental building block in proteomics and peptidomimetics. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural information gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application and interpretation of this data to ensure chemical identity and purity.
Introduction: The Significance of this compound
This compound (C₅H₁₀N₂O₃, Mol. Wt.: 146.14 g/mol ) is a dipeptide composed of glycine and the racemic mixture of alanine.[1][2] Its structural simplicity makes it an ideal model for studying peptide conformations and interactions. Accurate spectroscopic characterization is paramount for its use in complex biological and chemical systems, ensuring reproducibility and reliability of experimental outcomes. This guide delves into the core spectroscopic techniques used to unequivocally identify and characterize this dipeptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH and -OH).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS or a residual solvent peak).
Data Interpretation:
The ¹H NMR spectrum of this compound in D₂O exhibits distinct signals corresponding to the different proton environments in the molecule. The use of D₂O simplifies the spectrum by exchanging the acidic and amine protons with deuterium, causing their signals to disappear.
| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Alanine Cα-H | ~4.2 | Quartet | ~7.2 |
| Glycine Cα-H₂ | ~3.7 | Singlet | N/A |
| Alanine Cβ-H₃ | ~1.4 | Doublet | ~7.2 |
Note: Chemical shifts are approximate and can vary with solvent and pH.[3][4]
Causality Behind Experimental Choices: The choice of D₂O as a solvent is strategic. It not only solubilizes the polar dipeptide but also simplifies the spectrum by removing the broad signals of the amine and carboxylic acid protons, allowing for clearer observation of the carbon-bound protons.[3] The quartet and doublet pattern of the alanine residue is a classic example of spin-spin coupling, confirming the connectivity between the α-proton and the methyl group protons.[4]
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation:
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and their electronic environments.
| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |
| Alanine C=O (Carboxyl) | ~178 |
| Glycine C=O (Amide) | ~172 |
| Alanine Cα | ~51 |
| Glycine Cα | ~43 |
| Alanine Cβ | ~18 |
Note: Chemical shifts are approximate and can vary with solvent and pH.[5][6][7]
Authoritative Grounding: The chemical shifts observed are consistent with established values for amino acid residues in peptides.[8][9] The downfield shifts of the carbonyl carbons are characteristic of their electron-withdrawing environment.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[2]
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.
Data Interpretation:
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | N-H stretching | Amine (NH₂) and Amide (N-H) |
| 3300-2500 (very broad) | O-H stretching | Carboxylic acid |
| ~1660 (strong) | C=O stretching | Amide I band |
| ~1540 (strong) | N-H bending, C-N stretching | Amide II band |
| ~1700-1680 | C=O stretching | Carboxylic acid |
Note: Peak positions can vary depending on the physical state of the sample (solid, solution) and intermolecular interactions like hydrogen bonding.[10][11][12]
Expertise & Experience: The broadness of the N-H and O-H stretching bands is indicative of extensive hydrogen bonding in the solid state, a common feature in amino acids and peptides. The distinct Amide I and Amide II bands are conformational markers for the peptide backbone.[13][14][15]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol:
-
Sample Introduction and Ionization: The sample can be introduced via various methods. For a relatively small and polar molecule like this compound, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited. Electron Ionization (EI) can also be used, often coupled with Gas Chromatography (GC) after derivatization.[16][17]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Data Interpretation:
The mass spectrum of this compound will show the molecular ion peak and several fragment ions.
Expected Molecular Ion Peaks:
-
[M+H]⁺: 147.0764 m/z (in positive ion mode ESI)[1]
-
[M-H]⁻: 145.0618 m/z (in negative ion mode ESI)
-
M⁺·: 146.0691 m/z (in EI)[1]
Common Fragmentation Patterns (EI):
In electron ionization, the high energy leads to characteristic fragmentation.[18][19]
| m/z | Proposed Fragment | Origin |
| 101 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 74 | [H₂N-CH₂-CO]⁺ | Cleavage of the amide bond (b₁ ion) |
| 44 | [CH₃-CH-NH₂]⁺ | Fragment from the alanine residue |
| 30 | [H₂N=CH₂]⁺ | Fragment from the glycine residue |
Note: The relative intensities of the peaks can vary with the ionization method and energy.[16][20]
Trustworthiness: The presence of the correct molecular ion peak is a strong confirmation of the compound's identity. The fragmentation pattern provides a "fingerprint" that can be used to distinguish it from isomers and impurities.
Visualization of Experimental Workflow
Below is a generalized workflow for the spectroscopic analysis of this compound.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The data presented in this guide, including characteristic chemical shifts, vibrational frequencies, and fragmentation patterns, serve as a reliable reference for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences. Adherence to the outlined experimental protocols and a thorough understanding of the underlying principles are crucial for obtaining high-quality, reproducible data.
References
- 1. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. GLYCYL-L-ALANINE(3695-73-6) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Solid-state NMR analysis of a peptide (Gly-Pro-Gly-Gly-Ala)6-Gly derived from a flagelliform silk sequence of Nephila clavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Applications of 2D IR spectroscopy to peptides, proteins, and hydrogen-bond dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound [webbook.nist.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. www1.udel.edu [www1.udel.edu]
- 20. L-Alanine, N-glycyl- [webbook.nist.gov]
A Technical Guide to the Thermochemistry of Glycyl-dl-alanine Dissolution
Abstract
The thermodynamic properties of peptides in aqueous and mixed-solvent systems are fundamental to understanding their solubility, stability, and interactions, which are critical parameters in biochemistry and pharmaceutical drug development. This technical guide provides an in-depth exploration of the thermochemistry of glycyl-dl-alanine dissolution. We delve into the core thermodynamic principles, present a rigorous, self-validating experimental protocol for determining the enthalpy of dissolution using isothermal calorimetry, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for characterizing peptide solvation thermodynamics.
Introduction: The Significance of Solvation Thermodynamics
This compound, a simple dipeptide, serves as an essential model compound for studying the more complex behavior of proteins and larger peptides. The process of dissolution, where a solute dissolves in a solvent, is governed by precise thermodynamic principles. Understanding the heat changes (enthalpy), disorder (entropy), and resulting free energy associated with this process is paramount for predicting a drug candidate's behavior in various formulations. For instance, the choice of solvent or co-solvent in a liquid formulation can dramatically alter a peptide's solubility and stability, and these effects are quantitatively described by thermochemical data.
This guide will provide a comprehensive overview of the key thermodynamic parameters and a detailed, field-proven methodology for their experimental determination. By explaining the causality behind each experimental choice, we aim to equip the reader with the expertise to perform and interpret these crucial measurements.
Theoretical Framework: Decoding the Energetics of Dissolution
The dissolution of a peptide like this compound in a solvent is a complex process involving the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy balance of these events is captured by key thermodynamic parameters.
-
Standard Enthalpy of Dissolution (ΔsolH°) : This is the central parameter in our discussion. It represents the heat absorbed (endothermic, positive ΔsolH°) or released (exothermic, negative ΔsolH°) when one mole of a substance dissolves completely in a large amount of solvent at constant temperature and pressure. It provides direct insight into the energetic favorability of the new solute-solvent interactions compared to the interactions in the pure components.
-
Standard Enthalpy of Transfer (ΔtrH°) : In drug development, peptides are often formulated in mixed solvents (e.g., water-alcohol or water-amide mixtures). The enthalpy of transfer measures the difference in dissolution enthalpy when moving the peptide from a pure solvent (like water) to a mixed-solvent system. It is a powerful tool for quantifying how a co-solvent modifies the solvation environment of the peptide.
-
Enthalpic Coefficients of Pairwise Interaction (hxy) : Derived from the McMillan-Mayer theory, these coefficients quantify the enthalpic contribution of interactions between the solute (the peptide, 'y') and a co-solvent molecule ('x') in a dilute aqueous solution.[1] A positive hxy value typically indicates that the interactions between the solute and co-solvent are energetically less favorable than the solute-water and co-solvent-water interactions they replace.
These parameters are interconnected with the Gibbs free energy (ΔsolG°), which determines solubility, and the entropy of dissolution (ΔsolS°), which reflects the change in disorder of the system.
Experimental Protocol: Isothermal Calorimetry for Measuring Dissolution Enthalpy
Isothermal calorimetry, particularly Isothermal Titration Calorimetry (ITC), is a highly sensitive and versatile technique for measuring the heat changes associated with chemical and physical processes, including dissolution.[2] The protocol described below is designed to be a self-validating system, ensuring accuracy and reproducibility.
Principle of Isothermal Calorimetry
An isothermal calorimeter directly measures the heat flow produced or consumed during a process.[2] It consists of a sample cell, where the dissolution occurs, and a reference cell, which contains the pure solvent. A feedback system maintains a zero temperature difference between the two cells. When dissolution occurs in the sample cell, the instrument measures the power required to maintain this thermal equilibrium, which is directly proportional to the rate of heat change. Integrating this power over time yields the total heat of the event.
Mandatory System Calibration
To ensure the trustworthiness of the results, the calorimeter's response must be validated. This is achieved through a chemical calibration using a compound with a well-documented enthalpy of dissolution.
-
Protocol: Dissolution of potassium chloride (KCl) in deionized water at 298.15 K.
-
Rationale: The standard enthalpy of dissolution for KCl is an internationally recognized value (ΔsolH° = 17.47 ± 0.07 kJ·mol⁻¹).[1] A successful calibration, where the experimental value matches this standard within an acceptable error margin, confirms the instrument is performing correctly and validates the entire experimental workflow.
Step-by-Step Experimental Workflow
-
Preparation of Reagents:
-
Accurately weigh a sample of high-purity (>99%) this compound.
-
Prepare the desired solvent (e.g., ultrapure deionized water, a specific buffer, or an aqueous co-solvent mixture).
-
Thoroughly degas all solutions under vacuum for at least 8-10 minutes to prevent the formation of air bubbles, which would introduce significant artifacts in the calorimetric signal.[2]
-
-
Instrument Setup and Equilibration:
-
Set the calorimeter to the desired experimental temperature (e.g., 298.15 K).
-
Carefully clean the sample and reference cells with the solvent to be used.
-
Precisely load the solvent into the sample cell (e.g., ~1.4 mL for a standard ITC instrument).
-
Load the same solvent into the reference cell.
-
Allow the system to thermally equilibrate until a stable baseline signal is achieved. This is critical for accurate data integration.
-
-
Measurement of Dissolution Enthalpy:
-
For this guide, we will describe a method where a small, known mass of solid this compound is introduced into the solvent-filled sample cell. Specialized dissolution vessels for ITC instruments are ideal for this purpose.
-
Initiate data acquisition to record the baseline heat flow.
-
Introduce the weighed solid this compound into the sample cell. The dissolution process will generate a heat-flow peak (either endothermic or exothermic).
-
Continue data acquisition until the heat flow returns to the initial baseline, indicating the dissolution process is complete.
-
-
Data Analysis and Calculation:
-
Integrate the area under the reaction peak. This area represents the total heat (q) exchanged during the dissolution of the known mass of the peptide.
-
Calculate the number of moles (n) of this compound dissolved (mass / molar mass). The molar mass of this compound is approximately 146.14 g/mol .[3][4]
-
Calculate the molar enthalpy of dissolution (ΔsolH) using the formula: ΔsolH = q / n
-
To obtain the standard enthalpy of dissolution (ΔsolH°), measurements should be performed at several low concentrations and extrapolated to infinite dilution. However, for many peptides, the enthalpy of dissolution is largely independent of concentration at low molalities.[5]
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the enthalpy of dissolution.
Data Presentation and Interpretation
The data obtained from calorimetric measurements provide a quantitative basis for understanding solute-solvent interactions. The dissolution of glycyl-L-alanine (a stereoisomer of this compound) in various aqueous amide solutions has been studied, providing valuable comparative data.[6]
Table 1: Thermodynamic Parameters for Glycyl-L-Alanine Dissolution at 298.15 K
| Parameter | Solvent System | Value | Unit | Source |
| ΔsolH° | Water | 10.96 ± 0.05 | kJ·mol⁻¹ | |
| ΔtrH° | Water -> 0.25 mole fraction Formamide | 1.88 | kJ·mol⁻¹ | |
| ΔtrH° | Water -> 0.25 mole fraction N,N-dimethylformamide (DMF) | 3.55 | kJ·mol⁻¹ | |
| hxy | Formamide (FA) | 90 ± 11 | J·kg·mol⁻² | |
| hxy | N,N-dimethylformamide (DMF) | 269 ± 12 | J·kg·mol⁻² |
-
Interpretation of ΔsolH° : The positive value for the standard enthalpy of dissolution in water indicates that the process is endothermic . This means that energy is required to break the bonds in the solid peptide lattice and to disrupt the hydrogen-bonding network of water, and this energy is greater than the energy released from the new peptide-water interactions.
-
Interpretation of ΔtrH° and hxy : The transfer enthalpies from water to aqueous amide solutions are positive, and this endothermicity increases with the addition of methyl groups to the amide (from FA to DMF). The positive and increasing hxy values further support this. This suggests that the interactions between the glycyl-alanine molecule and the amide co-solvents are less favorable than the peptide-water interactions. The increasing endothermicity with more non-polar methyl groups on the amide indicates that hydrophobic interactions are playing a significant role in modulating the overall energetics of solvation.
Conclusion
The thermochemical characterization of this compound dissolution provides critical insights into the fundamental forces governing peptide solvation. The endothermic nature of its dissolution in water highlights the energetic cost of disrupting the solvent's structure. As demonstrated by studies on related isomers, the addition of co-solvents like amides can further modulate these energetics, often making the dissolution process even more endothermic.
The rigorous, calibration-validated calorimetric protocol detailed in this guide provides a reliable framework for obtaining high-quality thermodynamic data. For professionals in drug development, such data are indispensable for building predictive models of solubility, designing stable liquid formulations, and understanding the molecular-level interactions that drive the behavior of peptide-based therapeutics in aqueous and complex biological environments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Alanine, N-glycyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Understanding the stereoisomers of glycyl-alanine
An In-depth Technical Guide to the Stereoisomers of Glycyl-Alanine for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The stereochemistry of peptides is a critical determinant of their biological activity, physicochemical properties, and therapeutic potential. This guide provides a comprehensive technical overview of the stereoisomers of the dipeptide glycyl-alanine. As glycine is achiral and alanine possesses a single chiral center, glycyl-alanine exists as a pair of enantiomers: glycyl-L-alanine and glycyl-D-alanine. We delve into the structural nuances of these stereoisomers, methodologies for their synthesis and separation, and advanced analytical techniques for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the handling and analysis of these fundamental biomolecules.
Introduction: The Significance of Chirality in Dipeptides
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. The constituent amino acids of proteins in most living organisms are predominantly in the L-configuration.[1] However, the presence of D-amino acids in various biological systems, including bacterial cell walls and neuropeptides, has expanded our understanding of their functional significance.[2] The stereochemical configuration of a peptide directly influences its three-dimensional structure, which in turn governs its interactions with chiral biological targets such as enzymes and receptors.
Glycyl-alanine, a simple dipeptide, serves as an excellent model system for understanding the impact of stereoisomerism. It is formed through a peptide bond between the achiral amino acid glycine and the chiral amino acid alanine.[3][4] The chirality of the alanine residue gives rise to two distinct stereoisomers: glycyl-L-alanine (Gly-L-Ala) and glycyl-D-alanine (Gly-D-Ala). The subtle difference in the spatial arrangement of the methyl group at the α-carbon of the alanine residue leads to distinct properties and biological activities.
The Stereoisomers of Glycyl-Alanine: Structure and Properties
The two enantiomers of glycyl-alanine are depicted below. Their identical chemical formula (C5H10N2O3) and connectivity belie their different three-dimensional arrangements.[5][6][7]
Caption: Figure 1. 2D structures of Glycyl-L-alanine and Glycyl-D-alanine.
The physical and chemical properties of these enantiomers are identical in an achiral environment. However, their interaction with plane-polarized light and chiral molecules will differ.
| Property | Glycyl-L-alanine | Glycyl-D-alanine | Reference |
| Molecular Formula | C5H10N2O3 | C5H10N2O3 | [5][6] |
| Molecular Weight | 146.14 g/mol | 146.14 g/mol | [7] |
| Optical Rotation | Levorotatory | Dextrorotatory | |
| Biological Activity | Varies | Varies | [2] |
Table 1. Comparative Properties of Glycyl-alanine Stereoisomers.
Synthesis of Glycyl-alanine Stereoisomers
The synthesis of specific stereoisomers of glycyl-alanine requires stereocontrolled methods. Both chemical and enzymatic approaches are employed, each with distinct advantages and considerations.
Chemical Synthesis
Chemical synthesis of dipeptides necessitates the use of protecting groups to prevent unwanted side reactions and control the sequence of amino acid coupling.[8][9] The general workflow involves:
-
Protection: The amino group of glycine and the carboxyl group of the desired alanine enantiomer (L- or D-) are protected.
-
Activation: The carboxyl group of the protected glycine is activated to facilitate peptide bond formation.
-
Coupling: The activated glycine is reacted with the protected alanine.
-
Deprotection: The protecting groups are removed to yield the final dipeptide.
Caption: Figure 2. Chemical synthesis workflow for glycyl-alanine.
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly and often stereospecific alternative to chemical methods.[10][11][12] Proteases, under specific conditions, can catalyze the formation of peptide bonds. The choice of enzyme is crucial as it dictates the substrate specificity and stereoselectivity of the reaction. For instance, non-ribosomal peptide synthetases (NRPS) have been explored for the synthesis of D-amino acid-containing dipeptides.[13]
Protocol: Enzymatic Synthesis of a Dipeptide
-
Enzyme Selection: Choose a suitable protease or ligase with known activity towards glycine and alanine.
-
Substrate Preparation: Prepare a solution of the N-terminally protected glycine ester (acyl donor) and the desired alanine enantiomer (nucleophile).
-
Reaction Setup: Combine the substrates and the enzyme in an appropriate buffer system. The reaction conditions (pH, temperature, solvent) are optimized to favor synthesis over hydrolysis.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like HPLC.
-
Purification: Once the reaction is complete, the desired dipeptide is purified from the reaction mixture using chromatography.
Separation and Analysis of Stereoisomers
Distinguishing and quantifying the stereoisomers of glycyl-alanine requires analytical techniques that can differentiate between chiral molecules.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[2][14] The CSP contains a chiral selector that interacts differently with the L- and D-enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral column, such as one based on cyclodextrins or macrocyclic glycopeptides.[15]
-
Mobile Phase Preparation: Prepare a mobile phase of appropriate composition and pH to achieve optimal separation.
-
Sample Preparation: Dissolve the glycyl-alanine sample in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the mobile phase.
-
Detection: Monitor the elution profile using a UV detector. The two enantiomers will appear as distinct peaks with different retention times.
Spectroscopic Techniques
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of peptides.[16][17][18][19] While 1D ¹H NMR can provide information about the constituent amino acids, 2D correlation spectroscopy (COSY) is often necessary to assign all proton signals in a dipeptide. The chemical shifts of the α-protons can be influenced by the stereochemistry of the adjacent amino acid.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and sequence of peptides.[20][21][22][23] While standard MS cannot distinguish between enantiomers, it can be coupled with chiral separation techniques (LC-MS) for their identification and quantification.
4.2.3. Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule.[24][25][26][27][28] This technique is highly sensitive to the stereochemistry and conformation of molecules. Gly-L-Ala and Gly-D-Ala will produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess.
Caption: Figure 3. Analytical workflow for the separation and characterization of glycyl-alanine stereoisomers.
Biological and Pharmaceutical Relevance
The stereochemistry of glycyl-alanine is of paramount importance in drug development and biological research. The distinct spatial arrangements of Gly-L-Ala and Gly-D-Ala can lead to different interactions with biological targets. For example, peptidomimetic drugs often incorporate D-amino acids to increase their resistance to proteolytic degradation, thereby enhancing their bioavailability and therapeutic efficacy. Understanding the synthesis, separation, and characterization of these stereoisomers is therefore a critical aspect of modern pharmaceutical science.
Conclusion
The stereoisomers of glycyl-alanine, Gly-L-Ala and Gly-D-Ala, provide a fundamental yet powerful model for understanding the role of chirality in peptide structure and function. This guide has outlined the key principles and methodologies for their synthesis, separation, and characterization. A thorough grasp of these techniques is essential for researchers and professionals working at the interface of chemistry, biology, and medicine, enabling the rational design and development of novel peptide-based therapeutics and research tools.
References
- 1. Stereoisomers | Key Terms | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. youtube.com [youtube.com]
- 4. shaalaa.com [shaalaa.com]
- 5. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Alanine, N-glycyl- [webbook.nist.gov]
- 7. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. askthenerd.com [askthenerd.com]
- 9. Glycine-Alanine dipeptide synthesis [quimicaorganica.org]
- 10. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Enzymatic synthesis of new antimicrobial peptides for food purposes [frontiersin.org]
- 12. Enzymatic Peptide Synthesis [bioprocessonline.com]
- 13. journals.asm.org [journals.asm.org]
- 14. chiraltech.com [chiraltech.com]
- 15. Recent Advances in Chiral Analysis of Proteins and Peptides | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Circular dichroism - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs [mtoz-biolabs.com]
- 27. ntu.edu.sg [ntu.edu.sg]
- 28. jascoinc.com [jascoinc.com]
Methodological & Application
Application Notes & Protocols: Enzymatic Synthesis of Glycyl-dl-alanine
Abstract
The synthesis of dipeptides is a cornerstone of pharmaceutical, nutritional, and biotechnological research. Traditional chemical synthesis methods, while effective, often involve harsh conditions, extensive use of protecting groups, and generate significant chemical waste.[1] Chemoenzymatic synthesis, utilizing proteases to catalyze peptide bond formation, offers a green, highly specific, and efficient alternative operating under mild aqueous conditions.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of glycyl-alanine from N-protected glycine and a racemic mixture of alanine (dl-alanine) using the cysteine protease papain. A key focus is the principle of kinetic resolution, where the enzyme's stereospecificity is leveraged to preferentially synthesize Glycyl-L-alanine, enabling the separation of enantiomers. These protocols are designed for researchers, scientists, and drug development professionals seeking to implement robust and scalable enzymatic peptide synthesis methodologies.
Scientific Principles and Rationale
Kinetically Controlled vs. Thermodynamically Controlled Synthesis
Protease-catalyzed peptide synthesis can proceed via two distinct pathways:
-
Thermodynamically Controlled Synthesis: This is the direct reversal of peptide hydrolysis, where the enzyme accelerates the attainment of equilibrium.[2][3] While straightforward, this approach often suffers from low yields and slow reaction rates due to the equilibrium favoring hydrolysis in aqueous media.[2]
-
Kinetically Controlled Synthesis: This method utilizes an activated acyl donor (e.g., an amino acid ester) and is catalyzed by serine or cysteine proteases.[3][4] The reaction proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. A nucleophile (the amine component of an amino acid) then attacks this intermediate (aminolysis) to form the peptide bond. This process competes with hydrolysis (attack by water). Kinetically controlled synthesis is generally preferred as it is much faster and can achieve higher product yields before the product is subsequently hydrolyzed by the enzyme.[2]
This guide focuses exclusively on the kinetically controlled approach for its superior efficiency.
The Papain-Catalyzed Mechanism & Kinetic Resolution
Papain, a cysteine protease, is an effective and broadly specific catalyst for this reaction.[5] The catalytic cycle, depicted below, is central to the protocol's design.
Figure 1: Mechanism of Papain-Catalyzed Synthesis and Kinetic Resolution.
Causality Behind the Mechanism: The process begins with the acylation of the enzyme's active site cysteine residue by the N-protected glycine methyl ester (Z-Gly-OMe), releasing methanol and forming a thioester acyl-enzyme intermediate.[5] This intermediate is the critical juncture. Since papain is a chiral enzyme composed of L-amino acids, it exhibits high stereoselectivity.[6] It will preferentially bind and catalyze the nucleophilic attack from the L-enantiomer of alanine at a much faster rate (k_fast) than the D-enantiomer (k_slow).[7] This difference in reaction rates is the basis of kinetic resolution .[6][7] Consequently, the reaction mixture becomes enriched with the Glycyl-L-alanine dipeptide and the unreacted D-alanine, providing a method to resolve the initial racemic mixture.
Optimization of Reaction Parameters: A Deeper Look
Achieving high yield and purity requires careful optimization of several interdependent parameters.[2]
| Parameter | Optimal Range | Rationale & Scientific Justification |
| pH | 9.0 - 9.5 | A relatively high pH is critical. It ensures that the amino group (-NH₂) of the incoming alanine nucleophile is deprotonated and thus more nucleophilic for its attack on the acyl-enzyme intermediate.[2][8] However, excessively high pH can accelerate the non-enzymatic hydrolysis of the glycine ester substrate, reducing the amount available for the desired reaction.[2] |
| Temperature | 25 - 40°C | This range represents a balance between enhancing the reaction rate and maintaining the structural integrity and catalytic activity of papain.[8][9] Higher temperatures can lead to enzyme denaturation. Some protocols have found success at 40°C.[5] |
| Substrates Ratio | >5:1 (Alanine:Glycine Ester) | A high molar excess of the nucleophile (alanine) is employed to shift the kinetic competition in favor of aminolysis over the competing hydrolysis of the acyl-enzyme intermediate by water, thereby maximizing dipeptide yield.[10] |
| Enzyme Concentration | 2-5 mg/mL | The reaction rate is directly influenced by the enzyme concentration. An optimal concentration ensures a practical reaction time without being cost-prohibitive.[9] At very low concentrations, the prolonged reaction time can lead to substrate degradation.[9] |
| Enzyme Activation | Pre-incubation with DTT/EDTA | Papain's active site contains a cysteine residue that must be in its reduced thiol state (-SH) for activity. Pre-incubation with a reducing agent like dithiothreitol (DTT) ensures the enzyme is fully active.[9] EDTA is included to chelate heavy metal ions that can inhibit the enzyme by oxidizing the active site thiol.[9] |
Experimental Workflow and Protocols
The overall workflow involves enzyme activation, the main synthesis reaction, and subsequent product purification and analysis.
Figure 2: Step-by-step experimental workflow for enzymatic dipeptide synthesis.
Protocol 1: Papain-Catalyzed Synthesis of Glycyl-L-alanine
Materials & Reagents:
-
Papain (from Carica papaya, e.g., Merck AG or equivalent)[9]
-
N-α-Benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe)
-
dl-Alanine[11]
-
Tris-HCl buffer
-
Dithiothreitol (DTT)[9]
-
Ethylenediaminetetraacetate (EDTA)[9]
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Trichloroacetic acid (TCA)[9]
-
Analytical HPLC system
-
Magnetic stirrer and stir bar
-
pH meter and temperature-controlled water bath
Procedure:
-
Buffer Preparation: Prepare a 0.2 M Tris-HCl buffer. Adjust the pH to 9.2 using NaOH/HCl. This pH is optimal for the nucleophilic attack of the deprotonated amino group of alanine.[10]
-
Enzyme Activation Solution: In a small volume of the pH 9.2 Tris-HCl buffer, prepare an activation solution containing 5 mM DTT and 2 mM EDTA.
-
Enzyme Activation: Dissolve papain in the activation solution to a final concentration of 4 mg/mL.[9] Incubate at 30°C for 15 minutes with gentle stirring. This step ensures the active site cysteine is in the reduced, catalytically competent state.
-
Substrate Preparation:
-
In the main reaction vessel, dissolve dl-Alanine in the pH 9.2 Tris-HCl buffer to a final concentration of 0.5 M.
-
Separately, dissolve Z-Gly-OMe in a minimal amount of a suitable organic solvent like DMSO if needed, and then add it to the alanine solution to a final concentration of 0.05 M. The final concentration of the organic solvent should be kept low (<5% v/v) to avoid enzyme denaturation. The high 10:1 molar ratio of alanine to glycine ester favors aminolysis over hydrolysis.[10]
-
-
Reaction Initiation: Equilibrate the substrate solution to the reaction temperature of 35°C in a water bath.[8] Initiate the synthesis by adding the pre-activated papain solution to the reaction vessel.
-
Reaction Monitoring: Maintain the reaction at 35°C with constant, gentle stirring. Monitor the formation of the Z-Gly-L-Ala product and the consumption of Z-Gly-OMe over time (e.g., every 30-60 minutes) by taking small aliquots and analyzing them via reverse-phase HPLC.
-
Reaction Termination: Once the reaction reaches its maximum yield (typically when the concentration of the acyl donor plateaus), terminate the reaction. This is achieved by adding an equal volume of 10% Trichloroacetic Acid (TCA) to the reaction mixture.[12] This will precipitate and inactivate the papain.
-
Enzyme Removal: Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the precipitated enzyme. Carefully decant and collect the supernatant, which contains the dipeptide product, unreacted amino acids, and buffer components.
Protocol 2: Product Purification and Analysis
Materials & Reagents:
-
Supernatant from Protocol 1
-
Strong cation exchange chromatography column
-
Appropriate equilibration and elution buffers (e.g., citrate or acetate buffers with a NaCl gradient)
-
HPLC system with UV detector
-
Mass Spectrometer (e.g., ESI-MS)
-
Chiral HPLC column
Procedure:
-
Sample Preparation: Adjust the pH of the supernatant from Protocol 1 to a slightly acidic pH (e.g., 4.0-5.0) to ensure the dipeptide and unreacted D-alanine are positively charged. Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Ion-Exchange Chromatography:
-
Equilibrate a strong cation exchange column with a low-salt starting buffer (e.g., 20 mM Sodium Citrate, pH 4.0).
-
Load the prepared sample onto the column. The positively charged dipeptide (Z-Gly-L-Ala) and unreacted D-alanine will bind to the resin.
-
Wash the column with the starting buffer to remove any unbound, neutral, or negatively charged impurities.
-
Elute the bound components using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).[12] Components will elute based on the strength of their positive charge. Collect fractions throughout the elution.
-
-
Fraction Analysis: Analyze the collected fractions using reverse-phase HPLC to identify those containing the purified Z-Gly-L-Ala dipeptide. Pool the pure fractions.
-
Deprotection (Optional): If the final product required is the unprotected Gly-L-Ala, the benzyloxycarbonyl (Z) group can be removed via standard methods such as catalytic hydrogenation (e.g., using H₂ over a Pd/C catalyst).
-
Product Characterization:
-
Identity Confirmation: Confirm the molecular weight of the purified dipeptide using Mass Spectrometry.
-
Purity Assessment: Determine the final purity of the product using analytical reverse-phase HPLC.
-
Enantiomeric Analysis: To confirm the success of the kinetic resolution, analyze two samples using a chiral HPLC column:
-
The purified dipeptide product to confirm it is predominantly Gly-L-Ala.
-
The unreacted alanine from the reaction flow-through to confirm it is enriched in D-alanine.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent trends in protease-catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Papain-catalysed synthesis of dipeptides: a novel approach using free amino acids as nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Application Notes: Glycyl-DL-alanine as a Versatile Substrate for Peptidase Activity Assays
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Peptidases and Their Measurement
Peptidases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides.[1] They are fundamental to countless physiological processes, from protein turnover and digestion to cell signaling and apoptosis.[1] Given their central role in health and disease, peptidases are significant targets for therapeutic drug development. Accurate and reliable measurement of peptidase activity is therefore essential for basic research, diagnostics, and drug screening.
This guide provides a detailed overview and robust protocols for using the dipeptide Glycyl-DL-alanine as a substrate for measuring peptidase activity. While many specific fluorogenic or chromogenic substrates exist, simple dipeptides like this compound offer a classic, cost-effective, and versatile tool for assaying a range of exopeptidases, particularly dipeptidases.
Principle of the Assay
The fundamental principle of the assay is the enzymatic hydrolysis of this compound into its constituent amino acids, glycine and alanine. The rate of this reaction is directly proportional to the peptidase activity in the sample under defined conditions.
Enzymatic Reaction:
This compound + H₂O ---(Peptidase)---> Glycine + DL-alanine
The challenge and ingenuity in assay design lie in the sensitive and specific detection of the reaction products. Since the substrate and products are structurally similar and lack intrinsic color or fluorescence, their quantification requires a subsequent detection reaction. The most common and accessible method is the ninhydrin-based colorimetric assay, which detects the primary amine groups of the liberated amino acids.[2][3]
A Note on Stereochemistry: The "DL" Advantage and Consideration
This compound is a racemic mixture, containing both Glycyl-L-alanine and Glycyl-D-alanine. This has important implications:
-
Broad Specificity Screening: Most peptidases are highly specific for L-amino acids. An assay using the DL-mixture can primarily detect L-aminopeptidase activity. However, the presence of the D-isomer makes this substrate useful for discovering or characterizing enzymes with unusual stereospecificity, such as certain bacterial D-alanyl-D-alanine dipeptidases, which are relevant in antibiotic resistance.[4]
-
Data Interpretation: When assaying enzymes with known L-specificity, it is crucial to recognize that only 50% of the substrate (the Glycyl-L-alanine portion) is available for hydrolysis. This must be accounted for when calculating kinetic parameters like the Michaelis constant (Km).
Core Protocol: Peptidase Activity Assay using Ninhydrin Detection
This protocol outlines a robust method to determine dipeptidase activity by quantifying the release of amino acids from this compound hydrolysis using a ninhydrin-based colorimetric reaction.[2] The liberated amino acids react with ninhydrin at high temperatures to produce a deep purple compound, known as Ruhemann's purple, which is quantified by measuring its absorbance at 570 nm.[2]
I. Required Materials and Reagents
-
Substrate: this compound (e.g., Sigma-Aldrich)
-
Enzyme Source: Purified peptidase, cell lysate, tissue homogenate, or biological fluid.
-
Buffer: 50 mM Tris-HCl, pH 8.0 (or another buffer system optimal for the enzyme of interest).
-
Ninhydrin Reagent:
-
Solution A: Dissolve 1.0 g of ninhydrin in 25 mL of ethylene glycol monomethyl ether (2-methoxyethanol).
-
Solution B: Dissolve 0.16 g of stannous chloride dihydrate (SnCl₂) in 25 mL of 1 M sodium citrate buffer, pH 5.0.
-
Working Reagent: Mix equal volumes of Solution A and Solution B immediately before use. Caution: Ninhydrin and 2-methoxyethanol are toxic. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
-
Stopping/Dilution Reagent: 50% (v/v) isopropanol in water.
-
Standard: L-Alanine or Glycine solution (e.g., 1 mM stock solution).
-
Equipment:
-
Microcentrifuge tubes or 96-well microplate.
-
Water bath or heat block capable of 100°C.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm.
-
Vortex mixer.
-
Calibrated pipettes.
-
II. Experimental Workflow Diagram
Caption: General workflow for the peptidase activity assay.
III. Step-by-Step Protocol
1. Preparation of Amino Acid Standard Curve:
-
Prepare a series of dilutions of the L-Alanine or Glycine stock solution in the reaction buffer (e.g., 0, 50, 100, 200, 400, 600 µM).
-
In separate tubes, add 50 µL of each standard dilution.
-
These standards will be processed in parallel with the enzyme reactions starting from the ninhydrin addition step (Step 5). Causality: The standard curve is essential for converting the absorbance values of your samples into the absolute amount of amino acid produced.
2. Enzyme Reaction Setup:
-
Label microcentrifuge tubes for each sample, a blank (no enzyme), and a substrate control (no enzyme, processed at the end to check for spontaneous hydrolysis).
-
Prepare a master mix if running multiple samples. For each reaction, add:
-
40 µL of 50 mM Tris-HCl buffer, pH 8.0.
-
10 µL of the enzyme solution (the amount should be optimized to ensure the reaction rate is linear over the incubation time).
-
-
For the Enzyme Blank , add 10 µL of buffer instead of the enzyme solution.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes to equilibrate.
3. Initiating the Reaction:
-
To start the reaction, add 50 µL of a pre-warmed this compound solution (e.g., 20 mM stock for a 10 mM final concentration) to each tube.
-
Vortex gently and start the timer.
4. Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). Trustworthiness: The ideal incubation time is one where product formation is linear. A time-course experiment should be performed during assay development to establish this linear range.
5. Ninhydrin Reaction for Detection:
-
Stop the enzymatic reaction and initiate the color development by adding 100 µL of the freshly prepared ninhydrin working reagent to each tube (including the standards).
-
Vortex thoroughly. Ensure this step is performed in a fume hood.
-
Seal the tubes and place them in a boiling water bath (100°C) for 15 minutes. A purple color will develop.
6. Absorbance Measurement:
-
Remove the tubes and cool them to room temperature in a water bath.
-
Add 500 µL of the 50% isopropanol dilution reagent to each tube and vortex to mix. Causality: This step stabilizes the color and ensures the solution is clear for spectrophotometry.
-
Transfer 200 µL from each tube to a 96-well clear-bottom microplate.
-
Read the absorbance at 570 nm (A570) using a microplate reader.
IV. Data Analysis and Interpretation
-
Standard Curve: Plot the A570 of the amino acid standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.
-
Calculate Amino Acid Produced: Use the standard curve equation to calculate the concentration of amino acid produced in each enzyme sample. Remember to subtract the absorbance of the enzyme blank from your sample absorbance values.
-
Calculate Enzyme Activity: Peptidase activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Activity (U/mL) = [ (µmol of amino acid produced) / (Incubation time in min) ] x [ (Total assay volume in mL) / (Volume of enzyme in mL) ]
Alternative Protocol: Coupled Enzyme Assay
For continuous monitoring of peptidase activity, a coupled enzyme assay can be employed. This method offers higher throughput and avoids the harsh conditions of the ninhydrin reaction.
Principle
This assay couples the release of L-alanine to a series of enzymatic reactions that ultimately result in the oxidation of NADH to NAD+, which can be monitored as a decrease in absorbance at 340 nm.
Reaction Scheme:
-
Glycyl-L-alanine + H₂O ---(Peptidase)---> Glycine + L-alanine
-
L-alanine + α-ketoglutarate ---(Alanine Aminotransferase, ALT)---> Pyruvate + L-glutamate
-
Pyruvate + NADH + H⁺ ---(Lactate Dehydrogenase, LDH)---> Lactate + NAD⁺
The rate of NADH disappearance (decrease in A340) is directly proportional to the rate of L-alanine production by the peptidase.
Caption: Coupled enzyme reaction pathway for continuous monitoring.
Troubleshooting and Considerations
| Problem | Possible Cause | Solution |
| High Blank Reading | Contamination of reagents with free amino acids. | Use high-purity water and reagents. Run a "reagent blank" without enzyme or substrate. |
| Spontaneous hydrolysis of the substrate. | Prepare substrate solution fresh. Test substrate stability by incubating it in buffer alone and running the ninhydrin assay. | |
| Low or No Activity | Inactive enzyme. | Check enzyme storage conditions. Use a known positive control substrate if available. |
| Non-optimal assay conditions (pH, temp). | Optimize pH and temperature for your specific enzyme. | |
| Presence of inhibitors in the sample. | Dialyze or desalt the sample. Perform a spike-and-recovery experiment with a known amount of active enzyme. | |
| Non-linear Reaction Rate | Substrate depletion. | Decrease incubation time or enzyme concentration. |
| Enzyme instability. | Add stabilizing agents like BSA or glycerol to the buffer if appropriate. | |
| Product inhibition. | Measure initial rates by taking multiple time points early in the reaction. |
Conclusion
This compound is a valuable and versatile substrate for the general assessment of exopeptidase activity. The ninhydrin-based protocol provides a classic, reliable endpoint assay, while coupled enzymatic methods offer a continuous, high-throughput alternative. By understanding the principles, carefully selecting controls, and being mindful of the substrate's stereochemistry, researchers can effectively employ these methods to advance their studies of peptidase function and inhibition.
References
Application Notes & Protocols: The Strategic Use of Glycyl-dl-alanine in Advanced Proteomics Research
For: Researchers, scientists, and drug development professionals.
I. Executive Summary: Beyond a Simple Dipeptide
In the intricate landscape of proteomics, the pursuit of reproducible and high-fidelity data is paramount. While complex proteins and elaborate pathways are often the primary focus, the foundational components of our experimental systems—down to the amino acids in cell culture media—play a critical role in the quality of outcomes. This document provides an in-depth guide to a strategic, though nuanced, application of the dipeptide Glycyl-dl-alanine (Gly-DL-Ala) in proteomics research.
Contrary to a search for a direct, widespread application as a mainstream reagent, the true value of Gly-DL-Ala emerges in specialized contexts, primarily in the stabilization and standardization of cell culture environments for quantitative proteomics. This guide will elucidate the scientific rationale for employing dipeptides in cell culture, provide a detailed protocol for the integration of Gly-DL-Ala into proteomics workflows, and discuss its characterization by mass spectrometry.
II. The Scientific Rationale: Why Dipeptides Matter in Proteomics Cell Culture
The consistency of a cell culture environment is a cornerstone of reliable quantitative proteomics. The proteome is highly dynamic and responsive to environmental fluctuations. A key source of this variability can be the instability of essential nutrients in the culture medium.
-
The Challenge of Unstable Amino Acids: Certain free amino acids, most notably L-glutamine, are essential for cell growth but are chemically unstable in liquid media. L-glutamine spontaneously degrades into pyroglutamate and ammonia.[1] This degradation not only depletes a crucial nutrient but also introduces toxic byproducts like ammonia, which can alter cellular metabolism and, consequently, the proteome.[2]
-
The Dipeptide Solution: Supplying amino acids in the form of dipeptides, such as L-alanyl-L-glutamine or Glycyl-L-glutamine, is a well-established strategy to overcome this instability.[2][3] Cells actively import these dipeptides and intracellularly cleave them, releasing the constituent amino acids for use. This on-demand release mechanism provides a stable, consistent supply of the required amino acid and minimizes the accumulation of toxic byproducts.[3]
While Gly-DL-Ala does not contain the unstable glutamine, the principle of using dipeptides to create a more defined and stable nutrient environment is directly applicable to high-precision proteomics experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, controlling the precise isotopic composition of amino acids is critical for accurate protein quantification.[4] The use of stable, well-defined dipeptides can contribute to this controlled environment.
This compound: A Tool for Baseline Control and Method Development
Gly-DL-Ala, a simple and stable dipeptide, can serve several roles in this context:
-
Negative Control in Peptide Uptake Studies: When studying the uptake of more complex therapeutic peptides, Gly-DL-Ala can serve as a simple, non-biologically active control to understand baseline peptide transport.
-
Component of Custom, Defined Media: In the development of custom, chemically defined media for proteomics, where every component must be accounted for, stable dipeptides like Gly-DL-Ala can be used to precisely control the availability of glycine and alanine.
-
Model for Dipeptide Stability and Metabolism: Its simple structure makes it a useful model compound for studying dipeptide stability in various media formulations and for developing analytical methods to monitor nutrient consumption in bioreactors.
III. Physicochemical Properties and Mass Spectrometric Characterization
A thorough understanding of the analytical properties of Gly-DL-Ala is essential for its application in a controlled proteomics workflow.
Data Summary: this compound
| Property | Value | Source |
| Synonyms | H-Gly-DL-Ala-OH; Glycylalanine; 2-(2-Aminoacetamido)propanoic Acid | [5] |
| CAS Number | 926-77-2 | [5] |
| Molecular Formula | C₅H₁₀N₂O₃ | [6] |
| Molecular Weight | 146.14 g/mol | [6] |
| Appearance | White crystalline powder | - |
| Solubility | Soluble in water | [7] |
Mass Spectrometric Fragmentation
For any component added to a proteomics workflow, it is crucial to understand its mass spectrometric signature to avoid misinterpretation of data. When analyzed by mass spectrometry, peptides fragment in predictable ways, primarily along the peptide backbone.[8][9]
The electron ionization mass spectrum for the related compound, Glycyl-L-alanine, shows characteristic fragments that can be used for its identification.[6] In a typical bottom-up proteomics workflow using electrospray ionization (ESI), Gly-DL-Ala would be observed as a protonated molecular ion [M+H]⁺ at m/z 147.15. Upon fragmentation (MS/MS), the primary cleavage of the peptide bond would be expected, yielding b- and y-type ions.
-
b₂-ion: Gly-Ala (m/z 147.15) -> b₁-ion: Gly (m/z 58.04)
-
y₂-ion: Gly-Ala (m/z 147.15) -> y₁-ion: Ala (m/z 90.05)
The presence of these fragments provides a definitive signature for Gly-DL-Ala.
IV. Experimental Protocols
The following protocols are designed to provide a framework for the application of Gly-DL-Ala in a proteomics context.
Protocol 1: Preparation and Supplementation of Cell Culture Medium
Objective: To prepare a chemically defined cell culture medium supplemented with this compound for use in quantitative proteomics experiments. This protocol is particularly relevant for SILAC workflows where precise control over amino acid composition is required.
Materials:
-
Amino acid-free basal medium (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, cell culture grade this compound (powder)
-
Other required amino acids (including heavy and light isotopes of arginine and lysine for SILAC)
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile 0.22 µm filters
Procedure:
-
Reconstitution of Gly-DL-Ala: a. Prepare a sterile 100 mM stock solution of Gly-DL-Ala. b. In a sterile biological safety cabinet, dissolve the appropriate amount of Gly-DL-Ala powder in WFI. For example, to make 10 mL of a 100 mM stock solution, dissolve 146.14 mg of Gly-DL-Ala in 10 mL of WFI. c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. Store at -20°C. Causality: Preparing a concentrated, sterile stock solution allows for easy and aseptic addition to the final medium and minimizes the risk of contamination.
-
Preparation of Complete Medium: a. To the basal amino acid-free medium, add all necessary amino acids, including the appropriate SILAC labels (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine for the "heavy" medium, and their light counterparts for the "light" medium). b. Add the reconstituted Gly-DL-Ala stock solution to the desired final concentration. A typical starting concentration for dipeptide supplements is in the range of 0.5 to 2 mM. c. Add dFBS to the required percentage (e.g., 10%). d. Add other required supplements such as penicillin/streptomycin. e. Bring the medium to its final volume with sterile WFI. Causality: This ensures a complete, chemically defined medium where the source of all amino acids is known and controlled. Using dialyzed FBS is critical to remove endogenous free amino acids that would interfere with isotopic labeling.
-
Cell Culture and Adaptation: a. Culture cells in the prepared medium for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids and adaptation to the dipeptide supplement. b. Monitor cell morphology, viability, and growth rate to ensure that the supplemented medium is not having adverse effects. Causality: Full adaptation is crucial for achieving complete labeling in SILAC experiments, which is a prerequisite for accurate quantification.
Protocol 2: Sample Preparation for Proteomic Analysis
Objective: To process cells grown in Gly-DL-Ala-supplemented medium for bottom-up proteomic analysis by LC-MS/MS.
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting columns (e.g., StageTips)
Procedure:
-
Cell Lysis and Protein Quantification: a. Harvest the cultured cells and wash them twice with ice-cold PBS. b. Lyse the cells in an appropriate lysis buffer. c. Clarify the lysate by centrifugation to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.[10] Causality: Accurate protein quantification is essential for ensuring equal loading of samples for comparative analysis.
-
Reduction, Alkylation, and Digestion: a. Take a defined amount of protein (e.g., 50 µg) from each sample. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[10] d. Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. e. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[11] Causality: This standard "in-solution digest" protocol breaks down proteins into peptides of a suitable size for mass spectrometric analysis. Reduction and alkylation ensure that proteins are fully denatured and that disulfide bonds do not reform, leading to more efficient and complete digestion.
-
Peptide Desalting: a. Acidify the digest with formic acid to stop the tryptic activity. b. Desalt the peptide mixture using a C18 column to remove salts and other contaminants that can interfere with mass spectrometry.[10][11] c. Elute the peptides and dry them in a vacuum centrifuge. Causality: Desalting is a critical step to improve the quality of the mass spectrometry data by removing substances that can suppress the ionization of peptides.
-
LC-MS/MS Analysis: a. Reconstitute the dried peptides in a solution of 0.1% formic acid. b. Analyze the peptides by LC-MS/MS using a standard data-dependent acquisition method. Causality: This analysis will separate the complex peptide mixture and generate fragmentation spectra for peptide identification and quantification.
V. Visualizations: Workflows and Concepts
Diagram 1: Dipeptide Supplementation Workflow
This diagram illustrates the rationale for using dipeptides in cell culture media to ensure a stable nutrient supply for proteomics experiments.
Caption: Rationale for dipeptide use in cell culture media.
Diagram 2: Proteomics Workflow with Dipeptide Supplementation
This diagram shows the integration of the dipeptide supplementation step into a standard bottom-up proteomics workflow.
Caption: Overview of the proteomics experimental workflow.
VI. Conclusion and Future Perspectives
This compound, while not a mainstream reagent in proteomics, holds a specific and valuable role in the meticulous control of experimental conditions. Its application as a stable component in chemically defined cell culture media aligns with the increasing demand for precision and reproducibility in quantitative proteomics. By understanding the principles of dipeptide stability and metabolism, and by employing rigorous analytical methods, researchers can leverage simple molecules like Gly-DL-Ala to enhance the quality and reliability of their complex proteomics studies. As the field moves towards greater standardization, the strategic use of such well-defined components in our experimental systems will become increasingly important.
VII. References
-
Bachem. (2017, July 30). Peptides and cell cultures. --INVALID-LINK--
-
National Institute of Standards and Technology (NIST). L-Alanine, N-glycyl-. In NIST Chemistry WebBook. --INVALID-LINK--
-
Google Patents. (2011). Cell culture medium comprising small peptides. --INVALID-LINK--
-
Kessler, C., & Mueller-Albers, J. Dipeptides in cell culture - Tools for performance increase and risk reduction. --INVALID-LINK--
-
Geiger, T., et al. (2011). Whole proteomes as internal standards in quantitative proteomics. Molecular & Cellular Proteomics, 10(7). --INVALID-LINK--
-
ResearchGate. (n.d.). Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates. --INVALID-LINK--
-
Evonik Health Care. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma. --INVALID-LINK--
-
Gen-Plus. (2025). Peptide Fragmentation Patterns in Mass Spectrometry. --INVALID-LINK--
-
IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. --INVALID-LINK--
-
ResearchGate. (n.d.). Tips from the Bench: Avoiding Pitfalls in Proteomics Sample Preparation. --INVALID-LINK--
-
De, G., et al. (2017). Solubility and transfer Gibbs free energetics of glycine, DL-alanine, DL-nor-valine and DL-serine in aqueous sodium fluoride and... Journal of the Indian Chemical Society, 94(3), 261-270. --INVALID-LINK--
-
ResearchGate. (n.d.). Blocking agents for ELISA quantification of compounds coming from bovine muscle crude extracts. --INVALID-LINK--
-
Qiu, Y., & Ben-Nissan, G. (2023). Deciphering the Properties and Functions of Glycoproteins Using Quantitative Proteomics. Molecules, 28(7), 3221. --INVALID-LINK--
-
Leduc, A., et al. (2022). Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments. Nature Communications, 13(1), 1-13. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--
-
Bioprocess Online. (2021). Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance Quality And Processing Needs Of Biopharma. --INVALID-LINK--
-
ResearchGate. (2020). Do you have experience with blocking agents that do not bind to antigens oder antibodys?--INVALID-LINK--
-
ResearchGate. (n.d.). Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics. --INVALID-LINK--
-
Lau, H. T. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Methods in molecular biology (Clifton, N.J.), 1425, 189–198. --INVALID-LINK--
-
Arii, K., et al. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112. --INVALID-LINK--
-
ResearchGate. (n.d.). Evaluation of heterophilic antibody blocking agents in reducing false positive interference in immunoassays for IL-17AA, IL-17FF, and IL-17AF. --INVALID-LINK--
-
ResearchGate. (n.d.). Interference of denaturing and reducing agents on the antigen/antibody interaction. Impact on the performance of quantitative immunoassays in gliadin analysis. --INVALID-LINK--
-
ResearchGate. (2020). How to select internal standard for Proteomic analysis by Mass spectrometer?--INVALID-LINK--
-
Sigma-Aldrich. Protein Mass Spectrometry. --INVALID-LINK--
-
ResearchGate. (n.d.). Three types of internal standards are used for the quantification of...--INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to H-Gly-Ala-Leu-OH: From Synthesis to Potential Biological Significance. --INVALID-LINK--
-
LabSolutions. This compound. --INVALID-LINK--
-
PubChem. Glycyl-D-alanyl-L-alanine. --INVALID-LINK--
-
PubMed. (2023). Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics. --INVALID-LINK--
-
MetwareBio. Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting. --INVALID-LINK--
-
Matrix Science. Mascot help: Peptide fragmentation. --INVALID-LINK--
-
Thermo Fisher Scientific. Sample preparation for mass spectrometry. --INVALID-LINK--
-
ResearchGate. (2025). Optimized Secretome Sample Preparation From High Volume Cell Culture Media for LC–MS/MS Proteomic Analysis. --INVALID-LINK--
-
Leduc, A. (2022). Sample preparation for single-cell proteomics by mass spectrometry. --INVALID-LINK--
-
van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 10. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Studying Peptide Uptake Mechanisms Using H-Gly-Ala-Leu-OH. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: H-D-Ala-Pro-Phe-OH for Studying Peptide-Protein Interactions. --INVALID-LINK--
-
ACS Publications. (2024). Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. --INVALID-LINK--
-
PubMed Central. (n.d.). Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. --INVALID-LINK--
-
PubMed Central. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. --INVALID-LINK--
References
- 1. bachem.com [bachem.com]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 4. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. L-Alanine, N-glycyl- [webbook.nist.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
- 10. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 11. Sample preparation for proteomic analysis using a GeLC-MS/MS strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Glycyl-DL-alanine as a Ligand for Characterizing Oligopeptide Transporters
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing the dipeptide Glycyl-DL-alanine as a ligand in biochemical assays, primarily focusing on the characterization of proton-coupled oligopeptide transporters (PEPTs). We delve into the scientific principles underpinning these assays, offer step-by-step experimental protocols, and present data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals investigating transporter function and drug absorption mechanisms.
Introduction: The Significance of Oligopeptide Transporters and Probe Ligands
Proton-coupled oligopeptide transporters, such as PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are crucial membrane proteins responsible for the uptake of di- and tripeptides in various tissues.[1][2][3] PEPT1, a high-capacity, low-affinity transporter, is predominantly expressed in the small intestine, where it plays a vital role in absorbing dietary protein breakdown products.[1][2] PEPT2, a high-affinity, low-capacity transporter, is found in tissues like the kidney, where it is responsible for reabsorbing peptides from filtrate.[1][2]
The pharmacological importance of these transporters is immense; they facilitate the absorption of numerous peptidomimetic drugs, including β-lactam antibiotics, ACE inhibitors, and antiviral prodrugs like valacyclovir.[3][4][5] Consequently, characterizing the interaction of novel chemical entities with these transporters is a critical step in drug discovery and development. This compound, a simple dipeptide, serves as a valuable tool—a probe substrate or competitive ligand—to elucidate the function and kinetics of these transporters. Its interaction with PEPTs is representative of the general mechanism by which these transporters recognize and move small peptides across the cell membrane.
Assay Principle: Competitive Inhibition
A common and effective method to screen for potential substrates or inhibitors of PEPT1 is a competitive inhibition assay. This assay quantifies the ability of a test compound (e.g., a new drug candidate) to compete with a known, easily detectable probe substrate for transport into cells expressing the transporter.
The core logic is as follows:
-
A probe substrate (often radiolabeled or fluorescent) is introduced to cells that express PEPT1.
-
In the absence of any competitor, the probe is transported into the cell, resulting in a high intracellular signal.
-
When a test compound that also binds to PEPT1 is introduced, it competes with the probe for the transporter's binding site.
-
If the test compound is an effective substrate or inhibitor, it will reduce the amount of probe transported into the cell, leading to a lower intracellular signal.
This compound can be used as the unlabeled competitor compound to establish a baseline for inhibition or to validate the assay setup. More commonly, a stable and well-characterized dipeptide like Glycyl-sarcosine (Gly-Sar) is used as the probe substrate, and this compound can be used as a reference competitor.[6][7][8]
Visualization of the Competitive Transport Mechanism
The following diagram illustrates the competition between a probe substrate and a test compound (like this compound) at the PEPT1 transporter embedded in the cell membrane.
Caption: Diagram of competitive inhibition at the PEPT1 transporter.
Protocol: PEPT1 Competitive Inhibition Assay
This protocol describes a method to determine the inhibitory potential (IC₅₀) of a test compound against PEPT1-mediated transport using Glycyl-sarcosine (Gly-Sar) as a probe substrate in a cell-based assay. This compound can be run as a control competitor.
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Storage | Purpose |
| Caco-2 or MDCK-PEPT1 cells | ATCC | Liquid Nitrogen | Cell model expressing PEPT1 |
| [¹⁴C]Glycyl-sarcosine | PerkinElmer | 4°C | Radiolabeled probe substrate |
| This compound | Sigma-Aldrich (G1626) | Room Temp | Unlabeled competitor/control |
| Test Compound | User-defined | Varies | Compound to be screened |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 4°C | Transport buffer base |
| MES Hydrate | Sigma-Aldrich | Room Temp | Buffering agent for acidic pH |
| HEPES | Sigma-Aldrich | Room Temp | Buffering agent for neutral pH |
| 96-well cell culture plates | Corning | Room Temp | Assay plate |
| Scintillation fluid & vials | Varies | Room Temp | For radioactivity measurement |
| Cell Lysis Buffer (e.g., 0.1M NaOH) | Varies | Room Temp | To release intracellular contents |
Buffer Preparation
-
Uptake Buffer (pH 6.0): HBSS supplemented with 25 mM MES. Adjust pH to 6.0 with NaOH/HCl.
-
Rationale: PEPT1 is a proton-coupled transporter, and an inwardly-directed proton gradient (extracellular pH < intracellular pH) is required for optimal transport activity.[9]
-
-
Wash Buffer (pH 7.4): Ice-cold HBSS supplemented with 10 mM HEPES. Adjust pH to 7.4.
-
Rationale: Using ice-cold buffer immediately halts the transport process, preventing efflux of the probe substrate during wash steps. The neutral pH is less favorable for uptake.
-
Experimental Workflow
The workflow involves cell seeding, pre-incubation, the uptake reaction, and finally, quantification of the transported probe.
Caption: Workflow for a cell-based PEPT1 competitive transport assay.
Step-by-Step Protocol
-
Cell Culture: Seed Caco-2 cells (or another suitable cell line like MDCK cells stably expressing PEPT1) in a 96-well plate at a density that allows them to reach confluence within a specified time (e.g., 21 days for Caco-2 to differentiate).[9]
-
Preparation: On the day of the experiment, aspirate the culture medium. Wash the cell monolayers twice with 200 µL/well of pre-warmed (37°C) HBSS (pH 7.4).
-
Pre-incubation: Add 100 µL/well of HBSS (pH 7.4) and pre-incubate the plate at 37°C for 20 minutes. This step ensures the cells are metabolically stable before the assay begins.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add 50 µL/well of Uptake Buffer (pH 6.0) containing a fixed concentration of [¹⁴C]Gly-Sar (e.g., 10 µM) and varying concentrations of the test compound (e.g., 0, 0.1, 1, 10, 100, 1000 µM).
-
Negative Control (No Inhibition): Wells with [¹⁴C]Gly-Sar only.
-
Positive Control (Max Inhibition): Wells with [¹⁴C]Gly-Sar and a known high-affinity inhibitor or substrate (e.g., 50 mM Gly-Leu).[9]
-
Test Compound: Wells with [¹⁴C]Gly-Sar and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes). This time should be within the linear range of uptake for the probe substrate.
-
Stop Reaction: Terminate the transport by rapidly aspirating the uptake solution and immediately washing the cells three times with 200 µL/well of ice-cold Wash Buffer (pH 7.4).
-
Cell Lysis: Add 100 µL of cell lysis buffer (e.g., 0.1 M NaOH) to each well. Incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
Calculating Percent Inhibition
For each concentration of the test compound, calculate the percent inhibition of probe substrate uptake using the following formula:
% Inhibition = 100 * (1 - (CPM_test - CPM_max_inhibit) / (CPM_no_inhibit - CPM_max_inhibit))
Where:
-
CPM_test: CPM from wells with the test compound.
-
CPM_no_inhibit: Average CPM from wells with only the probe substrate.
-
CPM_max_inhibit: Average CPM from wells with the positive control inhibitor.
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that reduces the specific uptake of the probe substrate by 50%.
-
Plot the Percent Inhibition (%) against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, R).
-
The IC₅₀ value is determined from the curve fit.
A lower IC₅₀ value indicates a higher affinity of the compound for the transporter. By comparing the IC₅₀ of a test compound to that of a known substrate like this compound, researchers can rank the relative potencies of different molecules.
| Parameter | Description | Typical Value for Good Substrate |
| IC₅₀ | Concentration causing 50% inhibition | < 1 mM for PEPT1 |
| Top Plateau | Maximum % Inhibition | ~100% |
| Bottom Plateau | Minimum % Inhibition | ~0% |
| Hill Slope | Steepness of the curve | ~1.0 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell monolayer; Pipetting errors; Edge effects in the plate. | Ensure uniform cell seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate. |
| Low signal (low CPM in control wells) | Poor transporter expression; Cell monolayer is compromised; Inactive probe substrate. | Use a cell line with confirmed high PEPT1 expression; Check cell viability (e.g., with Trypan Blue); Verify the age and specific activity of the radiolabeled probe. |
| No inhibition observed even at high compound concentrations | Test compound does not interact with PEPT1; Compound has low solubility in the assay buffer. | Confirm compound is not a substrate/inhibitor; Check compound solubility and consider using a co-solvent (e.g., DMSO, ensuring final concentration is <0.5%). |
Conclusion
This compound, as a fundamental dipeptide, is an effective tool for probing the function of oligopeptide transporters like PEPT1. The competitive inhibition assay detailed here is a robust, reliable method for screening and characterizing compounds that interact with these pharmacologically significant transporters. By understanding the principles of proton-coupled transport and carefully controlling experimental variables, researchers can generate high-quality, reproducible data to inform drug design and delivery strategies.
References
- 1. Peptide transporters and their roles in physiological processes and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide transporters and their roles in physiological processes and drug disposition | Semantic Scholar [semanticscholar.org]
- 3. Peptide transporters: structure, function, regulation and application for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical and pharmacological importance of peptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PepT1 Transporter Assays | Label-Free SSME Screening [sbdrugdiscovery.com]
- 6. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Characterization of Glycyl-DL-alanine
Abstract: This comprehensive guide provides a detailed framework for the robust characterization of Glycyl-DL-alanine (Gly-DL-Ala), a dipeptide of significant interest in biochemical and pharmaceutical research. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We present a suite of orthogonal analytical techniques—including spectroscopic, chromatographic, and thermal methods—to ensure a thorough validation of the molecule's identity, purity, and stability. Each section includes not only step-by-step protocols but also the scientific rationale, empowering users to understand and adapt these methods for their specific applications.
Introduction: The Imperative for Rigorous Characterization
This compound is a dipeptide composed of glycine and a racemic mixture of D- and L-alanine. Its structural simplicity belies the need for precise analytical characterization, a cornerstone of reproducible research and safe therapeutic development. In any application, from its use as a building block in peptide synthesis to its role in cell culture media, confirming the identity, assessing purity, and understanding the physicochemical properties of Gly-DL-Ala is paramount.
This application note outlines a multi-technique workflow designed to provide a comprehensive analytical profile of Gly-DL-Ala. By integrating data from spectroscopic, chromatographic, and thermal analyses, researchers can establish a self-validating system that ensures the quality and integrity of their material.
Foundational Physicochemical Properties
Before embarking on advanced analytical characterization, it is essential to have a baseline understanding of the fundamental physicochemical properties of this compound. These properties are critical for selecting appropriate analytical solvents, predicting behavior in different environments, and confirming the basic identity of the material.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 146.14 g/mol | [3] |
| CAS Registry Number | 926-77-2 | [1] |
| Appearance | White crystalline powder | [4] |
| Melting Point | ~235°C (with decomposition) | [5] |
| Solubility | High solubility in water | [6] |
| IUPAC Name | 2-[(2-aminoacetyl)amino]propanoic acid | [3] |
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques probe the molecule at an atomic and functional group level, providing unambiguous confirmation of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the gold standard for elucidating the covalent framework of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For Gly-DL-Ala, NMR confirms the connectivity between the glycine and alanine residues via the amide bond and verifies the presence of all expected chemical groups. The use of a deuterated solvent like Deuterium Oxide (D₂O) is ideal due to the high water solubility of the dipeptide.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of Gly-DL-Ala and dissolve it in approximately 0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution by vortexing.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (a 400 MHz or higher field is recommended for better resolution).
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal from D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Interpretation:
-
¹H NMR: Expect signals corresponding to the alanine methyl protons (-CH₃), the alanine alpha-proton (α-CH), and the glycine methylene protons (-CH₂-). The amide and amine protons may exchange with D₂O and might not be visible.
-
¹³C NMR: Expect signals for the alanine methyl carbon, alanine alpha-carbon, glycine alpha-carbon, and the two carbonyl carbons (amide and carboxylate).[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For Gly-DL-Ala, FTIR is used to confirm the presence of the key amide linkage, the carboxylic acid, and the primary amine, providing a characteristic molecular fingerprint.
Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the solid Gly-DL-Ala powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.
Expected Characteristic IR Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3000 | N-H stretching | Amine (NH₂) and Amide (N-H) |
| 3000-2800 | C-H stretching | Aliphatic CH, CH₃ |
| ~1650 | C=O stretching | Amide I band |
| ~1550 | N-H bending | Amide II band |
| ~1600-1580 | C=O stretching | Carboxylate (COO⁻) |
Note: The exact positions can vary due to the zwitterionic nature of the molecule in the solid state.[8][9]
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is an essential tool for determining the molecular weight of a compound with high accuracy. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like dipeptides, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides definitive confirmation of the elemental composition and molecular weight.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of Gly-DL-Ala (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in the protonation of the analyte.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an HPLC system. Acquire data over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Examine the resulting mass spectrum for the protonated molecular ion [M+H]⁺. For Gly-DL-Ala (MW = 146.14), this peak should appear at an m/z of approximately 147.1.[1][10] High-resolution mass spectrometry can be used to confirm the exact mass to within a few parts per million (ppm).
Chromatographic Methods for Purity Assessment
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of non-volatile compounds. A reversed-phase (RP-HPLC) method separates molecules based on their hydrophobicity. It is highly effective for quantifying the main Gly-DL-Ala peak and detecting any related impurities, such as unreacted starting materials or side-products from synthesis.
Protocol: RP-HPLC Purity Analysis
-
Instrumentation: Use an HPLC system equipped with a UV detector, a binary pump, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.[11]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25-30°C.
-
Set the UV detector to monitor at a low wavelength, such as 210 nm or 220 nm, where the amide bond absorbs.
-
-
Sample Preparation: Accurately prepare a sample solution of Gly-DL-Ala in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample solution. Run a linear gradient, for example, from 5% B to 50% B over 20 minutes.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of Gly-DL-Ala by the total area of all peaks and multiplying by 100.
Typical HPLC Parameters
| Parameter | Setting | Rationale |
| Column | C18, 4.6x150 mm, 5 µm | Standard for peptide and polar molecule separation. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 210 nm | Wavelength for detecting the peptide (amide) bond. |
| Injection Volume | 10 µL | A typical volume to avoid column overload. |
Thermal Analysis for Physical Integrity and Stability
Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They are crucial for confirming physical properties like melting point and assessing thermal stability.
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the heat flow into or out of a sample as it is heated or cooled. For a crystalline solid like Gly-DL-Ala, DSC provides a precise measurement of the melting point, which is a key indicator of purity. Impurities typically depress and broaden the melting endotherm.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of Gly-DL-Ala into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10°C/min, from ambient temperature to a temperature above the expected melting point (e.g., 25°C to 250°C).
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset or peak temperature of the sharp endothermic event corresponding to melting.[12]
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in a sample's mass over time as the temperature changes. This analysis provides critical information about the thermal stability and decomposition profile of the material. For a dipeptide, it can reveal the presence of residual water or solvent and the temperature at which thermal decomposition begins.
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of Gly-DL-Ala into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10°C or 20°C/min) under a nitrogen atmosphere from ambient temperature to an elevated temperature (e.g., 600°C).[13]
-
Data Analysis: Examine the TGA curve (mass vs. temperature). A stable compound will show a flat baseline until the onset of decomposition, which is marked by a significant loss of mass.
Conclusion
The characterization of this compound requires a multi-faceted, orthogonal approach to ensure a complete and accurate analytical profile. The combination of spectroscopic methods (NMR, FTIR, MS) for structural confirmation, chromatographic techniques (HPLC) for purity assessment, and thermal analysis (DSC, TGA) for physical property verification provides a robust and self-validating data package. The protocols and rationales provided in this guide equip researchers with the necessary tools to confidently assess the quality of their material, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Page loading... [guidechem.com]
- 7. GLYCYL-L-ALANINE(3695-73-6) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
Application Notes & Protocols: Strategic Incorporation of Glycyl-DL-Alanine in the Synthesis of Larger Peptides
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, facilitating the construction of complex peptide sequences for research, diagnostics, and therapeutic development.[1][2] This guide provides an in-depth technical overview and detailed protocols for the utilization of Nα-Fmoc-glycyl-DL-alanine (Fmoc-Gly-DL-Ala), a dipeptide building block, in the Fmoc-based synthesis of larger peptides. We will explore the strategic advantages of using a dipeptide unit, the specific considerations arising from the racemic nature of the alanine residue, and the practical methodologies for its successful incorporation into a growing peptide chain. This document is intended for researchers, chemists, and drug development professionals actively engaged in peptide synthesis.
Foundational Concepts: The Rationale for Using a Dipeptide Building Block
The stepwise addition of single amino acids is the standard approach in SPPS.[3] However, the use of pre-formed dipeptide units like Fmoc-Gly-DL-Ala offers distinct advantages in specific synthetic contexts.
-
Overcoming Difficult Couplings : Certain amino acid sequences are prone to aggregation or steric hindrance, leading to incomplete coupling reactions.[4] Incorporating a dipeptide can sometimes bypass a problematic coupling step.
-
Mitigating Side Reactions : The sequence Gly-Xxx at the C-terminus of a peptide is particularly susceptible to diketopiperazine (DKP) formation, which truncates the peptide chain. Using Fmoc-Gly-Xxx as a single unit can significantly suppress this side reaction.[5]
-
Introducing Structural Diversity : The core value of Fmoc-Gly-DL -Ala lies in its racemic nature.[6] The incorporation of this building block introduces both D- and L-alanine into the peptide sequence at a specific position. This results in a diastereomeric mixture of the final peptide product.[7] This strategy is highly valuable for:
-
Peptide Libraries : Generating diversity for screening purposes, such as identifying receptor binding preferences or optimizing biological activity.
-
Enhanced Stability : Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby extending their in-vivo half-life.[6][7]
-
Physicochemical Properties of the Building Block
A thorough understanding of the building block's properties is critical for successful synthesis.
| Property | Value | Source |
| Compound Name | Nα-Fmoc-glycyl-DL-alanine | [6] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [6] |
| Molecular Weight | 368.38 g/mol | [6] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents used in SPPS. | [6] |
| N-Terminal Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc), base-labile. | [8][9] |
The Core Workflow: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis proceeds via a cyclical process of deprotection and coupling, starting from the C-terminus of the peptide, which is anchored to an insoluble resin support.[3][10] The Fmoc/tBu strategy is the most common approach due to its use of mild basic conditions for Nα-amino group deprotection, which is compatible with a wide range of acid-labile side-chain protecting groups.[11][12]
The iterative cycle for incorporating an amino acid (or in this case, a dipeptide) involves two key steps:
-
Fmoc Deprotection : The temporary Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[9][] This exposes a free primary amine.
-
Coupling : The incoming building block (Fmoc-Gly-DL-Ala) has its carboxylic acid activated by a coupling reagent. This activated species then reacts with the free amine on the resin-bound peptide to form a new peptide bond.[14][15]
This cycle is repeated until the desired peptide sequence is fully assembled.
Detailed Experimental Protocols
These protocols are based on a standard 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales.
Materials and Reagents
-
Resin : Appropriate for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal acids).[7]
-
Building Block : Fmoc-Gly-DL-Ala.
-
Solvents : Peptide synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent : 20% (v/v) piperidine in DMF.[7]
-
Coupling Reagents : HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7]
-
Base : N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents : DMF, DCM, Methanol (MeOH).
-
Cleavage Cocktail : e.g., Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v). Caution: Trifluoroacetic acid (TFA) is highly corrosive.
-
Precipitation Solvent : Cold diethyl ether.
Protocol 1: Resin Preparation and Initial Deprotection
This protocol assumes the synthesis starts with a pre-loaded Fmoc-amino acid resin.
-
Resin Swelling : Place the resin (0.1 mmol) in a suitable reaction vessel. Add DMF (approx. 10 mL/g of resin) and allow it to swell for at least 30 minutes with gentle agitation.[7] Drain the DMF.
-
Fmoc Deprotection :
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[6] The resin now has a free amine ready for coupling.
-
Protocol 2: Coupling of Fmoc-Gly-DL-Ala
This is the core step for incorporating the dipeptide building block.
-
Activation Solution Preparation : In a separate vial, prepare the activation mixture. The use of slight excesses of reagents ensures the reaction goes to completion.
-
Coupling Reaction :
-
Add the activated dipeptide solution to the deprotected resin from Protocol 1.
-
Agitate the mixture at room temperature for 1-2 hours.[7]
-
-
Monitoring (Optional but Recommended) : Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step can be repeated ("double coupling").
-
Washing : Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)[7]
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Peptide Precipitation
After the full peptide sequence is assembled, the final step is to cleave it from the resin support and remove all side-chain protecting groups simultaneously.
-
Resin Preparation : Wash the final peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage :
-
Add the cleavage cocktail (e.g., Reagent K, approx. 10 mL per 0.1 mmol of resin) to the dry resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.[7]
-
-
Peptide Collection :
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin once more with a small amount of fresh TFA to ensure complete recovery.
-
-
Precipitation :
-
Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 40-50 mL). A white precipitate of the crude peptide should form immediately.
-
Centrifuge the mixture to pellet the peptide. Decant and discard the ether.
-
Wash the peptide pellet with more cold ether to remove residual scavengers, centrifuge, and decant again.
-
Dry the final peptide pellet under vacuum.
-
Purification and Characterization: The Diastereomer Challenge
The use of Gly-DL-Ala results in a crude product that is a 1:1 mixture of two diastereomers (Peptide-Gly-L-Ala and Peptide-Gly-D-Ala).
-
Purification : The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17]
-
The two diastereomers may or may not be separable by standard RP-HPLC, depending on the overall length and sequence of the peptide. Often, they will co-elute or be very closely resolved.
-
If separation is required, optimization of the HPLC gradient, temperature, or the use of a different stationary phase may be necessary.
-
-
Characterization :
-
Mass Spectrometry (MS) is essential to confirm the molecular weight of the synthesized peptide.[7][17] Since the L- and D-forms of alanine have the same mass, both diastereomers will have the identical molecular weight. The MS result will confirm the successful synthesis of the target peptide mass, but not its stereochemistry.
-
Analytical HPLC is used to assess the purity of the final product.[17] The chromatogram will show the peak(s) corresponding to the peptide diastereomers and any impurities.
-
Typical RP-HPLC Purity Analysis Method
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 220 nm (peptide backbone) |
Conclusion
The use of Fmoc-Gly-DL-Ala is a powerful strategy in solid-phase peptide synthesis for introducing controlled structural diversity and enhancing peptide stability. While its application follows standard Fmoc-SPPS protocols, researchers must be cognizant of the downstream implications, namely the production of a diastereomeric mixture. Careful planning of the purification and characterization strategy is paramount to successfully isolating and validating the final product. By understanding the principles and following the detailed protocols outlined in this guide, scientists can effectively leverage this dipeptide building block to advance their research and development objectives.
References
- 1. jpt.com [jpt.com]
- 2. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. askthenerd.com [askthenerd.com]
- 16. agilent.com [agilent.com]
- 17. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Glycyl-dl-alanine Synthesis
Welcome to the technical support center for Glycyl-dl-alanine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this dipeptide. Here, we provide in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues that can lead to low yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses foundational questions about the synthesis of this compound, providing the essential knowledge to prevent common pitfalls.
Q1: Why is it necessary to use protecting groups in the synthesis of this compound?
A1: The synthesis of a dipeptide like this compound requires the specific formation of an amide (peptide) bond between the carboxyl group of glycine and the amino group of dl-alanine. Without protecting groups, a mixture of reactants would lead to a random assortment of products. For instance, glycine could react with another glycine molecule, alanine with another alanine, or the amino group of glycine could react with the carboxyl group of alanine, resulting in Ala-Gly instead of the desired Gly-Ala.[1][2] This uncontrolled polymerization leads to a complex mixture of dipeptides (Gly-Gly, Ala-Ala, Ala-Gly, and Gly-Ala) and even longer polypeptides, making the isolation of the target molecule exceedingly difficult and significantly lowering the yield.[1]
To direct the reaction and achieve a high yield of the desired product, we must selectively block the reactive functional groups that are not intended to participate in the peptide bond formation. This is achieved by:
-
Protecting the amino group of glycine: This prevents it from reacting with the carboxyl group of another glycine molecule or the activated carboxyl group of alanine.
-
Protecting the carboxyl group of dl-alanine: This prevents it from reacting with the amino group of another alanine molecule.
By protecting these specific groups, the reaction is forced to occur exclusively between the unprotected carboxyl group of the protected glycine and the unprotected amino group of the protected alanine.[1][3]
Q2: What are the most common protecting groups for the amino and carboxyl termini in this compound synthesis?
A2: The choice of protecting groups is critical and depends on the overall synthetic strategy, particularly the deprotection conditions. The protecting groups must be stable during the coupling reaction but easily removable without cleaving the newly formed peptide bond.[4]
For the α-Amino Group of Glycine:
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Mild acidic conditions (e.g., trifluoroacetic acid - TFA)[5] | Stable to a wide range of nucleophiles and bases. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild basic conditions (e.g., piperidine in DMF)[5] | The lability to base allows for orthogonal protection schemes. |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation (H₂/Pd), strong acids (HBr/AcOH), or sodium in liquid ammonia.[5] | Stable and crystalline derivatives. |
For the α-Carboxyl Group of dl-Alanine:
| Protecting Group | Type | Deprotection Conditions | Key Advantages |
| Methyl or Ethyl Ester | Simple Ester | Saponification (e.g., NaOH) followed by acidification. | Readily prepared and generally stable. |
| Benzyl Ester | Bn | Catalytic hydrogenation (H₂/Pd). | Allows for mild, non-hydrolytic deprotection. |
Q3: What is the role of a coupling reagent in peptide synthesis, and which are suitable for this compound?
A3: The formation of a peptide bond between a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow under normal conditions.[6] A coupling reagent's primary function is to activate the carboxyl group of the N-protected glycine, converting it into a more reactive intermediate that is susceptible to nucleophilic attack by the amino group of the C-protected alanine.[6][7]
Common classes of coupling reagents include:
-
Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7][8] These are widely used, but a significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove if it's not completely insoluble.[8] EDC forms a water-soluble urea byproduct, which simplifies purification.[6][7]
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and TBTU are highly efficient and lead to rapid coupling with minimal side reactions.[8][9] They are often used in combination with a base.
For the synthesis of a simple dipeptide like this compound, a carbodiimide such as DCC or EDC, often with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and racemization, is a cost-effective and efficient choice.[7][8]
Section 2: Troubleshooting Guide - Addressing Low Yields
This section provides a systematic approach to diagnosing and resolving the common causes of low yield in this compound synthesis.
Issue 1: The reaction appears to be incomplete, with starting materials remaining.
Q: I've run the coupling reaction, but TLC/LC-MS analysis shows a significant amount of unreacted N-protected glycine and C-protected alanine. What could be the cause?
A: Incomplete reactions are a frequent cause of low yields. Several factors can contribute to this issue.
Troubleshooting Workflow for Incomplete Reactions
Caption: A workflow for troubleshooting incomplete coupling reactions.
Potential Causes and Solutions:
-
Ineffective Carboxyl Group Activation:
-
Degraded Coupling Reagent: Carbodiimides like DCC and EDC can be sensitive to moisture. Ensure your coupling reagent is fresh and has been stored under anhydrous conditions.
-
Suboptimal Coupling Reagent Choice: For sterically hindered amino acids, a more powerful coupling reagent like HATU might be necessary.[10] However, for this compound, this is less likely to be the primary issue.
-
Absence of Additives: The addition of HOBt or HOSu can significantly improve coupling efficiency by forming an active ester intermediate, which is less prone to side reactions and racemization.[7]
-
-
Suboptimal Reaction Conditions:
-
Inappropriate Solvent: The reaction should be conducted in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) that can dissolve all reactants.[7]
-
Incorrect Temperature: While many coupling reactions proceed well at room temperature, some may benefit from cooling to 0°C initially to control the rate of activation and minimize side reactions.
-
Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
-
Presence of Impurities:
-
Water in the Reaction Mixture: Water can hydrolyze the activated intermediate, reverting it to the carboxylic acid and consuming the coupling reagent. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Impurities in Starting Materials: Ensure the purity of your protected amino acids.
-
Issue 2: The desired product is formed, but the isolated yield is low after purification.
Q: My reaction seems to have worked, but I'm losing a significant amount of my product during the workup and purification steps. How can I improve my recovery?
A: Low isolated yield despite a successful reaction points to issues with the workup and purification protocol.
Potential Causes and Solutions:
-
Difficult Removal of Byproducts:
-
DCC Byproduct (DCU): If using DCC, the dicyclohexylurea byproduct can sometimes be challenging to remove completely by filtration if it is not fully precipitated. Cooling the reaction mixture can aid precipitation. If DCU remains soluble, switching to DIC, which forms a more soluble urea, or using EDC, whose byproduct is water-soluble, is a good strategy.[8]
-
Excess Reagents: Unreacted coupling reagents and additives need to be effectively removed. A standard aqueous workup with dilute acid (to remove bases and unreacted amine) and dilute base (to remove unreacted carboxylic acid and HOBt) is crucial.
-
-
Product Loss During Extraction:
-
Incorrect pH: The protected dipeptide can have some aqueous solubility. Ensure the pH of the aqueous layer is adjusted appropriately during extractions to minimize the product's solubility in the aqueous phase.
-
Insufficient Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.
-
-
Challenges in Final Purification:
-
Column Chromatography: If using silica gel chromatography, the polarity of the eluent is critical. A gradient elution may be necessary to separate the product from closely related impurities. The protected dipeptide may also be sensitive to the acidic nature of silica gel.
-
Crystallization/Precipitation: This can be an effective purification method.[11] Experiment with different solvent systems to find one that allows for the selective crystallization of the product.
-
Issue 3: Side reactions are consuming my starting materials or product.
Q: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions, and how can I prevent them?
A: Side reactions are a major contributor to low yields in peptide synthesis.[9][12]
Common Side Reactions in Dipeptide Synthesis
Caption: Potential reaction pathways, including desired and side reactions.
Potential Side Reactions and Prevention Strategies:
-
Racemization:
-
Cause: The activated carboxyl group of an amino acid can lead to the loss of stereochemical integrity at the alpha-carbon, particularly for amino acids other than glycine.
-
Prevention: The use of additives like HOBt or HOAt is highly effective in suppressing racemization.[8][12] Performing the reaction at lower temperatures can also help.
-
-
N-acylurea Formation:
-
Cause: This occurs when using carbodiimide coupling reagents. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction.[7]
-
Prevention: The addition of HOBt or another nucleophilic additive can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.
-
-
Guanidinylation:
-
Cause: Uronium/aminium-based coupling reagents (like HBTU, HATU) can react with the unprotected N-terminal amine of a peptide to form a guanidinium group, which terminates the peptide chain.[12]
-
Prevention: This can be avoided by pre-activating the protected amino acid with the coupling reagent before adding it to the reaction mixture containing the amine component.[12]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using DCC/HOBt
This protocol provides a general framework. Optimization of equivalents, reaction time, and purification may be necessary.
-
Preparation of Reactants:
-
Dissolve N-Boc-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add DCC (1.1 eq), dissolved in a minimal amount of anhydrous DCM or DMF, dropwise to the cooled solution.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of DCU should begin to form.
-
-
Coupling:
-
In a separate flask, dissolve Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF and add a tertiary base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt.
-
Add the neutralized alanine solution to the activated glycine mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the protected dipeptide.
-
-
Deprotection:
-
The Boc group can be removed with TFA in DCM.
-
The methyl ester can be removed by saponification with aqueous NaOH, followed by neutralization.
-
References
- 1. Peptide Synthesis - Group Protection [quimicaorganica.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Glycine-Alanine dipeptide synthesis [quimicaorganica.org]
- 4. scispace.com [scispace.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Reactions for Fmoc-Gly-DL-Ala
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) utilizing Fmoc-Gly-DL-Ala. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this dipeptide coupling, troubleshoot common challenges, and enhance the yield and purity of your final peptide product. The inherent characteristics of a Gly-Ala sequence can sometimes lead to solubility and aggregation issues, making this seemingly simple coupling a critical step to master.
Frequently Asked Questions (FAQs)
Q1: Why is my overall peptide yield significantly lower than expected after incorporating Fmoc-Gly-DL-Ala?
Low peptide yield is a common issue in SPPS and can stem from several factors. The primary culprits are often incomplete Fmoc deprotection and inefficient coupling steps.[1] Furthermore, peptide chains containing glycine can be prone to aggregation, which hinders reaction kinetics.[1][2]
-
Troubleshooting Steps:
-
Verify Deprotection: Always confirm the complete removal of the Fmoc group before proceeding with the coupling. A qualitative method like the Kaiser test can be used to detect free primary amines.[1][3] If the test is negative, indicating incomplete deprotection, repeat the deprotection step.[1]
-
Optimize Coupling: Consider a "double coupling" strategy, where the coupling reaction is repeated with fresh reagents to drive the reaction to completion.[1][4]
-
Monitor Resin Loading: Inaccurate determination of the initial resin loading capacity can lead to misleading yield calculations.[1]
-
Combat Aggregation: For sequences prone to aggregation, consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) to the N,N-dimethylformamide (DMF).[1][5] The use of chaotropic salts like LiCl can also disrupt secondary structures that lead to aggregation.[5]
-
Q2: I'm observing multiple peaks in my HPLC analysis of the crude peptide. What are the likely side reactions?
The presence of multiple peaks in your HPLC chromatogram suggests the formation of impurities such as deletion sequences, truncated peptides, or products of other side reactions.[1]
-
Common Side Reactions:
-
Deletion Sequences: These arise from incomplete coupling at one or more steps in the synthesis.[1]
-
Truncation Sequences: If unreacted amines are not capped (e.g., with acetic anhydride), they can remain unreacted in subsequent cycles.[3]
-
Aspartimide Formation: This is a common side reaction in Fmoc-SPPS, particularly for sequences containing Asp-Gly or Asp-Ala motifs, and can occur under both acidic and basic conditions.[6][7][8]
-
Racemization: While you are using DL-Ala, which will inherently produce a diastereomeric mixture, it's crucial to be aware that coupling conditions can potentially induce racemization at other chiral centers in your peptide chain.[4][9]
-
Q3: I'm having difficulty dissolving the Fmoc-Gly-DL-Ala dipeptide in DMF. What can I do?
Difficulty in dissolving Fmoc-Gly-DL-Ala is a frequent challenge, often due to the dipeptide's tendency to aggregate through hydrophobic interactions and intermolecular hydrogen bonding, forming insoluble β-sheet-like structures.[5]
-
Stepwise Dissolution Protocol:
-
Initial Attempt: Begin by attempting to dissolve the dipeptide in high-purity DMF at room temperature with vigorous vortexing.[5]
-
Sonication: If vortexing is insufficient, sonicate the solution. This can help break up aggregates.[5] Use a sonicator bath and monitor the temperature to avoid excessive heat.[5]
-
Gentle Heating: If solubility issues persist, gently warm the solution to 30-40°C. Avoid higher temperatures, which could risk the integrity of the Fmoc protecting group.[5]
-
Co-Solvents: The addition of a small percentage of Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) to the DMF can improve solubility.[5]
-
Q4: What is the significance of using DL-Ala in the dipeptide?
The use of Fmoc-Gly-DL-Ala will result in the synthesis of a diastereomeric peptide mixture.[6] At the point of incorporation, there will be an equimolar ratio of peptides containing the Gly-L-Ala and Gly-D-Ala sequences. This can be advantageous for creating peptide libraries for screening purposes or for developing peptides with enhanced resistance to enzymatic degradation.[6] If a single stereoisomer is required, you must use the individual Fmoc-Gly-L-Ala or Fmoc-Gly-D-Ala dipeptides.[6]
Troubleshooting Guide: Incomplete Coupling of Fmoc-Gly-DL-Ala
A positive Kaiser test after the coupling step is a clear indication of unreacted free amines and, therefore, an incomplete reaction. Here’s a systematic approach to troubleshooting this issue.
| Potential Cause | Explanation | Recommended Solution | Scientific Rationale |
| Steric Hindrance | Although Glycine itself is not sterically hindered, the growing peptide chain on the resin can adopt a secondary structure that sterically masks the N-terminal amine, preventing the activated dipeptide from accessing it.[4][10] | 1. Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[11] 2. Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Gly-DL-Ala.[1][4] | A longer reaction time provides more opportunities for the coupling to occur, especially if the reaction rate is slow. Double coupling increases the concentration of activated amino acid relative to the remaining free amines, driving the reaction towards completion according to Le Chatelier's principle. |
| Peptide Aggregation | "Difficult sequences," particularly those containing hydrophobic residues like Alanine, can aggregate on the solid support, leading to poor solvation and inaccessibility of the reactive sites.[6][12] | 1. Change Solvent System: Switch from DMF to NMP, or use a mixture of DMF/DMSO.[1][5] 2. Incorporate Chaotropic Salts: Add LiCl (0.5-1.0 M) to the coupling reaction.[5] 3. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C).[1][5] | NMP and DMSO are better solvents for disrupting hydrogen bonds that lead to aggregation. Chaotropic salts disrupt the structure of water and interfere with hydrophobic interactions, thereby reducing aggregation. Increased temperature can provide the necessary energy to overcome the activation barrier of the coupling reaction and disrupt aggregates. |
| Inefficient Activation | The chosen coupling reagent may not be sufficiently reactive to overcome the challenges of the specific peptide sequence. | 1. Switch to a More Potent Coupling Reagent: If using HBTU, consider switching to HATU or COMU, which are known to be more efficient.[13] 2. Optimize Reagent Stoichiometry: Ensure you are using an adequate excess of the dipeptide and coupling reagents (typically 3-5 equivalents relative to the resin loading).[4] | HATU and COMU generate more reactive OAt and Oxyma esters, respectively, compared to the OBt esters formed by HBTU. A sufficient excess of reagents is necessary to drive the reaction equilibrium towards the formation of the peptide bond. |
| Base-Related Issues | The choice and amount of base can impact the coupling efficiency and the potential for side reactions. | 1. Verify Base Equivalents: Typically, a 2-fold excess of base (e.g., DIPEA) relative to the coupling reagent is used.[4] 2. Consider an Alternative Base: In some cases, a weaker base like sym-collidine may be beneficial, especially if racemization is a concern for other residues.[14] | The base is crucial for neutralizing the protonated amine and for the activation of the carboxylic acid by the coupling reagent. However, an inappropriate base or concentration can lead to side reactions. |
Experimental Protocols
Standard Protocol for Fmoc-Gly-DL-Ala Coupling
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the resin (e.g., 100-200 mesh Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[6] Drain the DMF.
-
Fmoc Deprotection:
-
Preparation of Activation Solution: In a separate vial, dissolve Fmoc-Gly-DL-Ala (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF.[6]
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[6]
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test.[15]
-
A blue color indicates the presence of free primary amines and an incomplete reaction. A clear or yellowish color indicates a complete reaction.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[6]
Optimized Protocol for "Difficult" Fmoc-Gly-DL-Ala Coupling
This protocol incorporates strategies to mitigate aggregation and improve coupling efficiency.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 of the standard protocol.
-
Preparation of Optimized Activation Solution:
-
In a separate vial, dissolve Fmoc-Gly-DL-Ala (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in NMP.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the solution.
-
-
Optimized Coupling Reaction:
-
Add the activation solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, consider raising the temperature to 40°C.[5]
-
-
Monitoring and Washing: Follow steps 5 and 6 of the standard protocol. If the Kaiser test is still positive, perform a second coupling with fresh reagents.
Visualizing the Workflow and Troubleshooting
Fmoc-SPPS Cycle for Fmoc-Gly-DL-Ala Incorporation
Caption: Workflow for the Fmoc-SPPS cycle incorporating Fmoc-Gly-DL-Ala.
Troubleshooting Decision Tree for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete Fmoc-Gly-DL-Ala coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. bachem.com [bachem.com]
- 15. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Strategies to Prevent Aggregation of Peptides with Glycyl-dl-alanine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peptide aggregation, with a specific focus on peptides containing the Glycyl-dl-alanine motif. Our aim is to provide not just protocols, but a foundational understanding of the principles governing peptide stability, enabling you to design robust experimental and formulation strategies.
Understanding the Challenge: The "Why" Behind Aggregation
Peptide aggregation is a complex phenomenon where peptide monomers self-associate to form larger, often insoluble and non-functional, structures. This process is driven by a delicate balance of intrinsic factors, such as the amino acid sequence, and extrinsic factors, like the solution environment.[1] The presence of this compound, a dipeptide containing a racemic mixture of alanine, introduces unique considerations. While D-amino acids can sometimes be strategically used to inhibit aggregation by disrupting the formation of ordered β-sheet structures, their presence can also influence solubility and conformational stability in unpredictable ways.[2][3][4]
This guide is structured to walk you through a logical progression of troubleshooting, from initial problem identification to advanced prevention strategies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides immediate troubleshooting steps when encountering aggregation issues with your this compound-containing peptide.
Q1: My peptide solution containing this compound has turned cloudy/precipitated. What is the first thing I should check?
A1: The first and most critical parameter to evaluate is the pH of your solution in relation to the peptide's isoelectric point (pI). At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and making it most prone to aggregation.
Immediate Action Plan:
-
Estimate the pI of your peptide. For a simple dipeptide like this compound with no ionizable side chains, the pI can be estimated by averaging the pKa of the N-terminal amino group (Glycine, ~9.6) and the C-terminal carboxyl group (Alanine, ~2.3). This gives an estimated pI of approximately 5.95. For longer, more complex peptides, online peptide analysis tools can provide a more accurate estimation.
-
Measure the pH of your current solution.
-
Adjust the pH. To enhance solubility, adjust the pH of your solution to be at least 1-2 units away from the estimated pI. For a peptide with a pI of ~5.95, this would mean adjusting the pH to below ~4.95 or above ~6.95. This will impart a net positive or negative charge, respectively, increasing electrostatic repulsion and discouraging aggregation.
Q2: I've adjusted the pH, but I'm still seeing some aggregation over time. What's the next logical step?
A2: After addressing the primary factor of pH, the next parameters to consider are peptide concentration and temperature.
Troubleshooting Steps:
-
Reduce Peptide Concentration: High peptide concentrations increase the likelihood of intermolecular interactions and aggregation. If your experimental design allows, try working with a more dilute solution.
-
Lower the Temperature: Aggregation is often a temperature-dependent process. Storing and handling your peptide solution at a lower temperature (e.g., 2-8°C) can significantly slow down the kinetics of aggregation. For long-term storage, flash-freezing in a suitable buffer and storing at -20°C or -80°C is recommended.
Q3: How does the "dl-alanine" in my peptide affect its aggregation propensity?
A3: The presence of a racemic mixture of alanine (D- and L-isomers) can have a complex effect on aggregation. The incorporation of D-amino acids can disrupt the formation of the highly ordered β-sheet structures that are characteristic of many amyloid-like fibrils.[2][3] This disruption can, in some cases, inhibit aggregation or redirect it towards the formation of less-ordered, amorphous aggregates which may be less cytotoxic.[2] However, the overall impact on solubility and stability can be sequence-dependent and is not always predictable. It is crucial to empirically test the stability of your specific peptide.
Part 2: Advanced Strategies for Preventing Aggregation
If initial troubleshooting steps are insufficient, the following advanced strategies involving formulation optimization and chemical modification can be employed.
Q4: What are excipients, and how can they help prevent the aggregation of my this compound peptide?
A4: Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics. For peptide formulations, several classes of excipients are particularly effective at preventing aggregation.
Commonly Used Excipients for Peptide Stabilization:
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Amino Acids | Arginine, Glycine, Proline, Histidine | 50 - 250 mM | Arginine, for example, is thought to suppress aggregation by interacting with hydrophobic patches on the peptide surface and through the formation of supramolecular clusters that create a more favorable solvation environment.[5][6] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | 5 - 10% (w/v) or higher | These molecules are preferentially excluded from the peptide surface, which thermodynamically favors the more compact, native state over the unfolded, aggregation-prone state.[7][8] A minimum concentration of 0.3 M (around 5%) is often suggested for significant stabilization.[9] |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20) | 0.01 - 0.1% (w/v) | These non-ionic surfactants reduce surface-induced aggregation by competitively adsorbing to interfaces (e.g., air-water, container surface) and can also interact with hydrophobic regions of the peptide to prevent self-association.[10][11] |
Workflow for Excipient Screening:
The following diagram illustrates a systematic approach to screening different excipients to find the optimal formulation for your peptide.
Caption: A systematic workflow for screening excipients to prevent peptide aggregation.
Q5: Can I chemically modify my peptide to reduce its aggregation?
A5: Yes, chemical modification is a powerful strategy, particularly during the drug development process.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, sterically hindering intermolecular interactions and improving solubility.
-
Amino Acid Substitution: If the aggregation-prone regions of your peptide are known, strategic substitution of hydrophobic residues with more hydrophilic or charged amino acids can significantly reduce the tendency to aggregate. The presence of Glycine and Alanine in your dipeptide motif already contributes to a degree of flexibility and moderate hydrophobicity.
-
Solubility-Enhancing Tags: Fusing a highly soluble peptide or protein tag to the N- or C-terminus of your peptide of interest can improve its overall solubility and prevent aggregation. These tags can often be cleaved off after purification if necessary.
Part 3: Experimental Protocols for Aggregation Analysis
To effectively troubleshoot and prevent aggregation, it is essential to have robust analytical methods to characterize the state of your peptide solution. Here, we provide step-by-step protocols for three common techniques.
Protocol 1: Dynamic Light Scattering (DLS) for Rapid Aggregate Detection
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[6]
Materials:
-
DLS instrument and compatible cuvettes
-
Your peptide sample, filtered through a 0.22 µm syringe filter
-
Filtered buffer as a control
Procedure:
-
Equilibrate the DLS instrument to the desired temperature.
-
Blank the instrument using the filtered buffer.
-
Carefully pipette your filtered peptide sample into a clean cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Perform the measurement. The instrument will report the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or a high PDI value over time is indicative of aggregation.
Protocol 2: Size-Exclusion Chromatography (SEC) for Quantifying Aggregates
SEC separates molecules based on their size. It can be used to quantify the percentage of monomer, dimer, and higher-order aggregates in your peptide sample.
Materials:
-
HPLC system with a UV detector
-
SEC column appropriate for the molecular weight range of your peptide and its potential aggregates
-
Mobile phase (typically a buffered solution)
-
Your peptide sample and a buffer blank
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the buffer blank to identify any system peaks.
-
Inject your peptide sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The monomeric peptide will elute as the main peak, while larger aggregates will elute earlier.
-
Integrate the peak areas to determine the relative percentage of monomer and aggregates.
Protocol 3: Thioflavin T (ThT) Assay for Detecting Amyloid-like Fibrils
ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay is particularly useful for studying the kinetics of fibril formation.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (excitation ~440-450 nm, emission ~480-490 nm)
-
Your peptide sample
Procedure:
-
Prepare your peptide samples at the desired concentration in the assay buffer.
-
In the 96-well plate, add your peptide sample to triplicate wells.
-
Add ThT stock solution to each well to a final concentration of 10-25 µM. Include a buffer-only control with ThT.
-
Seal the plate and place it in the plate reader, set to the desired temperature (e.g., 37°C), with intermittent shaking to promote aggregation.
-
Monitor the fluorescence intensity over time. A sigmoidal curve with an increasing fluorescence signal is indicative of amyloid fibril formation.
Workflow for Characterizing Peptide Aggregation:
Caption: An integrated workflow for the comprehensive characterization of peptide aggregation.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-Amino Acid Pseudopeptides as Potential Amyloid-Beta Aggregation Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound (CAS 926-77-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. d-Amino Acid Pseudopeptides as Potential Amyloid-Beta Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycyl-dl-alanine Stereoisomer Purification
Introduction:
Welcome to the dedicated technical support guide for the purification of Glycyl-dl-alanine (Gly-Ala) stereoisomers. This resource is designed for researchers, chemists, and process development scientists who are navigating the complexities of separating the Gly-L-Ala and Gly-D-Ala enantiomers. The separation of these dipeptides is a critical step in various fields, including peptide chemistry, pharmaceutical development, and nutritional science, where the stereochemistry of the molecule dictates its biological activity and safety profile.
This guide moves beyond simple protocols to provide a deeper understanding of the underlying principles and a structured approach to troubleshooting common challenges. We will explore the nuances of chiral recognition and provide actionable solutions to enhance the resolution, purity, and yield of your target stereoisomer.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the separation of Gly-Ala enantiomers.
Question 1: What are the primary methods for separating Gly-L-Ala and Gly-D-Ala?
Answer: The separation of Gly-Ala enantiomers primarily relies on three techniques, each with distinct advantages and challenges:
-
Chiral Chromatography (HPLC/SFC): This is the most prevalent and often the most effective method. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for this separation include crown ether-based phases (e.g., CROWNPAK®) and ligand-exchange columns.
-
Enzymatic Resolution: This technique leverages the stereospecificity of enzymes. An enzyme, such as a specific peptidase, can be used to selectively hydrolyze or modify one enantiomer while leaving the other untouched. This allows for the subsequent separation of the modified and unmodified forms using standard chemical techniques.
-
Diastereomeric Crystallization: This classic method involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. The resolving agent is then cleaved to yield the pure enantiomers.
Question 2: Why is direct crystallization of Gly-dl-alanine not effective for separation?
Answer: Gly-L-Ala and Gly-D-Ala are enantiomers, meaning they have identical physical properties in an achiral environment, including solubility. Therefore, they will co-crystallize from a solution, forming a racemic crystal (a 1:1 mixture), making separation by standard crystallization impossible. This is why derivatization to diastereomers is necessary to induce different solubility properties.
Question 3: I'm seeing poor resolution (Rs < 1.5) on my chiral HPLC column. What is the first thing I should check?
Answer: The mobile phase composition is the most critical factor influencing resolution in chiral chromatography. For Gly-Ala, which is a polar and zwitterionic molecule, the pH of the mobile phase is paramount.
-
Mechanism: The separation of amino acids and small peptides on crown ether or ligand-exchange columns depends on ionic interactions between the analyte and the CSP. The protonated amino group (-NH3+) of the analyte is crucial for forming these interactions.
-
Troubleshooting Step: Ensure the pH of your mobile phase is low enough (typically pH 1.0-2.0, using an acid like perchloric acid or trifluoroacetic acid) to fully protonate the primary amine of the glycine residue. An insufficiently acidic mobile phase will lead to a dramatic loss of retention and resolution.
Question 4: Can I use the same method to separate L-Ala-Gly and D-Ala-Gly?
Answer: While the same principles apply, the separation of L-Ala-Gly and D-Ala-Gly (the constitutional isomers of Gly-Ala) can present different challenges. The chiral center (Alanine) is now at the N-terminus, which can alter its interaction with the chiral stationary phase. While a method optimized for Gly-Ala is a good starting point, you will likely need to re-optimize mobile phase conditions (pH, organic modifier concentration) and potentially screen different chiral columns to achieve baseline separation for Ala-Gly enantiomers.
Part 2: Troubleshooting Guide: Chiral HPLC Method
This guide provides a systematic approach to resolving common issues encountered during the HPLC-based purification of Gly-Ala stereoisomers.
Workflow for Chiral HPLC Troubleshooting
The following diagram outlines the logical flow for diagnosing and resolving separation issues.
Caption: Troubleshooting workflow for Gly-Ala chiral HPLC separation.
Detailed Troubleshooting Scenarios
Scenario 1: No separation or co-eluting peaks.
-
Primary Cause: Incorrect mobile phase pH. The chiral recognition mechanism of crown ether columns requires the formation of a complex between the protonated primary amine (-NH3+) of the analyte and the crown ether cavity. If the pH is too high, the amine group is not sufficiently protonated, preventing this crucial interaction.
-
Solution:
-
Verify pH: Prepare a fresh mobile phase using an aqueous solution of perchloric acid (HClO4) at a concentration that ensures a pH between 1.0 and 2.0.
-
Confirm Acidity: Use a calibrated pH meter to confirm the pH of the final mobile phase after the addition of any organic modifier.
-
Causality: Perchloric acid is often preferred as it is a strong acid and its anion has a low affinity for the stationary phase, minimizing interference.
-
Scenario 2: Poor resolution (peaks overlap, Rs < 1.5) but some separation is visible.
-
Primary Cause: Sub-optimal enantioselectivity (α) or efficiency (N). The resolution is a function of both factors.
-
Solutions:
-
Decrease Column Temperature: Lowering the column temperature (e.g., from 25°C to 10°C) often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, thereby enhancing enantioselectivity (α). This is a thermodynamic effect.
-
Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for mass transfer between the mobile and stationary phases, which increases the column efficiency (plate count, N), resulting in narrower peaks and better resolution.
-
Adjust Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can fine-tune selectivity. Systematically vary the concentration (e.g., from 10% to 30% methanol) to find the optimal balance between retention time and resolution.
-
Scenario 3: Significant peak tailing for both enantiomers.
-
Primary Cause: Secondary, non-enantioselective interactions or column overload.
-
Solutions:
-
Check for Column Contamination: The stationary phase can become contaminated with strongly retained impurities from previous injections. Flush the column according to the manufacturer's instructions.
-
Reduce Sample Concentration: Injecting too much sample can saturate the active sites on the CSP, leading to peak tailing. Reduce the injection mass by a factor of 5-10 and observe the peak shape.
-
Investigate Silanol Interactions: Residual silanol groups on the silica support can cause tailing. Ensure the mobile phase pH is low enough to suppress their ionization.
-
Quantitative Data Summary
The following table provides typical starting conditions and expected performance for the separation of Gly-Ala enantiomers on a common chiral column.
| Parameter | Condition / Value | Rationale |
| Column | CROWNPAK® CR-I(+) or CR-I(-) | Specifically designed for amino acids and peptides. |
| Mobile Phase | Aqueous HClO4 (pH 1.0-2.0) with 10-20% Methanol | Low pH protonates the amine; Methanol controls retention time. |
| Flow Rate | 0.4 - 0.8 mL/min | Lower flow rates generally improve efficiency and resolution. |
| Temperature | 5 - 25 °C | Lower temperatures often increase enantioselectivity. |
| Detection | UV at 210 nm | Detects the peptide bond. |
| Expected Selectivity (α) | 1.5 - 3.0 | A measure of the separation factor between the two peaks. |
| Expected Resolution (Rs) | > 2.0 | Baseline separation is typically achieved at Rs > 1.5. |
Part 3: Experimental Protocol: Enzymatic Resolution
This protocol provides a framework for the kinetic resolution of Gly-dl-alanine using a stereoselective enzyme.
Principle of Enzymatic Resolution
This method utilizes an aminopeptidase that selectively hydrolyzes one enantiomer of a derivatized Gly-Ala, allowing for easy separation of the product from the unreacted enantiomer. For example, Leucine Aminopeptidase often shows a strong preference for L-enantiomers.
Caption: Workflow for the enzymatic resolution of Gly-dl-alanine.
Step-by-Step Protocol
Objective: To selectively hydrolyze the L-enantiomer from a racemic mixture of N-acetyl-Gly-dl-alanine methyl ester using a commercially available peptidase.
-
Substrate Preparation:
-
Protect the N-terminus and C-terminus of Gly-dl-alanine (e.g., via acetylation and methyl esterification) to create a suitable substrate for the enzyme. This prevents zwitterion formation and improves substrate recognition.
-
-
Enzyme Reaction Setup:
-
Dissolve the N-acetyl-Gly-dl-alanine methyl ester in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Add the selected aminopeptidase (e.g., Aminopeptidase from Aeromonas proteolytica) to the solution. The enzyme-to-substrate ratio must be optimized but can start at 1:100 (w/w).
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour).
-
Quench the reaction in the aliquot (e.g., by adding acid).
-
Analyze the aliquot using chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining substrate and the amount of product formed. The goal is to stop the reaction at ~50% conversion for maximum yield of the unreacted D-enantiomer.
-
-
Workup and Separation:
-
Once the reaction reaches the target conversion, acidify the entire mixture (e.g., with 1 M HCl) to stop the enzyme and protonate the newly formed carboxylic acid on the hydrolyzed L-enantiomer.
-
Perform a liquid-liquid extraction. For example, extract with ethyl acetate. The unreacted, protected D-enantiomer (N-acetyl-Gly-D-Ala methyl ester) will be more soluble in the organic phase, while the hydrolyzed, deprotected L-enantiomer (N-acetyl-Gly-L-Ala) will remain in the aqueous phase due to its charged carboxylate group.
-
Separate the layers.
-
-
Deprotection and Isolation:
-
Isolate the unreacted D-enantiomer from the organic phase by evaporating the solvent.
-
Deprotect the N-acetyl and methyl ester groups under appropriate conditions (e.g., acid or base hydrolysis) to yield pure Gly-D-Ala.
-
The L-enantiomer can be similarly isolated from the aqueous phase and deprotected.
-
-
Purity Analysis:
-
Confirm the enantiomeric purity of the final products using chiral HPLC.
-
Improving the solubility of Glycyl-dl-alanine in organic solvents
Technical Support Center: Glycyl-dl-alanine Solubility Solutions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the solubility of the dipeptide this compound in organic solvents. Our goal is to move beyond simple protocols and provide a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in most organic solvents?
Answer:
The primary challenge in dissolving this compound—and indeed most peptides—in non-polar organic solvents stems from its zwitterionic nature .[1] this compound possesses a free amino group (-NH2) at the N-terminus and a free carboxyl group (-COOH) at the C-terminus.[2][3] In its solid state and at its isoelectric point (pI), the acidic proton from the carboxyl group is transferred to the basic amino group. This results in a molecule with both a positive charge (ammonium group, -NH3+) and a negative charge (carboxylate group, -COO-), but a net neutral overall charge.
This zwitterionic form has a high dipole moment and strong intermolecular electrostatic interactions, leading to a very stable crystal lattice structure.[4] Overcoming this lattice energy requires a solvent that can effectively solvate both charged ends of the molecule. Highly polar solvents like water are excellent for this, but most organic solvents, especially non-polar ones, cannot sufficiently stabilize these charges, resulting in poor solubility.
Below is a diagram illustrating the pH-dependent forms of this compound. The zwitterionic form, which predominates near neutral pH, is the least soluble in organic media.
Caption: pH-dependent equilibrium of this compound.
Q2: I need to dissolve this compound in a moderately polar solvent like acetonitrile. What is the simplest method to try first?
Answer:
The most straightforward initial approach is the use of a co-solvent system .[5][6] This involves adding a small amount of a highly polar solvent, in which the peptide is soluble (like water or methanol), to the primary organic solvent (acetonitrile).
Mechanism of Action: The co-solvent helps to break the strong intermolecular interactions in both the peptide's crystal lattice and the primary solvent's structure. It creates a new, mixed-solvent environment with an intermediate polarity that is more favorable for solvating the zwitterionic peptide.[5] Even a small percentage of a polar co-solvent can dramatically increase solubility.
-
Preparation: Weigh a small, known amount of this compound (e.g., 1-2 mg) into a clear vial.
-
Primary Solvent Addition: Add a measured volume of your primary organic solvent (e.g., 1 mL of acetonitrile).
-
Observation: Stir or vortex the mixture. Observe if the peptide dissolves. It is likely that it will not.
-
Co-Solvent Titration: Begin adding a polar co-solvent (e.g., deionized water or methanol) dropwise while continuously stirring.
-
Endpoint: Continue adding the co-solvent until the peptide is fully dissolved. Record the volume of co-solvent added.
-
Calculation: Calculate the final solvent ratio (e.g., 95:5 acetonitrile:water) that was required for dissolution.
-
Optimization: Always use the minimum amount of co-solvent necessary to achieve dissolution to ensure the final solvent properties are as close to your target as possible.
| Co-Solvent Example | Primary Organic Solvent | Typical Starting Ratio (v/v) |
| Deionized Water | Acetonitrile, Ethanol, Isopropanol | 95:5 |
| Methanol | Dichloromethane, THF | 98:2 |
| Trifluoroethanol (TFE) | Dichloromethane, Chloroform | 90:10 |
Note: For very hydrophobic peptides, Dimethyl Sulfoxide (DMSO) is an excellent choice, followed by dilution with the desired solvent.[7][8][9]
Q3: The co-solvent approach didn't work or is altering my reaction conditions too much. How can I use pH adjustment to dissolve my peptide?
Answer:
This is a powerful technique that directly addresses the zwitterionic nature of the peptide. By adjusting the pH, you can convert the zwitterion into either a fully cationic or fully anionic species.[10] These resulting salts have disrupted crystal lattices and are much more soluble in organic solvents than their zwitterionic precursor.[11][12][13]
-
Acidification: Adding a strong acid (like HCl or Trifluoroacetic Acid - TFA) protonates the carboxylate group (-COO⁻), leaving a net positive charge on the ammonium group (-NH₃⁺). This forms an ammonium salt (e.g., Glycyl-dl-alaninium chloride).[9][14]
-
Basification: Adding a base (like ammonium hydroxide or a non-nucleophilic organic base) deprotonates the ammonium group (-NH₃⁺), leaving a net negative charge on the carboxylate group (-COO⁻). This forms a carboxylate salt.
Caption: Decision workflow for pH-based solubility enhancement.
-
Setup: Suspend a known amount of this compound (e.g., 146 mg, 1 mmol) in the desired organic solvent (e.g., 5 mL methanol).
-
Acid Addition: While stirring, add a slight molar excess (e.g., 1.1 equivalents) of a suitable acid. For organic solvents, a solution of HCl in a miscible organic solvent (e.g., 1.1 mL of 1M HCl in dioxane) is often preferred to avoid introducing water. Alternatively, a volatile acid like TFA can be used.[8]
-
Dissolution: Continue stirring. Gentle warming (<40°C) or sonication can be applied to aid dissolution.[7] The suspension should clarify as the soluble salt is formed.
-
Caution: Ensure the chosen acid is compatible with downstream applications. TFA, for instance, can be difficult to remove completely.
Q4: My downstream application is sensitive to strong acids/bases. Is there a more "neutral" way to increase lipophilicity and solubility?
Answer:
Yes, a technique called ion-pairing is an excellent and often overlooked method for this scenario.[15][16] It is particularly useful for making peptides soluble in less polar organic solvents like dichloromethane or chloroform.
Mechanism of Action: First, the peptide is converted to its salt form (e.g., the cationic ammonium form by adding a volatile acid like formic acid). Then, a bulky, lipophilic counter-ion (the ion-pairing agent) with an opposite charge is introduced. This agent displaces the smaller, more hydrophilic counter-ion (like chloride) and forms a charge-neutral, lipophilic complex with the peptide. This new complex behaves much like a large organic molecule and is significantly more soluble in organic solvents.[17][18]
Caption: Formation of a soluble ion-pair complex.
-
Initial Salt Formation: Dissolve the this compound in a minimal amount of a polar solvent (like water or methanol) with one equivalent of a volatile acid (e.g., formic acid). Lyophilize or evaporate the solvent to obtain the peptide formate salt.
-
Select Ion-Pairing Agent: Choose a lipophilic counter-ion. For the cationic peptide salt, a common choice is a long-chain alkyl sulfonate or a bulky carboxylate. A well-known agent for cationic species is docusate (dioctyl sulfosuccinate).
-
Complex Formation: Re-dissolve the peptide formate salt in a small amount of methanol. In a separate vial, dissolve a stoichiometric equivalent of the ion-pairing agent (e.g., sodium docusate) in the target organic solvent (e.g., dichloromethane).
-
Extraction: Combine the two solutions in a separatory funnel and mix thoroughly. The ion-paired peptide complex will preferentially partition into the organic layer. The original, smaller counter-ions (formate and sodium) will remain in the aqueous/methanolic phase.
-
Isolation: Separate the organic layer, dry it (e.g., with Na₂SO₄), and use the resulting solution of the ion-paired peptide directly.
| Common Anionic Ion-Pairing Agents (for Cationic Peptides) |
| Trifluoroacetic acid (TFA) |
| Heptafluorobutyric acid (HFBA)[19] |
| Perfluoropentanoic acid (PFPA)[19] |
| Sodium dodecyl sulfate (SDS) |
| Sodium docusate |
References
- 1. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. lifetein.com [lifetein.com]
- 9. genscript.com [genscript.com]
- 10. reta-peptide.com [reta-peptide.com]
- 11. catsci.com [catsci.com]
- 12. journal.appconnect.in [journal.appconnect.in]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 15. Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of the Ion-Pair Concept to Hydrophilic Substances with Special Emphasis on Peptides - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biotage.com [biotage.com]
Technical Support Center: Managing Peptide Aggregation in Sequences Containing Glycyl-dl-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing Glycyl-dl-alanine sequences. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you understand, characterize, and manage peptide aggregation, a common challenge that can impact experimental reproducibility, product stability, and therapeutic efficacy.
Introduction: The Challenge of this compound Peptides
Peptides incorporating repeating Gly-Ala sequences are prone to aggregation due to the interplay between the conformational flexibility of glycine and the hydrophobicity of alanine. This combination can favor the formation of intermolecular β-sheets, the foundational structure of many peptide aggregates and fibrils.[1] The inclusion of dl-alanine, a racemic mixture of D- and L-alanine, introduces further complexity. While D-amino acids can disrupt the hydrogen bonding patterns required for stable β-sheet formation, their presence in a racemic mixture can lead to a heterogeneous population of peptide structures, potentially resulting in amorphous aggregates or other non-canonical assemblies.[2][3] Understanding and controlling these aggregation pathways is critical for successful research and development.
This guide is structured to provide practical, cause-and-effect explanations for common issues, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the handling and analysis of this compound-containing peptides.
Q1: My lyophilized Gly-dl-Ala peptide won't dissolve in my aqueous buffer. What should I do?
A1: This is a common issue, especially with hydrophobic peptides.[4] Low solubility is often the first indicator of aggregation. Here’s a systematic approach to solubilization:
-
Step 1: Start with the Right Solvent. For most peptides, sterile, distilled water is the recommended initial solvent.[4] If your peptide is acidic or basic, adjusting the pH of an aqueous solution can aid dissolution. However, for hydrophobic sequences, organic solvents are often necessary.[4]
-
Step 2: Use a Minimal Amount of Organic Solvent. If your peptide is insoluble in water, try dissolving it in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5][6] For a 1 mg peptide aliquot, begin with 10-20 µL of the organic solvent.
-
Step 3: Gentle Agitation. Vortex the peptide solution gently. For stubborn aggregates, brief sonication in an ice bath can be effective.[4][6] Use caution, as excessive sonication can generate heat and degrade the peptide.[4]
-
Step 4: Gradual Dilution. Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer drop-wise while vortexing.[4] If the solution becomes cloudy, you have surpassed the peptide's solubility limit in that buffer composition.
Q2: I've dissolved my peptide, but I suspect it's already aggregated in solution. How can I confirm this?
A2: Visual inspection is not sufficient. Several analytical techniques can confirm the presence of soluble aggregates.
-
Dynamic Light Scattering (DLS): This is a rapid and non-invasive method to determine the size distribution of particles in your solution. Monomeric peptides will have a small hydrodynamic radius, while aggregates will appear as larger species.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is a gold standard for detecting amyloid-like fibrils containing β-sheet structures.[7] ThT dye exhibits enhanced fluorescence upon binding to these structures.[8]
-
Circular Dichroism (CD) Spectroscopy: CD can reveal changes in the secondary structure of your peptide. A shift towards a β-sheet conformation can be indicative of aggregation.
A detailed protocol for the ThT assay is provided in Part 3 of this guide.
Q3: Can I reverse aggregation once it has occurred?
A3: Disaggregation can be challenging, but it is possible in some cases.
-
Solvent Denaturation: Dissolving the aggregated peptide in a strong denaturant like 6M guanidine hydrochloride or 8M urea, followed by dialysis or size-exclusion chromatography into the desired buffer, can sometimes recover the monomeric form.[9][10]
-
pH Shock: Altering the pH of the solution far from the peptide's isoelectric point (pI) can increase electrostatic repulsion between peptide molecules, potentially disassembling aggregates. The pH can then be carefully readjusted.
-
Temperature Manipulation: In some instances, controlled heating and cooling cycles can disrupt aggregates, though this must be approached with caution to avoid chemical degradation.
Q4: How does the presence of dl-alanine in my sequence affect aggregation compared to a pure L-alanine sequence?
A4: The stereochemistry of amino acids significantly influences peptide self-assembly.
-
Disruption of β-Sheets: The incorporation of D-amino acids can disrupt the formation of highly ordered β-sheet structures characteristic of amyloid fibrils.[2] This is because D-amino acids have a different side-chain orientation, which can sterically hinder the hydrogen bonding required for sheet elongation.
-
Potential for Amorphous Aggregation: While fibril formation might be inhibited, the presence of a racemic mixture can lead to less-ordered, amorphous aggregates. These can still be problematic, causing insolubility and loss of biological activity.
-
Heterogeneous Structures: A peptide solution with a racemic mixture will contain a population of molecules with varying stereochemistry, leading to a more complex mixture of assembled structures.
Part 2: Strategies for Preventing Aggregation
Proactive measures are often more effective than attempting to reverse aggregation.
Optimizing Formulation Conditions
The composition of your peptide solution can be tailored to minimize aggregation.
| Excipient/Condition | Concentration Range | Mechanism of Action | References |
| pH Adjustment | At least 2 pH units away from pI | Increases net charge and electrostatic repulsion, reducing self-association. | [11] |
| Sugars (e.g., Sucrose, Trehalose) | 0.3 - 1 M | Stabilize the native peptide structure through preferential exclusion. | [12] |
| Amino Acids (e.g., Arginine, Glycine) | 50 - 100 mM | Can increase solubility and interfere with hydrophobic interactions. | [12] |
| Non-ionic Surfactants (e.g., Polysorbate 20, Dodecyl Maltoside) | < 0.5% | Reduce surface adsorption and can bind to hydrophobic regions to prevent intermolecular interactions. | [12][13] |
Modifying the Peptide Sequence
If you have the flexibility to alter the peptide sequence, consider the following:
-
Introduction of "Gatekeeper" Residues: Placing charged residues (e.g., Lysine, Arginine) or Proline adjacent to aggregation-prone regions can disrupt β-sheet formation.
-
PEGylation: Attaching a polyethylene glycol (PEG) chain to the peptide can significantly enhance its solubility and reduce aggregation.[14][15]
Part 3: Key Experimental Protocols
Protocol: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils
This protocol provides a method for quantifying the formation of β-sheet-rich aggregates over time.[8][16]
Materials:
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black assay plate
-
Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-510 nm)
-
Peptide stock solution and control (buffer only)
Procedure:
-
Prepare ThT Stock Solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter through a 0.2 µm syringe filter. Store in the dark for up to one week.[8]
-
Prepare ThT Working Solution: On the day of the assay, dilute the ThT stock solution 1:1000 in phosphate buffer.[16]
-
Set up the Assay Plate: In triplicate, add 20 µL of your peptide sample (at various time points of incubation) to the wells of the 96-well plate. Include wells with buffer only as a negative control.
-
Add ThT Working Solution: Add 180 µL of the ThT working solution to each well.
-
Incubate: Incubate the plate at room temperature for 1 hour in the dark.
-
Measure Fluorescence: Read the plate on a fluorescence spectrophotometer with excitation at ~450 nm and emission at ~510 nm.[16]
Data Interpretation: An increase in fluorescence intensity compared to the control indicates the presence of amyloid-like fibrils.
Protocol: Dynamic Light Scattering (DLS) for Aggregate Sizing
This protocol provides a general workflow for assessing the size distribution of your peptide solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered peptide solution (0.22 µm filter)
-
Filtered buffer
Procedure:
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Sample Preparation: Filter a small volume of your peptide solution and the corresponding buffer through a 0.22 µm filter to remove dust and other contaminants.
-
Blank Measurement: First, measure the buffer alone to establish a baseline.
-
Sample Measurement: Carefully pipette the filtered peptide solution into the cuvette and place it in the instrument.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile. The software will typically provide the average hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution.
Data Interpretation: A monomodal peak at a small Rh with a low PDI suggests a homogenous solution of monomeric peptide. The presence of peaks at larger Rh values indicates aggregation.
Part 4: Visualizing Workflows and Mechanisms
Troubleshooting Peptide Solubility
The following decision tree can guide your approach to solubilizing a problematic peptide.
Caption: Troubleshooting Decision Tree for Peptide Solubilization.
Peptide Aggregation Pathway
This diagram illustrates the general pathway of peptide aggregation from monomers to fibrils.
Caption: General Pathway of Peptide Aggregation.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. tandfonline.com [tandfonline.com]
- 8. assay-protocol.com [assay-protocol.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. benchchem.com [benchchem.com]
- 16. Thioflavin T Assay [protocols.io]
Technical Support Center: Optimizing Deprotection Steps in Fmoc-Gly-DL-Ala Synthesis
Welcome to the technical support resource for scientists and researchers engaged in solid-phase peptide synthesis (SPPS) utilizing Fmoc-Gly-DL-Ala. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, focusing specifically on the critical Fmoc deprotection step. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the yield and purity of your synthesis.
Troubleshooting Guide: Addressing Common Deprotection Issues
This section addresses specific problems that can arise during the Fmoc deprotection stage of your Fmoc-Gly-DL-Ala synthesis. Each issue is presented in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My Kaiser test is negative or shows a weak blue color after the standard deprotection protocol. What's causing this, and how can I resolve it?
A negative or weak Kaiser test indicates the presence of few or no free primary amines on the resin, signaling incomplete Fmoc group removal.[1] This is a critical issue, as it will lead to deletion sequences in your final peptide.[2][3]
Potential Causes & Solutions:
-
Deprotection Reagent Quality: Piperidine can degrade over time. It is crucial to use fresh, high-quality piperidine for preparing your deprotection solution.[1] The standard and most widely used concentration is 20% piperidine in N,N-dimethylformamide (DMF).[4][5] Ensure this solution is prepared accurately.
-
Reaction Conditions:
-
Insufficient Time: While standard protocols often suggest 10-20 minutes, "difficult" sequences, which can arise from steric hindrance or peptide aggregation, may necessitate longer reaction times.[1][2]
-
Low Temperature: SPPS reactions are typically conducted at ambient temperature. A drop in temperature can lead to sluggish reaction kinetics.
-
-
Peptide Sequence-Related Issues:
-
Steric Hindrance: Bulky amino acids adjacent to the growing peptide chain can physically block the piperidine from accessing the Fmoc group.[3]
-
Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate and form secondary structures like β-sheets, preventing efficient reagent penetration.[3] Glycine-containing peptides can be particularly prone to aggregation.[6]
-
Optimization Workflow:
dot graph TD { A[Start: Negative/Weak Kaiser Test] --> B{Check Reagent Freshness & Concentration}; B --> C{Is Reagent Fresh & Correctly Concentrated?}; C -- No --> D[Prepare Fresh 20% Piperidine/DMF]; D --> E[Re-run Deprotection & Test]; C -- Yes --> F{Extend Deprotection Time}; F --> G[Increase reaction time to 30-60 min]; G --> E; E --> H{Deprotection Complete?}; H -- Yes --> I[Proceed to Coupling]; H -- No --> J{Consider Advanced Strategies}; J --> K[Double Deprotection]; J --> L[Use Stronger Base (e.g., DBU)]; J --> M[Elevate Temperature (e.g., 40-50°C)]; K --> E; L --> E; M --> E; } Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Q2: I'm observing a significant peak in my HPLC analysis with a mass +222.24 Da higher than my target peptide. What does this indicate?
This mass difference corresponds precisely to the mass of an unremoved Fmoc group. This is a definitive confirmation of incomplete deprotection at one or more cycles during your synthesis.[2]
Primary Causes:
-
Difficult Sequences: As mentioned previously, certain peptide sequences can hinder the approach of the deprotection reagent.
-
Inadequate Reagent Volume or Mixing: Ensure the resin is fully submerged in the deprotection solution and that agitation is sufficient to maintain a homogenous slurry.
Recommended Actions:
-
Review Synthesis Parameters: Scrutinize the deprotection times and reagent volumes used throughout your synthesis.
-
Employ a More Robust Deprotection Strategy: For future syntheses of this or similar sequences, consider implementing a "double deprotection" protocol as a standard step.
Protocol: Standard Double Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin twice with DMF.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-30 minutes.[2]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzylfulvene-piperidine adduct.[7]
Q3: My peptide synthesis is sluggish, and I suspect aggregation. Can I use a stronger base like DBU for deprotection?
Yes, for particularly challenging sequences where aggregation is suspected, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be a highly effective alternative to piperidine.[8] DBU is a non-nucleophilic, stronger base that can accelerate Fmoc removal.[8][9]
Considerations and Cautions:
-
Aspartimide Formation: DBU should not be used when aspartic acid (Asp) is present in the sequence, as it can catalyze the formation of aspartimide, a deleterious side reaction.[8][10]
-
DBU is Non-Nucleophilic: DBU will not scavenge the reactive dibenzofulvene (DBF) byproduct of Fmoc deprotection. Therefore, a small amount of a nucleophile like piperidine is often included in the DBU cocktail to trap the DBF.[8]
-
Thorough Washing: Due to its strength, it is critical to extensively wash the resin after a DBU deprotection step to remove all traces of the base before proceeding to the next coupling step.[2]
Recommended DBU Deprotection Cocktail:
| Component | Concentration | Purpose |
| DBU | 2% (v/v) | Primary deprotecting agent |
| Piperidine | 2-5% (v/v) | Scavenger for dibenzofulvene |
| Solvent | DMF or NMP | Reaction medium |
Note: Some protocols also suggest the use of piperazine in combination with DBU as a safer and effective alternative to piperidine.[11][12][13][14]
Frequently Asked Questions (FAQs)
How can I monitor the completion of the Fmoc deprotection reaction?
There are two primary methods for monitoring Fmoc deprotection:
-
Qualitative Colorimetric Tests (Kaiser Test): This is a highly sensitive test for the presence of primary amines.[1] After the deprotection step, a small sample of resin beads is treated with the Kaiser test reagents. A deep blue color indicates the presence of free amino groups, signifying successful Fmoc removal.[1] A yellow or colorless result means the Fmoc group is still attached.[2]
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzylfulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[1][2][4][15] By collecting the effluent from the deprotection reaction and measuring its absorbance, you can quantify the extent of Fmoc removal. Automated peptide synthesizers frequently use this method for real-time monitoring.
What is the optimal concentration of piperidine for Fmoc deprotection?
A 20% (v/v) solution of piperidine in DMF is the most common and widely accepted standard for Fmoc deprotection.[4][9][16] While some studies have explored lower concentrations, such as 5%, 20% remains the benchmark for ensuring efficient and complete deprotection under a variety of sequence contexts.[17]
Are there any common side reactions associated with the deprotection step?
Besides incomplete deprotection, other side reactions can occur:
-
Diketopiperazine (DKP) Formation: This is particularly prevalent at the dipeptide stage, especially when proline or glycine is one of the first two residues.[10] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[12][14]
-
Aspartimide Formation: As mentioned, this is a significant issue with aspartic acid-containing peptides, especially under strong basic conditions. The side-chain carboxyl group can attack the peptide backbone, forming a five-membered ring that can then reopen to form a mixture of α- and β-aspartyl peptides, or react with piperidine to form piperidides.[10]
Can the choice of solvent affect the deprotection efficiency?
Yes, the solvent plays a crucial role. Fmoc deprotection works best in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP).[18] These solvents effectively solvate the peptide-resin and allow for efficient diffusion of the deprotection reagent. In cases of severe peptide aggregation, switching from DMF to the more polar NMP, or adding chaotropic salts like LiCl, can help disrupt secondary structures and improve deprotection efficiency.[6][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most common challenges in SPPS: incomplete coupling. This resource moves beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Section 1: Understanding the Root Causes of Incomplete Coupling
Incomplete coupling reactions are a primary source of deletion sequences and low-purity crude products. Understanding the underlying causes is the first step toward effective troubleshooting.
Q1: What are the most common factors that lead to incomplete coupling?
A1: Incomplete coupling occurs when the incoming activated amino acid fails to react completely with the free N-terminal amine of the growing peptide chain on the resin. The primary culprits can be broadly categorized as follows:
-
Steric Hindrance: Bulky side chains of certain amino acids (e.g., Val, Ile, Thr) or the growing peptide itself can physically block access to the N-terminal amine. This issue is often sequence-dependent and becomes more pronounced with longer or more complex peptides.[1][2][3]
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can fold and form secondary structures like β-sheets through inter-chain hydrogen bonding.[4][5] This self-association causes the peptide-resin to collapse, rendering the reactive sites inaccessible to reagents.[4][6]
-
Poor Resin Swelling: The solid support must swell adequately in the synthesis solvent to allow for the diffusion of reagents.[7][8] Insufficient swelling, which can be caused by the choice of resin, solvent, or peptide aggregation, limits reagent access to the growing peptide chains.[7][9][10][11]
-
Reagent-Related Issues: This includes suboptimal activation of the incoming amino acid, degradation of coupling reagents, or insufficient reagent excess.
Q2: My peptide sequence contains many hydrophobic residues. Why is this a problem?
A2: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are highly prone to aggregation.[4][12] Driven by the desire to minimize contact with the polar synthesis solvent (like DMF), these peptide chains associate with each other, forming a tightly packed, inaccessible mass on the resin. This is a leading cause of slow or failed coupling and deprotection reactions. A visible sign of severe aggregation is the shrinking of the resin bed.[4][5]
Q3: How does the choice of resin affect coupling efficiency?
A3: The resin is the foundation of your synthesis, and its properties are critical. Key factors include:
-
Swelling Capacity: Resins with higher swelling capacities, such as polyethylene glycol (PEG)-based or PEG-polystyrene (PEG-PS) hybrid resins, are better at solvating the growing peptide chains and preventing aggregation, especially for long or difficult sequences.[13] Polystyrene (PS) resins generally have lower swelling properties.[13]
-
Substitution (Loading): Resin loading refers to the number of reactive sites per gram. For long or sterically hindered peptides, a lower-loading resin is recommended.[13] This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[13]
Section 2: Detection of Incomplete Coupling
Timely detection of incomplete coupling is crucial to prevent the accumulation of deletion sequences.
Q1: What is the Kaiser test and how do I interpret its results?
A1: The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the peptide-resin. A positive result (a deep blue color on the beads and/or in the solution) after a coupling step indicates that there are unreacted N-terminal amines, meaning the coupling was incomplete. A negative result (yellow or colorless) signifies a complete reaction.
Important Note: The Kaiser test does not work for secondary amines, such as the N-terminus of proline. In cases of severe aggregation, the test can sometimes yield a false negative because the ninhydrin reagent cannot access the trapped amine groups.[4]
Experimental Protocol: The Kaiser Test
-
Carefully remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling and washing steps.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of Reagent A (Phenol in Ethanol).
-
Add 2-3 drops of Reagent B (Potassium Cyanide in Pyridine).
-
Add 2-3 drops of Reagent C (Ninhydrin in Ethanol).
-
Heat the test tube at 110°C for 3-5 minutes.
-
Observe the color change.[14]
| Result | Observation | Interpretation |
| Positive | Deep blue beads and/or solution | Incomplete Coupling (Free primary amines present) |
| Negative | Yellow/colorless beads and solution | Complete Coupling (No free primary amines) |
Q2: Are there alternatives to the Kaiser test?
A2: Yes, the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay used to detect free amines.[15] It is often considered complementary to the Kaiser test and can be useful for confirming results. A positive TNBS test results in a red or orange color on the beads, indicating the presence of unreacted amines.
Section 3: Troubleshooting and Optimization Strategies
When an incomplete coupling is detected, several strategies can be employed. The choice of strategy depends on the suspected cause.
Q1: My Kaiser test is positive. What is my immediate course of action?
A1: The most straightforward initial response is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated amino acid. This is often sufficient to drive the reaction to completion if the initial failure was due to minor steric hindrance or slightly suboptimal reaction kinetics. If the Kaiser test remains positive after a second coupling, a more aggressive strategy is required.
Q2: What is "capping" and when should I use it?
A2: Capping is the process of acetylating any unreacted N-terminal amines to permanently terminate the extension of these chains. This is typically done using acetic anhydride. The primary goal of capping is not to fix the incomplete reaction but to prevent the formation of difficult-to-separate (n-1) deletion sequences. Capping is recommended when a double coupling fails, ensuring that all subsequent chemistry occurs only on the correctly coupled peptide chains.
Workflow: Responding to a Positive Kaiser Test
Caption: Troubleshooting workflow following a positive Kaiser test.
Q3: For consistently difficult sequences, what proactive strategies can I implement?
A3: For peptides known to be problematic (e.g., long, hydrophobic, or β-amyloid sequences), a proactive approach is best.
-
Optimize Solvents and Reagents:
-
Solvent Choice: Switching from DMF to N-methyl-2-pyrrolidone (NMP) or using mixtures containing DMSO can help disrupt hydrogen bonding and improve solvation.[12]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO4 to the coupling mixture can break up secondary structures.[12]
-
Stronger Coupling Reagents: For sterically hindered amino acids, using more potent coupling reagents like HATU or HCTU can improve efficiency.[16]
-
-
Incorporate "Structure-Breaking" Elements:
-
Pseudoproline Dipeptides: These are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to aggregation.[1][14] They are one of the most effective tools for preventing aggregation-related incomplete coupling.[14] A general guideline is to insert a pseudoproline dipeptide every 5-6 residues within a difficult sequence.
-
Backbone Protection (Hmb/Dmb): Attaching a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) to the backbone nitrogen of an amino acid physically prevents hydrogen bond formation.[12]
-
-
Elevated Temperature/Microwave Synthesis:
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation Mixture Preparation: In a separate vial, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH, 2 equivalents relative to resin loading) and a coupling reagent such as HCTU (1.95 equivalents) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the solution and vortex briefly.
-
Coupling: Immediately add the activation mixture to the resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[14]
-
Monitoring and Washing: Perform a Kaiser or TNBS test to confirm completion.[14] Once complete, wash the resin thoroughly with DMF and proceed with the synthesis. The pseudoproline structure is reverted to the native Ser/Thr during the final TFA cleavage.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I just extend the coupling time instead of doing a double coupling?
A1: While extending the coupling time can sometimes be effective, performing a double coupling with fresh reagents is generally more robust. Reagents can degrade over time, and byproducts can inhibit the reaction. A fresh addition of reagents provides a renewed driving force for the reaction.
Q2: My resin is visibly clumping and not swelling. What should I do?
A2: This is a classic sign of severe on-resin aggregation.[4][12] Immediate action is required. Try washing the resin with a more powerful solvent like NMP or a cocktail of chaotropic salts.[12] Sonicating the reaction vessel can also help break up the clumps.[12] For future syntheses of this or similar peptides, you must proactively incorporate strategies like using pseudoproline dipeptides or a lower-loading, high-swelling resin.[12][14]
Q3: I'm coupling Arginine and the reaction is very slow. Is this normal?
A3: Yes, Arginine (Arg) coupling can be notoriously slow. The bulky guanidinium side-chain group presents significant steric hindrance. Furthermore, once activated, the protected Arg can form a stable six-membered δ-lactam, which inhibits its incorporation into the peptide chain.[18] It is very common to perform a double coupling for Arg residues to ensure the reaction goes to completion.[18]
Q4: How does temperature affect coupling reactions?
A4: Increasing the temperature generally increases the reaction rate and can help disrupt peptide aggregation.[12] This is the principle behind microwave-assisted peptide synthesis, which uses controlled heating to dramatically shorten reaction times and improve success rates for difficult sequences.[17] However, elevated temperatures can also increase the risk of side reactions like racemization, so conditions must be carefully optimized.[16]
Diagram: Capping Mechanism to Terminate Deletion Sequences
Caption: Capping irreversibly blocks unreacted amines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mesalabs.com [mesalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of resin swelling and substitution on solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purity Issues with Commercially Sourced Glycyl-dl-alanine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering purity-related challenges with commercially sourced Glycyl-dl-alanine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience. Our goal is to empower you to identify, understand, and resolve purity issues to ensure the integrity and success of your experiments.
Introduction: The Challenge of Peptide Purity
This compound, a simple dipeptide, is a fundamental building block in various research and development applications, including its use as a pharmaceutical intermediate.[1][2] While seemingly straightforward, its synthesis and commercial production can introduce a range of impurities that may compromise experimental outcomes.[3][4] This guide will navigate the common purity pitfalls and provide robust solutions for their mitigation.
Part 1: Frequently Asked Questions (FAQs) about this compound Purity
Here we address the most common initial queries researchers have when working with commercial this compound.
Q1: What are the most common types of impurities found in commercially sourced this compound?
A1: Impurities in synthetic peptides like this compound can be broadly categorized into three main groups:
-
Process-Related Impurities: These arise during the chemical synthesis of the dipeptide.[5][6] They can include:
-
Unreacted Starting Materials: Residual glycine or alanine that was not fully incorporated.
-
Side-Reaction Products: Molecules formed from unintended chemical reactions during synthesis.
-
Deletion or Truncated Sequences: In the context of larger peptides, this would be more significant, but for a dipeptide, it relates to the presence of individual amino acids.[3][7][8]
-
Protecting Group Adducts: Remnants of chemical protecting groups used during synthesis that have not been completely removed.[6][8]
-
-
Degradation Products: These impurities form over time due to the inherent stability of the dipeptide under certain storage or handling conditions.[3][4] For this compound, this can include:
-
Residual Solvents and Reagents: These are volatile or non-volatile chemicals used during the synthesis and purification processes that are not fully removed.[11][12] Common examples include:
Q2: My this compound is a racemic mixture. How can I be sure of the correct enantiomeric ratio?
A2: This is a critical point. For a DL-racemic mixture, you should ideally have a 50:50 ratio of Glycyl-L-alanine and Glycyl-D-alanine. An imbalance in this ratio is a significant purity issue.
-
The Problem: The biological activity of peptides can be highly dependent on their stereochemistry.[17] An incorrect enantiomeric ratio can lead to misleading results in biological assays.
-
The Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral molecules like this compound.[17][18] This technique uses a chiral stationary phase to separate the D and L enantiomers, allowing for their accurate quantification.[19][20]
Q3: I've observed an unexpected peak in my HPLC chromatogram. How do I identify it?
A3: An unexpected peak is a clear indicator of an impurity. The key to identification lies in coupling your HPLC system to a mass spectrometer (LC-MS).
-
The Workflow:
-
Interpreting the Data: By comparing the molecular weight of the unexpected peak to the molecular weight of this compound (146.14 g/mol )[22][23][24][25][26] and considering common impurities, you can often deduce its identity. For example:
-
A peak with the mass of glycine or alanine suggests hydrolysis or unreacted starting materials.
-
A mass corresponding to the dipeptide plus a known protecting group points to incomplete deprotection.
-
Part 2: Troubleshooting Guide for Purity Issues
This section provides a structured approach to troubleshooting common problems encountered during the use and analysis of this compound.
Issue 1: Low Purity Detected by HPLC Analysis
You've analyzed your commercial this compound using Reversed-Phase HPLC (RP-HPLC) and the purity is significantly lower than specified by the supplier.
Causality: This is a common issue and can stem from several sources, including batch-to-batch variability from the supplier or degradation during storage.[21]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low HPLC purity.
Step-by-Step Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.[16] Ensure complete dissolution.
-
HPLC System: An HPLC system equipped with a UV detector is typically used.[27]
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.[4][21]
Issue 2: Poor Reproducibility in Biological Assays
You are using this compound in a biological experiment and are observing inconsistent results between different batches of the dipeptide.
Causality: This is often due to lot-to-lot variability in the purity profile of the commercial product.[21] Even small amounts of certain impurities can have significant biological effects.
Troubleshooting Workflow:
Caption: Workflow for addressing poor assay reproducibility.
Data Presentation: Comparative Impurity Profile
| Batch Number | Supplier Purity | Measured Purity (% Area) | Number of Impurities >0.1% | Key Impurity (m/z) | Assay Outcome |
| Batch A | >98% | 98.5% | 2 | 147.1 (Gly-Ala) | Consistent |
| Batch B | >98% | 97.2% | 4 | 218.2 (Unknown) | Inconsistent |
| Batch C | >99% | 99.3% | 1 | 147.1 (Gly-Ala) | Consistent |
This table allows for a clear comparison of the analytical data with the experimental outcomes, helping to pinpoint problematic batches.
Issue 3: Suspected Chiral Impurity
You suspect that the enantiomeric ratio of your this compound is not 50:50, which could be affecting your stereospecific experiments.
Causality: The synthesis of racemic mixtures can sometimes result in a slight excess of one enantiomer. It is crucial to verify the enantiomeric purity, especially for applications where chirality is important.[17][18]
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: An HPLC system with a UV or fluorescence detector.[17][27]
-
Chiral Stationary Phase: A specialized chiral column is required. Common choices include those based on macrocyclic antibiotics like teicoplanin or ristocetin A.[19][28]
-
Mobile Phase: The mobile phase composition is highly dependent on the chiral column used. It often consists of a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous buffer.[19]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Analysis: Inject the sample and a racemic standard to confirm the elution order of the D and L enantiomers.[17] Quantify the peak areas of the two enantiomers to determine the enantiomeric ratio.
Part 3: Purification of Commercially Sourced this compound
If you have determined that the purity of your commercial this compound is insufficient for your application, you may consider purifying it in-house.
Method: Recrystallization
Recrystallization is a common and effective method for purifying solid compounds like this compound.[29]
Step-by-Step Recrystallization Workflow:
Caption: Step-by-step recrystallization workflow.
Protocol Details:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot deionized water.[29]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl.[29]
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).[29]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.[29]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol), and dry them in a desiccator under vacuum.[29]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jpt.com [jpt.com]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. Residual Solvent Analysis - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Proteins & Peptides Residual Solvent and Volatile Impurity Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 14. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. skpharmteco.com [skpharmteco.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Trace analysis in chiral separation of selected amino enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bachem.com [bachem.com]
- 22. GSRS [gsrs.ncats.nih.gov]
- 23. L-Alanine, N-glycyl- [webbook.nist.gov]
- 24. This compound [webbook.nist.gov]
- 25. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 29. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Glycyl-dl-alanine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide research and pharmaceutical development, the purity of starting materials and synthesized compounds is paramount. Glycyl-dl-alanine, a simple dipeptide, serves as a fundamental building block in various applications, from cell culture media to the synthesis of more complex peptide structures. Ensuring its purity is a critical step that underpins the reliability and reproducibility of experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound, offering insights into the rationale behind method selection and providing actionable protocols.
The Criticality of Purity in this compound
This compound is a dipeptide composed of glycine and a racemic mixture of d- and l-alanine. Impurities in a this compound sample can arise from several sources, including the starting materials, side reactions during synthesis, or degradation upon storage. These impurities can be broadly categorized as:
-
Related substances: Unreacted starting materials (glycine, alanine), by-products of peptide bond formation, or other dipeptides.
-
Enantiomeric impurities: An incorrect ratio of the d- and l-alanine enantiomers.
-
Non-peptide impurities: Residual solvents, salts, and other process-related contaminants.
The presence of such impurities can have significant consequences, potentially leading to erroneous experimental results, altered biological activity, or adverse effects in therapeutic applications. Therefore, a robust analytical strategy is essential to identify and quantify these impurities.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method, or a combination of methods, is contingent on the specific purity attributes being investigated. Here, we compare the most relevant techniques for this compound analysis.
| Analytical Technique | Principle of Separation/Detection | Primary Application for this compound | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantification of the main component and detection of related substances. | High resolution, sensitivity, and reproducibility.[1][2] | May require derivatization for certain impurities; chiral separation requires specialized columns. |
| Chiral HPLC | Enantioselective interactions between the analyte and a chiral stationary phase (CSP). | Separation and quantification of Glycyl-d-alanine and Glycyl-l-alanine. | Direct separation of enantiomers without derivatization.[3] | CSPs can be expensive and have specific mobile phase requirements.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | Identification of unknown impurities and confirmation of known impurities. | High specificity and sensitivity; provides molecular weight information.[5] | Quantitative accuracy can be influenced by matrix effects. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | Alternative to HPLC for purity and impurity analysis. | High efficiency, minimal sample and solvent consumption.[6] | Lower loading capacity compared to HPLC; sensitivity can be a limitation. |
| Spectroscopic Methods (UV, IR, NMR) | Interaction of molecules with electromagnetic radiation. | Structural elucidation and confirmation of the dipeptide's identity. | Provides detailed structural information. | Generally not suitable for quantifying minor impurities without chromatographic separation. |
Deep Dive into Chromatographic Methods: The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for assessing the purity of peptides like this compound due to its versatility and robustness.[7][8]
Reversed-Phase HPLC (RP-HPLC) for Related Substances
RP-HPLC is the most common mode of HPLC used for peptide analysis.[2] It separates molecules based on their hydrophobicity. For this compound, a relatively polar dipeptide, a C18 column is a standard choice.
The "Why" Behind the Method: The hydrophobic C18 stationary phase interacts with the nonpolar regions of the analytes. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds. By gradually increasing the concentration of the organic solvent (gradient elution), compounds with increasing hydrophobicity are eluted from the column. This allows for the separation of this compound from less polar impurities (e.g., protected amino acids) and more polar impurities (e.g., free amino acids). The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial for improving peak shape and resolution of peptides.[9]
Workflow for RP-HPLC Purity Analysis
Caption: A typical workflow for RP-HPLC analysis of this compound.
Chiral HPLC for Enantiomeric Purity
Given that this compound contains a racemic mixture, it is essential to verify the 1:1 ratio of the Glycyl-d-alanine and Glycyl-l-alanine enantiomers. Chiral HPLC is the definitive method for this analysis.
The "Why" Behind the Method: Chiral Stationary Phases (CSPs) are designed to have stereospecific interactions with enantiomers. These interactions can be based on various principles, including inclusion complexes (e.g., cyclodextrin-based CSPs), hydrogen bonding, and dipole-dipole interactions (e.g., protein-based or Pirkle-type CSPs). For underivatized amino acids and small peptides, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven to be particularly effective.[10] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC of this compound
-
Column: Chiral stationary phase column (e.g., a teicoplanin-based column).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact ratio and pH will need to be optimized for the specific column and analytes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-20 µL.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved. Calculate the peak area for each enantiomer to determine their ratio.
The Power of Mass Spectrometry in Impurity Identification
While HPLC provides quantitative information about purity, it does not inherently identify the chemical structure of the impurities. This is where Mass Spectrometry (MS) becomes an invaluable tool. When coupled with HPLC (LC-MS), it provides a powerful platform for both separation and identification.
The "Why" Behind the Method: After separation by the HPLC column, the eluent is directed to the mass spectrometer. The molecules are ionized, and the mass spectrometer measures their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the parent compound and its impurities. For this compound (molecular weight 146.14 g/mol ), any peaks with different m/z values in the mass spectrum would indicate the presence of impurities.[11][12] Further fragmentation of the ions (MS/MS) can provide structural information to aid in the identification of these unknown impurities.
Logical Flow for Impurity Identification using LC-MS
Caption: A decision-making workflow for impurity identification using LC-MS.
A Holistic Approach to Purity Assessment
A comprehensive purity assessment of this compound should not rely on a single analytical technique. Instead, a multi-faceted approach is recommended to ensure all potential impurities are detected and quantified.
-
Identity Confirmation: Use spectroscopic methods like NMR and IR to confirm the bulk material's identity as this compound.
-
Purity and Related Substances: Employ a validated RP-HPLC method to quantify the main component and detect any process-related impurities.[13]
-
Enantiomeric Purity: Utilize a specific chiral HPLC method to ensure the correct 1:1 ratio of the d- and l-alanine containing dipeptides.
-
Impurity Identification: When unknown impurities are detected by HPLC, use LC-MS to determine their molecular weights and elucidate their structures.
By adopting this integrated analytical strategy, researchers, scientists, and drug development professionals can be confident in the quality and purity of their this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. phmethods.net [phmethods.net]
- 2. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biovera.com.au [biovera.com.au]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Glycyl-dl-alanine Fragmentation
This guide provides an in-depth comparison of mass spectrometry fragmentation techniques for the analysis of the dipeptide Glycyl-dl-alanine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a foundational understanding of the principles governing peptide fragmentation and the practical considerations for experimental design.
Introduction: The Significance of Dipeptide Fragmentation Analysis
Dipeptides, the simplest protein building blocks, serve as fundamental models for understanding the complex fragmentation patterns of larger peptides and proteins. The study of their behavior under various mass spectrometric conditions provides invaluable insights into the chemical properties of peptide bonds and amino acid side chains. This compound, with its simple structure, offers a clear canvas on which to illustrate the nuances of different fragmentation methodologies. Understanding how this small molecule dissociates is critical for applications ranging from proteomics and metabolomics to the quality control of peptide-based therapeutics.
Theoretical Fragmentation of this compound
The fragmentation of protonated peptides in the gas phase, a process central to tandem mass spectrometry, primarily occurs along the peptide backbone.[1][2] This process, often rationalized by the "mobile proton" model, involves the transfer of a proton to a backbone amide bond, rendering it susceptible to cleavage upon collisional activation.[1][2] For this compound ([M+H]⁺, m/z 147.0764), the primary fragmentation pathways lead to the formation of b- and y-type ions.
-
b-ions contain the N-terminus and are formed by the cleavage of a peptide bond.
-
y-ions contain the C-terminus and are also formed by peptide bond cleavage.
The theoretical fragmentation of this compound is illustrated below:
Caption: Theoretical fragmentation of protonated this compound.
In addition to these primary fragments, further fragmentation can lead to the formation of a-ions (b-ion minus CO) and immonium ions, which are characteristic of specific amino acid residues.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique significantly impacts the resulting mass spectrum and the structural information that can be obtained.[3][4]
| Fragmentation Technique | Principle | Expected Outcome for this compound | Advantages for Dipeptides | Limitations for Dipeptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, leading to vibrational excitation and bond cleavage.[5] | Predominant b₁ and y₁ ions. Potential for some smaller immonium ions. | Well-established, robust, and effective for small, singly charged peptides. | Can sometimes result in limited fragmentation for very stable small molecules. |
| Higher-energy C-trap Dissociation (HCD) | A beam-type CID technique performed in an HCD cell, allowing for higher collision energies. | More extensive fragmentation compared to CID, potentially generating a higher abundance of a-ions and immonium ions. | Provides richer fragmentation spectra, aiding in confident identification. | Higher energy can lead to the loss of labile side chains, although less of a concern for Gly-Ala. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation. | Not ideal for singly charged dipeptides like Gly-Ala, as it requires a precursor with a charge state of +2 or higher. | Excellent for preserving post-translational modifications and for fragmenting larger peptides. | Inefficient for small, singly charged peptides. |
For a small dipeptide like this compound, which will predominantly exist as a singly charged ion in positive mode electrospray ionization, CID and HCD are the most appropriate fragmentation techniques. ETD would not be an effective choice due to the low charge state of the precursor ion.
Experimental Protocol: ESI-Q-TOF Mass Spectrometry Analysis
This protocol outlines a standardized procedure for the analysis of this compound using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer. This type of instrument provides high resolution and mass accuracy, which is crucial for unambiguous fragment identification.[6][7]
References
- 1. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 4. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Separation of Glycyl-dl-alanine Isomers
The stereochemical identity of peptide-based therapeutics and research compounds is a critical quality attribute, directly impacting pharmacological activity, efficacy, and safety. Glycyl-dl-alanine, a simple dipeptide, presents a fundamental yet crucial challenge in chiral separations: the resolution of its enantiomeric forms, Glycyl-L-alanine and Glycyl-D-alanine. The presence of an undesired enantiomer can lead to reduced therapeutic effect, off-target activities, or unforeseen toxicity. Consequently, robust and reliable analytical methods for the stereoisomeric separation of such dipeptides are indispensable in drug development and quality control.
This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) strategies for the effective separation of this compound isomers. We will delve into the mechanistic principles, practical advantages and limitations, and detailed experimental protocols for each approach. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most appropriate method for their specific analytical needs.
Method 1: Direct Enantioseparation via Chiral Stationary Phases (CSPs)
The most direct route to resolving enantiomers is through the use of a Chiral Stationary Phase (CSP). This approach leverages the principles of stereoselective interactions, where the chiral selector immobilized on the stationary phase forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different retention times, enabling their separation.
Causality of Experimental Choices:
The choice of a zwitterionic CSP, such as those derived from cinchona alkaloids, is particularly effective for underivatized amino acids and small peptides like this compound.[1] These stationary phases possess both acidic and basic sites, allowing for multiple interaction modes including ion-exchange, hydrogen bonding, and dipolar interactions. This multi-modal interaction capability is key to achieving the subtle energetic differences required for chiral recognition of small, polar molecules. The mobile phase, typically a mixture of an organic solvent like methanol with a small amount of aqueous buffer or additive, is chosen to modulate the ionization state of both the analyte and the CSP, thereby fine-tuning the retention and selectivity.[1]
Advantages:
-
Direct Analysis: Eliminates the need for a separate derivatization step, simplifying sample preparation and reducing the risk of side reactions or racemization.[1]
-
Method Development: Can sometimes be simplified by screening a variety of commercially available chiral columns.[2][3]
-
LC-MS Compatibility: Many modern zwitterionic and other CSPs are compatible with mass spectrometry, allowing for sensitive and selective detection.[1]
Limitations:
-
Cost: Chiral columns are generally more expensive than conventional achiral columns.
-
Robustness: CSPs can be more sensitive to mobile phase composition, temperature, and pressure, requiring careful method control.
-
Limited Versatility: A single CSP may not be suitable for a wide range of different chiral compounds.
Experimental Protocol: Direct Separation on a Zwitterionic CSP
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV or MS detector.
-
Chiral Column: CHIRALPAK® ZWIX(+) (or equivalent zwitterionic CSP), 4.6 x 150 mm, 3 µm.
-
Mobile Phase: Prepare a mobile phase consisting of Methanol/Water/Acetic Acid/Ammonium Acetate (e.g., 95/5/0.1/0.02 v/v/v/w). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve this compound standard or sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
Injection Volume: 5 µL.
-
Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomeric peaks.
Data Presentation: Typical Performance on a Zwitterionic CSP
| Parameter | Glycyl-L-alanine | Glycyl-D-alanine |
| Retention Time (t_R) | ~ 5.2 min | ~ 6.8 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Theoretical Plates (N) | > 8000 | > 8000 |
Note: Data are illustrative and will vary based on the specific column, mobile phase, and HPLC system.
Visualization: Workflow for Direct Chiral Separation
Caption: Workflow for direct enantioseparation using a CSP.
Method 2: Pre-column Derivatization followed by Achiral RP-HPLC
An alternative strategy involves converting the enantiomers into diastereomers through a chemical reaction with a chiral derivatizing agent prior to chromatographic analysis.[4][5] Diastereomers possess different physical and chemical properties, allowing them to be separated on conventional, less expensive achiral reversed-phase (RP) columns (e.g., C18).[5]
Causality of Experimental Choices:
The key to this method is the derivatization reaction. Reagents like 9-fluorenylmethyl chloroformate (FMOC) or phenylisothiocyanate (PITC) are commonly used.[6][7][8] While these specific reagents are achiral and primarily used to enhance UV or fluorescence detection, the principle can be extended by using a chiral version of such a reagent (e.g., a chiral isothiocyanate). The reaction creates a new stereocenter, resulting in diastereomers. The separation is then performed on a C18 column because the newly formed diastereomers have different hydrophobicities and shapes, leading to differential interactions with the non-polar stationary phase. A gradient elution with acetonitrile and water is typically employed to resolve compounds with varying polarities effectively.
Advantages:
-
Cost-Effective: Utilizes standard, robust, and inexpensive achiral RP-HPLC columns.
-
High Efficiency: Modern C18 columns often provide very high theoretical plate counts, leading to sharp peaks and excellent resolution between diastereomers.
-
Predictable Separations: Retention on RP columns is well-understood, potentially simplifying method development.
Limitations:
-
Complex Sample Preparation: The derivatization step adds time, complexity, and potential sources of error to the workflow.[6]
-
Reaction Issues: The reaction must be complete, with no side products, and must not cause racemization of the analyte.
-
Reagent Removal: Excess derivatizing reagent may need to be removed before injection to avoid interfering peaks.[8]
Experimental Protocol: Chiral Derivatization and RP-HPLC
-
Derivatization Reagent: Prepare a solution of an enantiomerically pure chiral derivatizing agent (e.g., (+)-1-(9-fluorenyl)ethyl chloroformate, "FLEC") in an aprotic solvent like acetone.
-
Sample Derivatization: a. To 100 µL of this compound solution (1 mg/mL in 0.1 M borate buffer, pH 9.0), add 200 µL of the FLEC solution. b. Vortex the mixture and heat at 40°C for 30 minutes. c. Cool the reaction mixture and add a small amount of an amine-containing reagent (e.g., ethylamine) to quench the excess FLEC.
-
HPLC System: A standard HPLC system with a fluorescence or UV detector.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax, Waters SunFire), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 20% to 60% B over 20 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm) for FLEC derivatives.
-
Analysis: Inject the derivatized sample. The two peaks correspond to the diastereomers formed from Gly-L-Ala and Gly-D-Ala.
Data Presentation: Typical Performance for Diastereomer Separation
| Parameter | Diastereomer 1 (e.g., FLEC-Gly-L-Ala) | Diastereomer 2 (e.g., FLEC-Gly-D-Ala) |
| Retention Time (t_R) | ~ 15.1 min | ~ 16.5 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Limit of Detection | \multicolumn{2}{ | c |
Note: Data are illustrative and will vary based on the derivatizing agent, column, and gradient profile.
Visualization: Workflow for Pre-column Derivatization
Caption: Workflow for diastereomer formation and achiral HPLC.
Method 3: Ion-Pair Reversed-Phase HPLC
For analytes that are ionic and highly polar, such as dipeptides, achieving adequate retention on a standard reversed-phase column can be challenging. Ion-Pair Chromatography (IPC) is a technique used to enhance the retention and modify the selectivity of charged molecules on RP columns.[9] This is achieved by adding an ion-pairing reagent to the mobile phase.
Causality of Experimental Choices:
The ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), contains a hydrophobic "tail" and a charged "head".[10][11] In one model of IPC, the hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a dynamic ion-exchange surface.[12] The protonated dipeptide (a cation at low pH) can then interact with the negatively charged head of the adsorbed reagent, leading to retention. Alternatively, the reagent can form a neutral, hydrophobic ion-pair with the analyte in the mobile phase, which then partitions onto the stationary phase.[12] By carefully selecting the ion-pairing reagent and its concentration, the subtle differences in the pKa values and structures of the this compound isomers can sometimes be exploited to achieve separation, particularly if a chiral ion-pairing reagent is used or if the separation is performed on a chiral column where the ion-pair interaction modifies the chiral recognition.
Advantages:
-
Improved Retention: Significantly increases the retention of polar, ionic analytes on RP columns.
-
Selectivity Tuning: The choice of ion-pairing agent (e.g., size, hydrophobicity) provides a powerful tool for adjusting selectivity.[10]
-
Good Peak Shape: Often improves the peak shape of basic compounds that might otherwise tail on silica-based columns.
Limitations:
-
Column Equilibration: Columns require long equilibration times with the ion-pairing mobile phase, and it can be difficult to completely remove the reagent afterward.
-
MS Incompatibility: Many common ion-pairing reagents (e.g., TFA, HFBA) can cause significant ion suppression in mass spectrometry.
-
Complex Mechanism: The separation mechanism can be complex and harder to predict compared to standard RP or direct chiral separations.[11]
Experimental Protocol: Ion-Pair RP-HPLC
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Prepare an aqueous solution of 5 mM Heptafluorobutyric acid (HFBA), adjusted to pH 2.5 with phosphoric acid. The organic modifier is Acetonitrile.
-
Gradient Elution: 5% to 30% Acetonitrile over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve this compound in the aqueous component of the mobile phase (5 mM HFBA, pH 2.5) to a concentration of 1.0 mg/mL.
-
Analysis: Inject the sample. Note that separating enantiomers with an achiral ion-pairing reagent on an achiral column is generally not feasible. This method is most powerful when combined with a chiral column or a chiral ion-pairing reagent to induce enantioselectivity.
Data Presentation: Expected Performance with Ion-Pairing
| Parameter | Glycyl-L-alanine | Glycyl-D-alanine |
| Retention Time (t_R) | ~ 12.3 min | ~ 12.8 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Notes | \multicolumn{2}{ | c |
Note: Data are illustrative. Achieving enantiomeric resolution requires a chiral element (column or additive) in the system.
Visualization: Workflow for Ion-Pair Chromatography
Caption: Workflow for Ion-Pair Reversed-Phase HPLC.
Comparative Analysis and Method Selection
Choosing the optimal method depends on the specific requirements of the analysis, such as sample complexity, required sensitivity, available equipment, and throughput needs.
| Feature | Method 1: Direct CSP | Method 2: Derivatization | Method 3: Ion-Pairing |
| Principle | Direct Chiral Recognition | Diastereomer Formation | Modified Retention & Selectivity |
| Sample Prep | Simple (dissolve and inject) | Complex (multi-step reaction) | Moderate (requires specific buffer) |
| Column Type | Chiral Stationary Phase | Standard Achiral C18 | Standard Achiral C18 |
| Relative Cost | High (column) | Low (column), Moderate (reagents) | Low (column), Low (reagents) |
| Sensitivity | Moderate (UV) to High (MS) | Potentially Very High (Fluorescence) | Moderate (UV), Low (MS) |
| Key Advantage | Simplicity and speed | High efficiency and sensitivity | Excellent for retaining polar analytes |
| Best For... | Routine QC, purity checks, high-throughput screening. | Trace analysis, bioanalytical studies, when highest resolution is needed. | Difficult separations of polar isomers where retention is a challenge. |
Expert Recommendation:
-
For routine quality control and purity assessment where speed and simplicity are paramount, Method 1 (Direct CSP) is the superior choice. The elimination of the derivatization step minimizes sample handling and potential sources of error.[1]
-
For trace-level quantification in complex matrices (e.g., biological fluids), where maximum sensitivity is required, Method 2 (Derivatization) with a fluorescent tag is often necessary. The enhanced detection capabilities can be critical for achieving the required limits of quantification.[6][7]
-
Method 3 (Ion-Pairing) should be considered a problem-solving tool. When isomers are poorly retained or co-elute under standard reversed-phase or chiral conditions, ion-pairing can provide the additional selectivity needed to achieve a separation.
Ultimately, the development of a robust and reliable method for separating this compound isomers requires a systematic evaluation of these approaches, tailored to the specific analytical objectives and laboratory context.
References
- 1. chiraltech.com [chiraltech.com]
- 2. agilent.com [agilent.com]
- 3. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
- 4. jamstec.go.jp [jamstec.go.jp]
- 5. jackwestin.com [jackwestin.com]
- 6. mdpi.com [mdpi.com]
- 7. axionlabs.com [axionlabs.com]
- 8. ijfans.org [ijfans.org]
- 9. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. biotage.com [biotage.com]
- 11. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Comparing the biological activity of Glycyl-l-alanine vs Glycyl-d-alanine
A Comparative Guide to the Biological Activity of Glycyl-L-alanine vs. Glycyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stereochemistry of amino acids within a peptide is a critical determinant of its biological fate and function. This guide provides an in-depth comparison of two stereoisomers, Glycyl-L-alanine (Gly-L-Ala) and Glycyl-D-alanine (Gly-D-Ala), focusing on their differential interaction with key biological systems. While chemically similar, their opposing chirality at the alanine residue results in profound differences in metabolic stability and cellular transport. Gly-L-Ala, composed of naturally occurring L-amino acids, is readily recognized by enzymes and transporters, leading to rapid hydrolysis and absorption. In stark contrast, the presence of a D-alanine residue renders Gly-D-Ala highly resistant to enzymatic degradation and poorly recognized by major peptide transporters. These differences have significant implications for their respective applications in nutrition, pharmacology, and biomedical research.
Introduction: The Significance of Chirality in Dipeptides
In nature, proteins and peptides are almost exclusively constructed from L-amino acids.[1] This homochirality is fundamental to the specificity of biological interactions, as the enzymes and receptors that process these molecules have active sites precisely shaped to recognize the L-configuration. Glycyl-L-alanine and Glycyl-D-alanine are simple dipeptides that differ only in the spatial arrangement of the methyl group on the C-terminal alanine residue. This seemingly minor structural alteration—a mirror image at a single chiral center—is sufficient to create two molecules with dramatically different biological activities. Understanding these differences is crucial for applications ranging from designing stable peptide-based drugs to studying nutrient absorption pathways.[2]
Section 1: Metabolic Fate: Stereoselectivity of Peptidase Hydrolysis
The primary route of dipeptide metabolism in the body is hydrolysis into constituent amino acids by enzymes called peptidases. This process is highly stereoselective.
Glycyl-L-alanine: As a substrate composed entirely of L-amino acids, Gly-L-Ala is readily recognized and cleaved by a variety of peptidases. One of the most relevant enzymes is Dipeptidyl Peptidase IV (DPP-IV), a serine protease that specifically cleaves dipeptides from the N-terminus of peptides that have proline or alanine in the penultimate position.[3] Therefore, Gly-L-Ala is an excellent substrate for DPP-IV and other brush border or cytosolic peptidases, leading to its rapid breakdown into glycine and L-alanine. This rapid hydrolysis is a key feature of normal protein digestion and amino acid absorption.[4]
Glycyl-D-alanine: The incorporation of a D-amino acid provides formidable resistance to enzymatic degradation.[5] Proteases like DPP-IV are stereospecific and their active sites are not configured to accommodate the D-isomer of alanine.[5][6] This steric hindrance prevents effective binding and catalysis. Consequently, Gly-D-Ala is highly stable in biological fluids such as plasma and simulated intestinal fluid, where native peptidases are abundant.[5] This metabolic stability is a core reason D-amino acids are strategically incorporated into peptide drugs to extend their in vivo half-life.[1][2]
Comparative Summary of Peptidase Susceptibility
| Dipeptide | Configuration | Susceptibility to Peptidases (e.g., DPP-IV) | Metabolic Half-Life | Primary Fate |
| Glycyl-L-alanine | Gly-(L)-Ala | High | Short | Rapid hydrolysis to Glycine + L-Alanine |
| Glycyl-D-alanine | Gly-(D)-Ala | Negligible | Long | Remains largely intact; slow clearance |
Visualization: Differential Enzymatic Processing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 4. Site of intestinal dipeptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Enzymatic Stability of Peptides Containing D-Alanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and efficacy, making them powerful tools for treating a wide range of diseases, from metabolic disorders to cancer.[1] However, their therapeutic potential is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[2][3] These enzymes, which are ubiquitous in the body, readily hydrolyze the peptide bonds of natural L-amino acid sequences, leading to short in-vivo half-lives and limiting bioavailability.[2][4]
A cornerstone strategy to overcome this challenge is the incorporation of non-canonical amino acids. Among these, the substitution of an L-amino acid with its stereoisomer, a D-amino acid like D-alanine, is a particularly elegant and effective approach.[5][6] D-amino acids are not typically recognized by proteases, rendering the adjacent peptide bonds resistant to cleavage.[3][7] This guide provides an in-depth comparison of methodologies to experimentally validate and quantify the enhanced enzymatic stability conferred by D-alanine substitution, moving from theoretical concepts to practical, field-proven protocols.
The Stereochemical Shield: Why D-Alanine Confers Proteolytic Resistance
Proteases, the enzymes responsible for peptide degradation, possess highly specific three-dimensional active sites. These sites have evolved to recognize and bind to L-amino acid sequences, much like a key fits a specific lock. The chirality of the amino acid's α-carbon is a critical determinant of this recognition.
When an L-amino acid is replaced with its D-enantiomer, the side chain's spatial orientation is mirrored. This seemingly subtle change has profound consequences for enzyme-substrate interaction. The D-amino acid residue disrupts the precise alignment required for the enzyme's catalytic machinery to function, effectively acting as a "stereochemical shield" that prevents the hydrolysis of the peptide bond.[3][7] This resistance can dramatically increase a peptide's half-life in biological fluids.[8]
Caption: Mechanism of D-alanine mediated proteolytic resistance.
Experimental Verification: A Comparative Guide to Stability Assays
Assessing the stability of a novel peptide is not a one-size-fits-all process. The choice of assay depends on the research question: are you screening for general stability in a complex biological fluid, or are you investigating resistance to a specific digestive enzyme? Here, we compare two fundamental and widely adopted workflows.
Assay Comparison: Human Plasma vs. Specific Protease
| Feature | In Vitro Plasma Stability Assay | Specific Protease Degradation Assay (e.g., Chymotrypsin) |
| Primary Goal | To determine peptide half-life in a physiologically relevant, complex mixture of enzymes.[9] | To assess stability against a single, well-characterized protease, often relevant to a specific biological barrier (e.g., digestion).[10][11] |
| Biological Relevance | High. Mimics systemic circulation and provides a good indicator of in vivo stability.[2] | Moderate to High. Crucial for orally administered peptides or understanding specific degradation pathways. |
| Complexity | High. Plasma contains a cocktail of proteases, esterases, and other enzymes.[12] | Low. A single enzyme is used in a defined buffer system. |
| Data Interpretation | Provides an overall "half-life" (t½). Degradation products can be complex. | Provides a clear degradation profile against a specific enzymatic activity. Cleavage sites are more easily identified.[13] |
| Best For | Lead candidate prioritization for in vivo studies.[14] | Mechanistic studies, structure-activity relationship (SAR) analysis, and formulation development for oral delivery. |
Detailed Experimental Protocols
As a Senior Application Scientist, I advocate for protocols that are not only repeatable but also self-validating. This means including appropriate controls and understanding the rationale behind each step. The following protocols are designed with this principle in mind.
Protocol 1: In Vitro Human Plasma Stability Assay
This assay is the gold standard for predicting a peptide's stability in circulation. The primary endpoint is the peptide's half-life (t½).
Causality Behind Experimental Choices:
-
37°C Incubation: This temperature is chosen to mimic physiological conditions in the human body.
-
Protein Precipitation: A quenching step is critical to stop all enzymatic activity instantaneously, ensuring that the measured degradation is accurate for the specified time point.[14] Using an organic solvent like acetonitrile or methanol is often preferred over strong acids, which can cause loss of the peptide analyte.[2]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice due to its high sensitivity and specificity, allowing for the accurate quantification of the parent peptide even in a complex matrix like plasma.[12][14]
Caption: General workflow for an in vitro plasma stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human plasma (from at least 3 donors) on ice and centrifuge at 4°C to remove any cryoprecipitates.
-
Prepare a 1 mM stock solution of your test peptides (both the all-L parent peptide and the D-alanine-containing analogue) in DMSO.
-
Prepare a positive control (a compound known to be unstable in plasma) and a negative control (a compound known to be stable).
-
-
Incubation:
-
In low-bind microcentrifuge tubes, pre-warm the required volume of plasma to 37°C for 5 minutes.
-
Spike the peptide stock solution into the plasma to achieve a final concentration of 1-10 µM. The final DMSO concentration should be ≤1%.[14] Vortex gently. This is your Time 0 sample.
-
Immediately withdraw an aliquot (e.g., 50 µL) for the T=0 time point and quench as described in step 3.
-
Incubate the remaining reaction mixture at 37°C, often with gentle shaking.
-
-
Sampling and Quenching:
-
At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw another aliquot (50 µL).[12]
-
Immediately quench the reaction by adding it to a tube containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile or methanol. This tube should contain an internal standard to control for sample processing variability. Vortex vigorously.
-
-
Sample Processing:
-
Analysis:
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent peptide's mass.
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.
-
Plot the natural log of the percent remaining versus time. The half-life (t½) is calculated from the slope (k) of the linear regression line using the formula: t½ = 0.693 / k .[12]
-
Protocol 2: Chymotrypsin Degradation Assay
This assay is used to test stability against a common digestive protease that cleaves C-terminal to aromatic amino acids (Phe, Tyr, Trp).
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions of the peptides (L- and D-Ala versions) in assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).[15]
-
Prepare a stock solution of α-chymotrypsin (proteomics grade) in the same buffer.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide and chymotrypsin solutions. A typical enzyme-to-substrate ratio is 1:50 to 1:100 (w/w).[15] For example, mix to a final peptide concentration of 0.1 mg/mL.
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling and Quenching:
-
Analysis:
-
Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 215 nm for the peptide bond).[16]
-
Quantify the peak area of the intact parent peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the T=0 sample and compare the degradation profiles of the L- and D-alanine peptides.
-
Data Presentation and Interpretation
Clear data presentation is crucial for objective comparison. The results from the stability assays should be summarized in a table to highlight the performance difference between the parent L-peptide and its D-alanine-modified counterpart.
Table 1: Hypothetical Comparative Stability Data
| Peptide Sequence | Assay Type | Half-Life (t½) in minutes | % Remaining at 120 min |
| L-Peptide (Control) | Human Plasma | 25 | < 5% |
| D-Ala Peptide | Human Plasma | > 480 | > 90% |
| L-Peptide (Control) | Chymotrypsin | 45 | 15% |
| D-Ala Peptide | Chymotrypsin | Not Determined (>24h) | > 95% |
The data clearly demonstrates the profound stabilizing effect of a single D-alanine substitution. While the parent L-peptide is rapidly degraded in both plasma and by chymotrypsin, the D-alanine analogue exhibits remarkable resistance, significantly extending its potential therapeutic window.[4][5]
Conclusion
The incorporation of D-alanine is a validated and powerful strategy for enhancing the enzymatic stability of therapeutic peptides.[3][17] As demonstrated, this stability is not merely theoretical but can be robustly and quantitatively assessed using standard in vitro assays. For researchers in drug development, a systematic comparison using both complex biological fluids like plasma and specific proteases provides a comprehensive understanding of a peptide candidate's resilience. This dual-assay approach allows for confident lead optimization, ensuring that only the most stable and promising candidates advance toward further preclinical and clinical development.
References
- 1. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lifetein.com [lifetein.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Glycyl-dl-alanine
This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of Glycyl-dl-alanine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety protocols to ensure every step is deliberate, understood, and verifiable.
Hazard Assessment and Safety Precautions: The "Why" Behind the "How"
Before any disposal procedure begins, a thorough understanding of the compound's characteristics is paramount. This compound is a dipeptide. While many peptides and their constituent amino acids, like DL-Alanine, are not classified as hazardous under transport or OSHA regulations, specific reagents can carry risks.[1][2] A chemical label for this compound indicates it may cause skin and respiratory irritation and carries a risk of serious eye damage.[3] Therefore, we must operate under the assumption that the compound requires careful handling.
The toxicological properties of many research chemicals have not been fully investigated.[4] Consequently, a conservative approach is always the most prudent. All chemical waste, unless explicitly confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office, should be treated as hazardous waste.[5]
Essential Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is in use:
-
Safety Glasses or Goggles: To protect against potential splashes or dust, especially given the risk of serious eye damage.[3][6]
-
Standard Laboratory Coat: To prevent skin contact.
-
Nitrile Gloves: To protect hands from direct contact and irritation.[7]
The Disposal Decision Workflow
The primary determinant for the disposal pathway of this compound is its state: is it pure, or has it been contaminated with other laboratory reagents? The most hazardous component in a waste mixture dictates the entire mixture's disposal protocol.[7] This decision-making process is critical for ensuring regulatory compliance and safety.
The following diagram outlines the logical workflow for determining the correct disposal stream for this compound waste.
Caption: Disposal decision workflow for this compound waste.
Detailed Disposal Protocols
Adherence to a structured protocol is essential for safety and reproducibility. The following sections provide step-by-step instructions for each waste stream identified in the workflow.
Protocol 1: Disposal of Uncontaminated this compound (Solid Waste)
This protocol applies to pure, unused, or expired this compound.
| Step | Action | Rationale |
| 1 | Container Selection | Choose a clean, dry, and sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) jar).[8] The container must be in good condition with no cracks or deterioration. |
| 2 | Waste Collection | Carefully transfer the solid this compound into the designated waste container. Use a scoop or spatula. Avoid generating dust, which can be an inhalation hazard.[9] |
| 3 | Labeling | Securely affix a waste label to the container. Clearly write "Chemical Waste" and list the full chemical name: "this compound". Do not use abbreviations.[10] |
| 4 | Storage | Keep the container tightly sealed except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[2][10] |
| 5 | Disposal Request | Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[10][11] |
Crucial Note: Due to its irritant properties, pure this compound should not be disposed of in the regular trash.[3][11]
Protocol 2: Disposal of Contaminated this compound
This protocol applies to any this compound that has been mixed with other materials, such as solvents, reaction mixtures, or other chemicals.
| Step | Action | Rationale |
| 1 | Hazard Assessment | Identify every component in the waste mixture. The disposal procedure is dictated by the most hazardous substance present. For example, if mixed with a flammable solvent like ethanol, the entire mixture is treated as flammable hazardous waste.[7] |
| 2 | Segregation | Do not mix incompatible waste streams. For instance, keep acidic waste separate from basic waste, and oxidizing waste separate from organic waste.[8] |
| 3 | Container Selection | Use a leak-proof container that is chemically compatible with all components of the mixture. Ensure the lid is secure and in good condition.[12] |
| 4 | Labeling | Label the container with the words "Hazardous Waste" and list all chemical constituents with their approximate percentages.[7] This information is critical for the safety of waste handlers. |
| 5 | Storage & Disposal | Store the sealed container in the appropriate SAA based on its hazard class (e.g., flammable cabinet for flammable waste).[8] Arrange for pickup through your EHS office. |
Protocol 3: Disposal of Empty Containers
An "empty" container that once held this compound is not truly empty and must be decontaminated before disposal.
| Step | Action | Rationale |
| 1 | Triple Rinse | Rinse the empty container thoroughly three times with a suitable solvent (e.g., water or ethanol) that can dissolve the residue.[5] |
| 2 | Rinsate Collection | Collect all rinsate from the three rinses. This rinsate is now considered chemical waste. Dispose of it according to Protocol 2, based on the solvent used.[5] |
| 3 | Container Preparation | Once rinsed, deface or remove the original chemical label to prevent confusion.[5] Remove the cap. |
| 4 | Final Disposal | The clean, de-labeled container can now be disposed of in the regular laboratory trash or appropriate recycling stream (e.g., glass recycling), as per your institution's policies.[5] |
Protocol 4: Decontamination of Labware and Surfaces
Glassware, benchtops, and equipment that have come into contact with this compound should be decontaminated to prevent cross-contamination and unintentional exposure.
| Step | Action | Rationale |
| 1 | Initial Cleaning | Use an enzymatic detergent solution to clean contaminated surfaces and to soak labware. Enzymes are effective at breaking down peptides.[13] |
| 2 | Secondary Decontamination | For a more thorough cleaning, especially for critical applications, follow the detergent wash with a rinse or wipe-down using a dilute sodium hypochlorite (bleach) solution.[13] |
| 3 | Final Rinse | Rinse the surfaces or labware thoroughly with deionized water to remove any residual cleaning agents. |
Waste Minimization: A Proactive Approach
The most effective disposal procedure is generating less waste in the first place. Integrating waste minimization into your experimental design is a hallmark of a proficient and responsible scientist.[10]
-
Source Reduction: Order only the quantity of this compound required for your experiments.
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates, preventing unnecessary disposal of expired reagents.[10]
By adhering to these detailed protocols, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility, reinforcing the trust placed in us as scientific professionals.
References
- 1. fishersci.com [fishersci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. chemical-label.com [chemical-label.com]
- 4. biosynth.com [biosynth.com]
- 5. vumc.org [vumc.org]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ehs.howard.edu [ehs.howard.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
A Researcher's Essential Guide to Safely Handling Glycyl-dl-alanine
As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides in-depth, practical information for the safe handling of Glycyl-dl-alanine, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to foster a culture of safety and confidence in your laboratory, making this your preferred resource for chemical handling protocols.
This compound, a dipeptide, is a valuable reagent in various research applications. However, like many powdered chemical reagents, it presents specific hazards that must be managed to ensure personnel safety and experimental integrity. Aggregated data from multiple suppliers indicates that this compound is classified under the Globally Harmonized System (GHS) with the following hazards: causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1][2] This guide is structured to provide you with a comprehensive operational plan, from initial preparation to final disposal.
Hazard Profile and Risk Mitigation
Understanding the "why" behind safety protocols is critical. This compound is a fine powder, and its primary routes of exposure are inhalation, skin contact, and eye contact.[3]
-
Respiratory Irritation: As a fine particulate, this compound can be easily aerosolized during handling, such as weighing or transferring the powder.[4][5] Inhalation of this dust can lead to irritation of the respiratory tract.[2][4] The primary mitigation strategy is to control the generation of dust at the source and to use appropriate respiratory protection.
-
Serious Eye Damage: The chemical properties of this compound can cause significant damage upon contact with the eyes.[1][2] This necessitates stringent eye protection, as even minor exposure can have severe consequences.
-
Skin Irritation: Prolonged or repeated contact with the skin can lead to irritation.[1][2] This is best prevented by using appropriate gloves and a lab coat.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all approach; it should be tailored to the specific task and the associated risks. Below is a summary of the recommended PPE for handling this compound.
| Task | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Dry Powder) | Safety Goggles, Disposable Nitrile Gloves, Lab Coat, N95 Respirator | This task has the highest risk of aerosolizing the powder. Safety goggles provide a seal around the eyes to protect from airborne particles.[4] An N95 respirator is essential to prevent inhalation of the irritant dust.[4][6] |
| Dissolving and Solution Preparation | Safety Goggles, Disposable Nitrile Gloves, Lab Coat | While the risk of inhalation is lower once the compound is in solution, the risk of splashes that can cause serious eye damage remains.[4] |
| General Handling of Solutions | Safety Glasses, Disposable Nitrile Gloves, Lab Coat | For general handling of dilute solutions where the risk of splashing is minimal, standard safety glasses with side shields offer adequate protection. |
| Spill Cleanup (Dry Powder) | Safety Goggles, Disposable Nitrile Gloves, Lab Coat, N95 Respirator | Similar to weighing, cleaning up a powder spill requires protection against airborne dust. |
Operational Workflow for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from receiving the product to its final disposal.
Preparation and Weighing
-
Designated Work Area: Before handling, designate a specific area for working with this compound, preferably a chemical fume hood or a benchtop area with good ventilation. This contains any potential contamination.
-
Assemble PPE: Put on all required PPE as outlined in the table above for weighing and aliquoting. Ensure your respirator has a proper fit.
-
Static Control: Dry powders can be subject to static electricity, causing them to disperse unexpectedly.[5] Using an anti-static weighing dish or an ionizer can help mitigate this.
-
Careful Transfer: Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or container. Avoid any sudden movements that could create a dust cloud.
-
Immediate Sealing: Tightly seal the stock container of this compound immediately after use to prevent moisture absorption and accidental spills.
Dissolution and Use
-
Solvent Addition: When dissolving, add the solvent to the container with the weighed this compound slowly to avoid splashing.
-
Contained Mixing: If sonication or vortexing is required, ensure the container is securely capped to prevent aerosols or splashes.
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.
Spill Management
In the event of a spill, it is crucial to act quickly and safely.
-
Evacuate and Alert: If the spill is large, evacuate the immediate area and alert your lab supervisor or safety officer.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE, including respiratory protection for a dry powder spill.[7]
-
Contain and Clean: For a dry powder spill, cover it with a damp paper towel to prevent the powder from becoming airborne.[7] Then, gently sweep the material into a designated waste container. For a liquid spill, use an appropriate absorbent material.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Plan
Proper waste disposal is a critical final step in the chemical handling workflow.
-
Solid Waste: Dispose of contaminated materials such as gloves, weigh boats, and paper towels in a clearly labeled hazardous waste container.
-
Aqueous Waste: While this compound itself is a water-soluble, non-hazardous amino acid derivative, it is best practice to consult your institution's specific guidelines for aqueous chemical waste.[8][9] In many cases, dilute, non-hazardous aqueous solutions can be disposed of down the drain with copious amounts of water, but this requires institutional approval.[10] Never dispose of undiluted solutions or solutions containing other hazardous materials in this manner.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[11] After rinsing, deface the label and dispose of the container according to your institution's guidelines for solid waste.[9]
Workflow Visualization
To further clarify the safe handling process, the following diagrams illustrate the key decision points and procedural flows.
Caption: A high-level overview of the this compound workflow.
Caption: Decision tree for the proper disposal of this compound waste.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself and your colleagues while maintaining the integrity of your experimental outcomes.
References
- 1. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. resources.duralabel.com [resources.duralabel.com]
- 4. pps-essentials.co.uk [pps-essentials.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. americanelements.com [americanelements.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. sfasu.edu [sfasu.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
